2-Methyl-1-(2-methylpropyl)-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-(2-methylpropyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-7(2)6-10-5-4-9-8(10)3/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNWKKJQEFIURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622082 | |
| Record name | 2-Methyl-1-(2-methylpropyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144234-22-0 | |
| Record name | 2-Methyl-1-(2-methylpropyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis pathways for 2-Methyl-1-(2-methylpropyl)-1H-imidazole
An In-depth Technical Guide on the Synthesis of 2-Methyl-1-(2-methylpropyl)-1H-imidazole
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for this compound, a heterocyclic compound of significant interest in pharmaceutical development and polymer science. The document elucidates the primary synthetic route via N-alkylation of 2-methylimidazole, exploring the underlying reaction mechanisms, detailed experimental protocols, and advanced optimization strategies, including phase-transfer catalysis and microwave-assisted synthesis. Furthermore, the guide briefly covers the foundational Debus-Radziszewski synthesis for the 2-methylimidazole precursor. The content is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven insights into the production of this valuable compound.
Introduction: The Imidazole Scaffold in Modern Chemistry
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active molecules, including the essential amino acid histidine.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions make it a versatile building block for drug discovery.[3] The compound this compound, also known as 1-isobutyl-2-methylimidazole, is a substituted imidazole with the molecular formula C₈H₁₄N₂.[4] It serves as a key intermediate in the synthesis of novel pharmaceutical agents and is utilized as an additive and curing agent in coatings and polyurethane production.[4] This guide offers an in-depth examination of the most effective and scientifically robust pathways for its synthesis, emphasizing the chemical principles that govern these transformations.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound involves disconnecting the bond between the N1 atom of the imidazole ring and the isobutyl group. This C-N bond is readily formed through nucleophilic substitution. This analysis identifies the two primary precursors: the commercially available 2-methylimidazole core and an appropriate isobutyl electrophile, such as isobutyl chloride or isobutyl bromide.
Caption: Retrosynthetic pathway for the target molecule.
Primary Synthesis Pathway: Direct N-Alkylation of 2-Methylimidazole
The most direct and industrially scalable method for synthesizing this compound is the nucleophilic substitution reaction between 2-methylimidazole and an isobutyl halide.[5]
Principle and Mechanism
The reaction proceeds via an SN2 mechanism. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a base.[2][6] In this synthesis, the key step is the deprotonation of the N-H group of 2-methylimidazole by a base (or "acid-binding agent") to form the imidazolide anion. This anion is a significantly stronger nucleophile than the neutral imidazole, readily attacking the electrophilic carbon of the isobutyl halide to form the desired C-N bond.
A critical challenge in N-alkylation of imidazoles is the potential for a secondary alkylation event. The product, 1-isobutyl-2-methylimidazole, is itself a nucleophile and can react with another molecule of isobutyl halide to form a quaternary imidazolium salt.[7] Careful control of reaction conditions, such as the molar ratio of reactants, temperature, and reaction time, is essential to maximize the yield of the desired mono-alkylated product and minimize this side reaction.
Standard Experimental Protocol
The following protocol is based on established methodologies for the N-alkylation of 2-methylimidazole.[5]
Step-by-Step Methodology:
-
Reactor Setup: To a clean, dry reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add the chosen solvent (e.g., toluene or N,N-Dimethylformamide).
-
Reagent Addition: Add 2-methylimidazole and the acid-binding agent (e.g., powdered sodium hydroxide or potassium hydroxide). Stir the mixture to form a suspension.
-
Heating: Heat the mixture to the target reaction temperature (typically between 50–110 °C).
-
Alkyl Halide Addition: Slowly add the isobutyl halide (e.g., isobutyl chloride or isobutyl bromide) to the heated suspension over a defined period. Maintain constant stirring.
-
Reaction Monitoring: Allow the reaction to proceed for several hours. The progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts (inorganic salts) and wash the filter cake with a small amount of fresh solvent.
-
Purification: Combine the filtrate and washes. The solvent is removed under reduced pressure (rotary evaporation). The resulting crude product can be purified by vacuum distillation to yield pure this compound.
| Parameter | Value / Reagent | Rationale / Causality |
| Starting Material | 2-Methylimidazole | The core heterocyclic structure. |
| Alkylating Agent | Isobutyl Chloride or Bromide | Provides the isobutyl group. Bromides are typically more reactive than chlorides. |
| Acid-Binding Agent | NaOH, KOH, K₂CO₃ | Deprotonates the imidazole N-H, creating the highly nucleophilic imidazolide anion.[5] |
| Solvent | Toluene, DMF | Aprotic solvents are preferred to avoid interfering with the nucleophile.[5] |
| Molar Ratio | 2-MeIm : Isobutyl Halide (1 : 1.1–1.5) | A slight excess of the alkylating agent ensures complete conversion of the 2-methylimidazole.[5] |
| Temperature | 50–110 °C | Balances reaction rate with minimizing side reactions. Higher temperatures increase the rate but may promote over-alkylation.[5] |
| Reaction Time | 2–10 hours | Dependent on temperature, solvent, and reactivity of the halide. |
Table 1: Typical Reaction Parameters for N-Alkylation.
Caption: Experimental workflow for direct N-alkylation.
Advanced Methodologies for Optimization
To improve efficiency, yield, and environmental footprint, several advanced techniques can be applied to the N-alkylation of imidazoles.
Phase-transfer catalysis is a powerful technique for reactions involving a water-soluble reactant (like the imidazolide salt) and a water-insoluble organic substrate (the alkyl halide).[8] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the migration of the imidazolide anion from the solid or aqueous phase into the organic phase where the reaction occurs.
Causality & Advantages:
-
Enhanced Reactivity: By bringing the deprotonated imidazole into the organic phase, its reactivity is greatly enhanced.
-
Milder Conditions: PTC often allows for lower reaction temperatures and avoids the need for expensive, anhydrous aprotic solvents.[7]
-
Green Chemistry: The ability to run the reaction in the absence of a solvent or with recyclable solvents improves the environmental profile of the synthesis.[9][10]
Microwave irradiation has emerged as a valuable tool in organic synthesis for its ability to dramatically reduce reaction times.[11] Polar molecules, such as the imidazolide salt, efficiently absorb microwave energy, leading to rapid and uniform internal heating of the reaction mixture.
Causality & Advantages:
-
Rate Acceleration: Reaction times can be reduced from hours to minutes compared to conventional heating methods.[12][13]
-
Increased Yields: The rapid heating can often lead to cleaner reactions with fewer side products, resulting in higher isolated yields.[14]
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than maintaining a conventional heating bath for extended periods.[15]
Synthesis of the Core Precursor: 2-Methylimidazole
A comprehensive guide necessitates an understanding of the synthesis of the key starting material. 2-Methylimidazole is most commonly prepared on an industrial scale using the Debus-Radziszewski imidazole synthesis.[16]
The Debus-Radziszewski Reaction
This is a multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form the imidazole ring.[17][18] To produce 2-methylimidazole, the specific reactants are glyoxal (the 1,2-dicarbonyl), acetaldehyde (which provides the methyl group at the C2 position), and ammonia.[16]
The reaction is thought to occur in two main stages. First, the dicarbonyl (glyoxal) condenses with ammonia to form a diimine intermediate. In the second stage, this diimine condenses with the aldehyde (acetaldehyde) to form the final 2-methylimidazole product after dehydration.[19][20]
Caption: Simplified Debus-Radziszewski synthesis pathway.
Characterization
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the successful attachment of the isobutyl group at the N1 position and the presence of all expected proton and carbon signals.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations and confirm the absence of the N-H stretch from the 2-methylimidazole starting material.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound (138.21 g/mol ).[4]
Conclusion and Future Outlook
The synthesis of this compound is most effectively achieved through the direct N-alkylation of 2-methylimidazole. This method is robust, scalable, and well-documented. For laboratory and industrial applications, there is a clear trend toward optimizing this pathway using methodologies that align with the principles of green chemistry. Techniques such as phase-transfer catalysis and microwave-assisted synthesis offer significant advantages by reducing reaction times, minimizing the use of harsh solvents, and improving overall process efficiency.[21][22] Future research will likely focus on developing catalytic systems that are even more efficient and recyclable, further enhancing the sustainability of producing this important chemical intermediate.
References
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Slideshare. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis . Available at: [Link]
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ResearchGate. Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent . Available at: [Link]
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Taylor & Francis Online. Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent . Available at: [Link]
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Dianat, H., Nazif, A., & Salimi, S. (2014). Novel, rapid and efficient one-pot synthesis of substituted Imidazoles . International Journal of Engineering Research, 3(3), 164-166. Available at: [Link]
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Stepanov, A. A., et al. (2024). Synthesis of Fused sp³‐Enriched Imidazoles . ChemistryOpen, 13(5), e202400272. Available at: [Link]
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Ahmed, S., et al. (2024). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds . RSC Advances, 14(3), 1759-1786. Available at: [Link]
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Maleki, A., et al. (2020). Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles . Scientific Reports, 10, 11843. Available at: [Link]
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A Technical Guide to the Physicochemical Characterization of 2-Methyl-1-(2-methylpropyl)-1H-imidazole
Abstract
This technical guide provides a comprehensive framework for the determination of the core physicochemical properties of 2-Methyl-1-(2-methylpropyl)-1H-imidazole (C₈H₁₄N₂), a heterocyclic organic compound.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines both the theoretical underpinnings and practical, step-by-step protocols for evaluating key parameters such as acid dissociation constant (pKa), lipophilicity (logP), aqueous solubility, melting and boiling points, and chemical stability. While experimental data for this specific molecule is not extensively published, this guide synthesizes established methodologies for imidazole derivatives, enabling robust and reliable characterization. The causality behind experimental choices is explained to ensure a self-validating system of protocols.
Introduction: The Significance of Physicochemical Profiling
This compound belongs to the imidazole class of compounds, which are integral scaffolds in medicinal chemistry.[1] The imidazole ring is a common functional group in many pharmaceuticals, making the characterization of its derivatives crucial.[1] Understanding the physicochemical properties of a molecule like this compound is a cornerstone of drug discovery and development. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and can significantly impact its efficacy, toxicity, and formulation.[2][3] For instance, low aqueous solubility can lead to poor bioavailability and unreliable results in in-vitro assays.[2][3] This guide provides the necessary protocols to build a comprehensive physicochemical profile for this target molecule.
The molecular structure, featuring a methyl group on the second carbon and an isobutyl group on the first nitrogen of the imidazole ring, suggests specific properties that warrant empirical validation.[1] The branched alkyl group, for example, may influence its solubility and reactivity.[1]
Predicted Physicochemical Properties
While experimental data is sparse, computational models provide initial estimates for the properties of imidazole derivatives. These predictions, while useful for preliminary assessment, must be confirmed through rigorous experimental analysis.
| Property | Predicted Value | Source |
| Molecular Weight | 138.21 g/mol | Smolecule[1] |
| Molecular Formula | C₈H₁₄N₂ | Smolecule[1] |
Experimental Determination of Physicochemical Properties
The following sections detail the experimental protocols for determining the key physicochemical properties of this compound. The choice of method is critical and should be guided by the expected properties of the compound and the desired level of accuracy.
Acid Dissociation Constant (pKa) Determination
The pKa is a measure of a molecule's acidity or basicity and is critical for understanding its ionization state at different physiological pHs. Imidazole itself is amphoteric, acting as both an acid and a base.[4] The pKa of the imidazole ring is a key determinant of its interaction with biological targets. For imidazole derivatives, potentiometric titration and UV-spectroscopic methods are commonly employed.[5][6][7]
Potentiometric titration is a robust method for determining the pKa of ionizable groups.[5][6]
Principle: A solution of the compound is titrated with a strong acid or base, and the change in pH is monitored using a pH meter. The pKa is determined from the half-neutralization point on the titration curve.[6]
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in high-purity water or a suitable co-solvent if solubility is limited.
-
Standardize solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration:
-
Place a known volume of the compound's solution in a thermostated beaker with a magnetic stirrer.
-
Immerse a calibrated pH electrode and a temperature probe into the solution.
-
Add the titrant in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at which half of the compound is in its ionized form. This corresponds to the midpoint of the steepest part of the curve.
-
Diagram: Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination.
Lipophilicity (logP) Determination
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's distribution between an oily (lipid) and an aqueous phase.[8] It is a critical parameter for predicting membrane permeability and overall ADME properties.[9] The octanol-water partition coefficient is the industry standard.[9]
The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement approach.[10]
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.[8]
Step-by-Step Methodology:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
-
Partitioning:
-
Dissolve a known amount of this compound in one of the phases.
-
Combine equal volumes of the n-octanol and aqueous phases in a flask.
-
Shake the flask for a sufficient time to allow the compound to partition between the two phases (e.g., 24 hours).[11]
-
-
Phase Separation:
-
Allow the phases to separate completely, either by standing or centrifugation.
-
-
Quantification:
-
Carefully sample each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and absorption.[2][3] Both kinetic and thermodynamic solubility assays are valuable at different stages of drug discovery.[3][12]
This method determines the equilibrium solubility of a compound and is considered the "gold standard."[12]
Principle: An excess amount of the solid compound is agitated in an aqueous buffer until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then determined.
Step-by-Step Methodology:
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Equilibration:
-
Agitate the vials at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[12]
-
-
Separation:
-
Filter the suspension to remove the undissolved solid.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.[12]
-
Diagram: Decision Tree for Solubility Assay Selection
Caption: Selecting the appropriate solubility assay.
Melting and Boiling Point Determination
The melting point of a solid and the boiling point of a liquid are fundamental physical properties that provide information about purity and intermolecular forces.[13] A sharp melting point range is indicative of a pure compound.[13]
Principle: A small amount of the solid compound is heated in a capillary tube, and the temperature range over which it melts is observed.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube, to a height of 1-2 mm.[13]
-
-
Measurement:
-
Observation:
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the last crystal melts (T2).[13]
-
The melting point is reported as the range T1-T2.
-
Principle: The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the liquid is measured.[15]
Step-by-Step Methodology:
-
Apparatus Setup:
-
Set up a simple distillation apparatus with a round-bottom flask, a condenser, and a thermometer.[15]
-
The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the vapor temperature.
-
-
Distillation:
-
Place the liquid sample in the flask with boiling chips.
-
Heat the flask gently.
-
-
Measurement:
-
Record the temperature at which the vapor temperature stabilizes and condensation is observed on the thermometer bulb. This is the boiling point.[15]
-
Chemical Stability Assessment
Evaluating the stability of a compound under various conditions (e.g., pH, temperature, light) is crucial for determining its shelf-life and potential degradation pathways. For imidazole derivatives, alkaline stability can be a key consideration.[16]
Principle: The compound is incubated in buffers of different pH values over time, and the remaining concentration is quantified to determine the degradation rate.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 7.4, 9).
-
Prepare a stock solution of this compound.
-
-
Incubation:
-
Add a known concentration of the stock solution to each buffer.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quench any reaction if necessary (e.g., by neutralization or dilution).
-
Quantify the concentration of the parent compound using a stability-indicating HPLC method.
-
-
Data Analysis:
-
Plot the logarithm of the compound concentration versus time for each pH.
-
Determine the degradation rate constant and half-life from the slope of the line.
-
Conclusion
The physicochemical properties of this compound are fundamental to its potential applications, particularly in the pharmaceutical sciences. This guide provides a robust framework of established, self-validating experimental protocols for the comprehensive characterization of its pKa, logP, aqueous solubility, melting and boiling points, and chemical stability. By applying these methodologies, researchers can generate the critical data necessary to advance the understanding and development of this and related imidazole compounds. The emphasis on the causality behind experimental choices and adherence to gold-standard techniques ensures the generation of reliable and reproducible data, forming a solid foundation for further research.
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An In-Depth Technical Guide to 2-Methyl-1-(2-methylpropyl)-1H-imidazole (CAS: 116680-33-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-1-(2-methylpropyl)-1H-imidazole (CAS Number: 116680-33-2), a heterocyclic organic compound with significant potential in various scientific domains. The document delineates its chemical identity, synthesizes available procedural knowledge for its preparation, and explores its current and prospective applications, particularly within medicinal chemistry and materials science. While this guide consolidates the existing knowledge base, it also highlights the current limitations in publicly available data, particularly concerning detailed physicochemical and spectroscopic characterization, thereby identifying opportunities for further research.
Introduction and Molecular Overview
This compound, also known as 1-isobutyl-2-methylimidazole, is a substituted imidazole derivative. The core of this molecule is the imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms. This fundamental structure is prevalent in a vast array of biologically active molecules, including the essential amino acid histidine. The specific substitution pattern of this compound—a methyl group at the 2-position and an isobutyl (2-methylpropyl) group at the 1-position—imparts distinct chemical properties that influence its reactivity, solubility, and utility as a chemical intermediate.[1]
The presence of the branched isobutyl group can enhance its solubility in organic solvents and may modulate its biological activity compared to simpler N-alkyl imidazoles.[1] Its molecular formula is C₈H₁₄N₂, corresponding to a molecular weight of 138.21 g/mol .[1]
Table 1: Core Compound Identifiers
| Identifier | Value |
| CAS Number | 116680-33-2 |
| Molecular Formula | C₈H₁₄N₂ |
| Molecular Weight | 138.21 g/mol |
| IUPAC Name | This compound |
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. These parameters dictate suitable solvent systems, reaction conditions, and purification strategies.
Synthesis and Manufacturing
The primary route for the synthesis of this compound is through the N-alkylation of 2-methylimidazole. A patented method details a robust and scalable procedure for this transformation.[3]
Synthesis Pathway: Nucleophilic Substitution
The synthesis involves a nucleophilic substitution reaction where the deprotonated 2-methylimidazole acts as the nucleophile, attacking an isobutyl halide. This is a well-established and versatile method for forming N-C bonds on imidazole rings.
Caption: General workflow for the synthesis of 1-isobutyl-2-methylimidazole.
Detailed Experimental Protocol (Based on Patent CN101402607A)
This protocol is a representative example based on the claims within the cited patent.[3] Researchers should perform their own optimization and safety assessments.
Materials:
-
2-Methylimidazole
-
Isobutyl chloride
-
Sodium hydroxide (or potassium hydroxide, potassium carbonate)
-
N,N-Dimethylformamide (DMF) or Toluene
-
Standard laboratory glassware for synthesis under an inert atmosphere
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, charge 2-methylimidazole and the chosen solvent (DMF or Toluene).
-
Base Addition: Add the acid-binding agent (e.g., sodium hydroxide). The patent suggests that the base and 2-methylimidazole are mixed in the solvent first.[3]
-
Heating: Heat the stirred mixture to a temperature between 50 °C and 110 °C. The optimal temperature will depend on the solvent and base used and should be determined empirically.[3]
-
Alkylation: Slowly add isobutyl chloride to the reaction mixture. The molar ratio of 2-methylimidazole to isobutyl chloride should be in the range of 1:1.1 to 1:1.5 to ensure complete consumption of the starting imidazole.[3]
-
Reaction Monitoring: Maintain the reaction at temperature and monitor its progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the 2-methylimidazole is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salt byproduct (e.g., NaCl).
-
Wash the filtrate with water or brine to remove any remaining base and salts.
-
Separate the organic layer.
-
-
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation to obtain pure this compound.
-
Self-Validation and Causality:
-
Excess Alkylating Agent: Using a slight excess of isobutyl chloride drives the reaction to completion, maximizing the conversion of the more valuable 2-methylimidazole.[3]
-
Acid Scavenger: The base is critical as it neutralizes the HCl that is cogenerated during the reaction (from the reaction with the proton on the imidazole nitrogen), preventing potential side reactions and driving the equilibrium towards the product.
-
Inert Atmosphere: While not explicitly stated in the patent abstract, conducting the reaction under a nitrogen or argon atmosphere is good practice to prevent potential side reactions involving atmospheric moisture and oxygen, especially when using reactive bases like sodium hydride.
Spectroscopic and Analytical Characterization
Definitive characterization of a synthesized compound relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the identity and purity of the target molecule.
Note: At the time of this guide's compilation, specific, experimentally-derived spectra (¹H NMR, ¹³C NMR, IR, MS) for this compound are not available in the public domain or common spectral databases. The following sections describe the expected spectral features based on the known structure and data from analogous compounds. This represents a critical area for future research and publication.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the nitrogen) and the imidazole ring (two singlets or doublets for the aromatic protons and a singlet for the 2-methyl group).
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the eight carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic C-H stretching vibrations for the alkyl groups and the aromatic imidazole ring, as well as C=N and C=C stretching vibrations characteristic of the imidazole heterocycle.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern would likely involve the loss of fragments from the isobutyl side chain.
Applications and Areas for Research
Substituted imidazoles are cornerstone building blocks in several areas of chemical science.
Pharmaceutical and Drug Development
The imidazole moiety is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a valuable intermediate for creating more complex molecules with potential therapeutic activity.[1] Its structure can be a starting point for developing:
-
Enzyme Inhibitors: The nitrogen atoms of the imidazole ring can coordinate with metal ions in enzyme active sites.
-
Receptor Antagonists/Agonists: The scaffold can be elaborated with additional functional groups to achieve specific binding to biological targets.
-
Antimicrobial Agents: Imidazole derivatives have a long history of use as antifungal and antibacterial agents.
Materials Science
The nitrogen atoms in the imidazole ring make this compound a candidate for applications in materials science, including:
-
Ionic Liquids: N-alkylated imidazoles are common precursors to imidazolium-based ionic liquids, which are used as green solvents and electrolytes.
-
Catalysis: The basic nitrogen atoms can function as organocatalysts in various chemical transformations.[1]
-
Polymer Additives: It can be used as an additive in coatings and polymers, such as polyurethane, to enhance durability and other physical properties.[1]
Safety and Handling
Specific toxicology and safety data for this compound are not widely available. Therefore, handling should be guided by the data for structurally related and potentially more hazardous compounds, such as 2-methylimidazole.
General Hazards of Substituted Imidazoles:
-
Skin and Eye Irritation/Corrosion: Many imidazoles are corrosive and can cause severe skin burns and eye damage upon contact.[4][5]
-
Harmful if Swallowed: Oral toxicity is a concern for this class of compounds.[5]
-
Respiratory Irritation: Inhalation of dusts or vapors should be avoided.[5]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[4]
-
Spill Response: In case of a spill, contain the material, prevent it from entering drains, and clean up using appropriate absorbent materials while wearing full PPE.
Conclusion and Future Outlook
This compound is a chemical compound with a straightforward synthesis and significant potential as an intermediate in both pharmaceutical discovery and materials science. This guide has provided a foundational understanding of its structure, a detailed protocol for its synthesis based on existing patents, and an overview of its likely applications and safety considerations.
The most significant challenge for researchers working with this compound is the striking lack of publicly available, experimentally verified physicochemical and spectroscopic data. The scientific community would greatly benefit from the publication of a full characterization dataset for this compound. Such data would lower the barrier to entry for new research and accelerate the exploration of this promising chemical scaffold in novel applications.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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-
MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
PMC - NIH. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Retrieved from [Link]
- Google Patents. (US5011934A). Process for preparing 1-alkylimidazoles.
-
Chinese Journal of Natural Medicines. (2020). Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. Retrieved from [Link]
-
BDMAEE. (2025). patented technical analysis of 1-isobutyl-2-methylimidazole and its innovative application in new materials. Retrieved from [Link]
- Google Patents. (CN102924381A). 2-methylimidazole preparation method.
-
BDMAEE. (2025). toxicity analysis of 1-isobutyl-2-methylimidazole and its safety operating specifications in the laboratory. Retrieved from [Link]
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-
PrepChem.com. Synthesis of 1-isopropyl-2-methylimidazole. Retrieved from [Link]
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Beilstein Journals. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Retrieved from [Link]
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National Institute of Standards and Technology. 1-Butylimidazole - NIST WebBook. Retrieved from [Link]
-
ResearchGate. (2025). The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4. Retrieved from [Link]
-
Stanford University. (2019). Imidazole and 1-Methylimidazole Hydrogen Bonding and Nonhydrogen Bonding Liquid Dynamics: Ultrafast IR Experiments. Retrieved from [Link]
-
ResearchGate. (2023). FTIR spectra of 2-methylimidazole and KNa/ZIF-8. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Utilizing Infrared Spectroscopy to Analyze the Interfacial Structures of Ionic Liquids/Al2O3 and Ionic Liquids/Mica Mixtures under High Pressures. Retrieved from [Link]
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A Comprehensive Technical Guide to the Molecular Structure of 2-Methyl-1-(2-methylpropyl)-1H-imidazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the molecular structure of 2-Methyl-1-(2-methylpropyl)-1H-imidazole. The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, and understanding the nuanced structural characteristics of its derivatives is paramount for targeted application and development.[1] This document delineates the synthesis, systematic identification, and detailed spectroscopic elucidation of the title compound. We will explore the causality behind synthetic strategies and the rationale for interpreting spectral data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide serves as a comprehensive resource, integrating foundational principles with advanced analytical insights to fully characterize the molecule's architecture.
Introduction: The Significance of Substituted Imidazoles
The imidazole ring is a privileged heterocyclic scaffold due to its presence in essential biological molecules, such as the amino acid histidine, and its core function in a vast array of pharmaceuticals.[1] Its unique electronic properties, including its aromaticity and ability to act as both a proton donor and acceptor, make it a versatile building block in drug design. The compound this compound, a derivative featuring both a C2-methyl and an N1-isobutyl substitution, presents a unique combination of steric and electronic features. The addition of the branched alkyl (isobutyl) group can enhance solubility and modulate lipophilicity, potentially influencing its pharmacokinetic profile and reactivity compared to simpler analogs.[1] This guide aims to provide a definitive structural characterization to support further research and application.
Molecular Identity and Physicochemical Properties
A precise understanding of a molecule begins with its unambiguous identification. The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 116680-33-2 | [1][2] |
| Molecular Formula | C₈H₁₄N₂ | [1] |
| Molecular Weight | 138.21 g/mol | [1][3] |
| SMILES | CC1=NC=CN1CC(C)C | [1] |
| InChI Key | SVNWKKJQEFIURY-UHFFFAOYSA-N | [1] |
Below is a two-dimensional representation of the molecule with standardized atom numbering for spectroscopic assignment.
Caption: Proposed two-step synthesis of the target molecule.
Expert Rationale and Protocol
-
Synthesis of 2-Methylimidazole: The core heterocycle is readily prepared via the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia. [4]This method is robust and provides the necessary precursor in high yield.
-
N-Alkylation (Self-Validating Protocol): The key step is the attachment of the isobutyl group to the N1 position. This is achieved via a nucleophilic substitution (Sₙ2) reaction.
-
Choice of Base and Solvent: A strong, non-nucleophilic base such as sodium hydride (NaH) is chosen to deprotonate the N-H of 2-methylimidazole. This quantitatively generates the imidazolide anion, a potent nucleophile. The choice of an aprotic polar solvent like tetrahydrofuran (THF) is critical; it readily dissolves the reactants and does not interfere with the strong base, ensuring the reaction proceeds efficiently. [5] * Regioselectivity: Alkylation occurs predominantly at the N1 position due to steric hindrance from the C2-methyl group, which disfavors attack at the adjacent N3 position.
Detailed Experimental Protocol:
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add dry THF (100 mL) and sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-methylimidazole (1.0 equivalent) in dry THF (50 mL) dropwise over 30 minutes. Evolution of hydrogen gas will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Cool the resulting solution back to 0 °C.
-
Add 1-bromo-2-methylpropane (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction cautiously by the slow addition of water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound.
-
Spectroscopic Elucidation of the Molecular Structure
The confirmation of the molecular structure relies on a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H4, H5 | 6.8 - 7.2 | d, d | 1H, 1H | Protons on the aromatic imidazole ring, appearing as distinct doublets. [6] |
| C6-H₂ | ~ 3.7 - 3.9 | d | 2H | Methylene protons adjacent to the N1 atom are deshielded. They appear as a doublet due to coupling with the C7-H proton. [7] |
| C10-H₃ | ~ 2.4 | s | 3H | Methyl protons on the C2 of the imidazole ring, appearing as a singlet. |
| C7-H | ~ 2.0 - 2.2 | m | 1H | Methine proton of the isobutyl group, split by the C6-H₂ and the two C8/C9 methyl groups into a multiplet. |
| C8/C9-H₃ | ~ 0.9 | d | 6H | Six equivalent protons of the two terminal methyl groups of the isobutyl moiety, appearing as a doublet due to coupling with the C7-H proton. [8] |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C2 | ~ 145 | Quaternary carbon of the imidazole ring attached to two nitrogen atoms and a methyl group. [9][10] |
| C4, C5 | ~ 120 - 128 | Aromatic carbons of the imidazole ring. [11][12] |
| C6 | ~ 52 | Methylene carbon (CH₂) directly attached to the deshielding N1 atom. |
| C7 | ~ 29 | Methine carbon (CH) of the isobutyl group. |
| C10 | ~ 14 | Methyl carbon attached to the C2 of the imidazole ring. |
| C8, C9 | ~ 20 | Equivalent methyl carbons of the isobutyl group. |
Advanced 2D NMR: To provide incontrovertible proof of structure, Heteronuclear Single Quantum Coherence (HSQC) experiments would be performed to correlate each proton signal with its directly attached carbon. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments would reveal 2- and 3-bond correlations (e.g., from the C6-H₂ protons to C5 and C7), confirming the connectivity between the isobutyl group and the imidazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern, which acts as a molecular fingerprint.
-
Molecular Ion (M⁺): In an Electron Ionization (EI) spectrum, the molecular ion peak is expected at m/z = 138, corresponding to the molecular weight of C₈H₁₄N₂. [1][3]* Key Fragmentation Pathways: The stability of the imidazole ring suggests that the primary fragmentation will involve the N-alkyl substituent.
-
Loss of Isobutyl Radical (m/z = 81): Cleavage of the N1-C6 bond would result in a prominent peak at m/z 81, corresponding to the [2-methylimidazole - H]⁺ fragment. This is often a base peak in N-alkyl imidazoles. [13] * Loss of Propene (m/z = 96): A McLafferty-type rearrangement could lead to the loss of propene (CH₃CH=CH₂) from the isobutyl group, resulting in a fragment at m/z 96.
-
Isobutyl Cation (m/z = 57): Formation of the stable tertiary isobutyl cation at m/z 57 is also a highly probable fragmentation pathway. [14]
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3150 | C-H Stretch | Aromatic (Imidazole Ring) |
| 2850 - 2960 | C-H Stretch | Aliphatic (Isobutyl & Methyl) [15] |
| 1500 - 1600 | C=N and C=C Stretch | Imidazole Ring System [16][17] |
| 1250 - 1350 | C-N Stretch | Aromatic Amine |
The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ would confirm successful N-alkylation. [18]
Potential Applications and Research Directions
The unique structure of this compound suggests several avenues for research and application:
-
Medicinal Chemistry: It can serve as a scaffold for developing new therapeutic agents. The isobutyl group provides a lipophilic handle that can be optimized for binding to biological targets or for improving cell membrane permeability. [1]* Materials Science: As a substituted imidazole, it is a candidate for the synthesis of novel ionic liquids. These compounds have applications as green solvents and electrolytes. The branched alkyl chain can influence viscosity and melting point. [1]* Catalysis: The nitrogen atoms in the imidazole ring can act as ligands for metal catalysts or as basic organocatalysts themselves.
Conclusion
The molecular structure of this compound has been comprehensively defined through a logical synthesis pathway and detailed predictive analysis of its spectroscopic signatures. The combination of a 2-methylimidazole core with an N1-isobutyl substituent creates a molecule with distinct physicochemical properties. The detailed characterization provided in this guide, from fundamental identity to the rationale behind analytical interpretation, establishes a solid foundation for professionals in research and drug development to confidently utilize this compound in future scientific endeavors.
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An In-depth Technical Guide to the Reactivity of the Imidazole Ring in 2-Methyl-1-(2-methylpropyl)-1H-imidazole
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the imidazole ring in 2-methyl-1-(2-methylpropyl)-1H-imidazole. This compound, featuring a sterically influential isobutyl group at the N1 position and an electron-donating methyl group at the C2 position, presents a unique electronic and steric profile that dictates its chemical behavior. This guide will delve into the fundamental principles governing its reactivity, exploring electrophilic and nucleophilic substitution reactions, as well as its participation in metal-catalyzed cross-coupling reactions. The insights provided are geared towards researchers, scientists, and drug development professionals, offering a foundational understanding for the strategic application of this versatile heterocyclic scaffold in medicinal chemistry and materials science.
Introduction: Structural Features Influencing Reactivity
The imidazole ring is a cornerstone heterocyclic motif in a vast array of biologically active molecules and functional materials.[1][2][3] Its prevalence stems from its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms with differing electronic character—one pyrrole-like (N1) and one pyridine-like (N3). In this compound, the substitution pattern significantly modulates the intrinsic reactivity of the imidazole core.
The molecular formula of this compound is C8H14N2, and its molecular weight is 138.21 g/mol .[4] The key structural features influencing its reactivity are:
-
The 1-(2-methylpropyl) or Isobutyl Group: This branched alkyl group attached to the N1 nitrogen exerts a significant steric effect, potentially hindering the approach of reactants to the N1 and C5 positions. Electronically, it is a weak electron-donating group through an inductive effect.
-
The 2-Methyl Group: Positioned at the C2 carbon, the methyl group is electron-donating, which increases the electron density of the imidazole ring, thereby enhancing its nucleophilicity and activating it towards electrophilic attack.[1]
-
The Imidazole Ring: The five-membered aromatic ring contains two nitrogen atoms, making it susceptible to both electrophilic and nucleophilic attack, as well as enabling it to act as a ligand in organometallic catalysis.[4]
The combination of these features makes this compound a unique building block with distinct reactivity patterns compared to unsubstituted imidazole or other alkyl-substituted imidazoles.[4]
Synthesis of this compound
A common and practical method for the synthesis of this compound involves the direct N-alkylation of 2-methylimidazole. This is typically achieved through a nucleophilic substitution reaction where 2-methylimidazole acts as the nucleophile and an isobutyl halide, such as isobutyl chloride or isobutyl bromide, serves as the electrophile.[5]
General Synthetic Protocol: N-Alkylation of 2-Methylimidazole
This protocol describes a typical procedure for the synthesis of this compound.
Materials:
-
2-Methylimidazole
-
Isobutyl chloride (or isobutyl bromide)
-
Sodium hydroxide (or potassium hydroxide, sodium carbonate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), toluene, acetonitrile)
-
Deionized water
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylimidazole in the chosen solvent (e.g., DMF).
-
Addition of Base: Add a suitable base, such as powdered sodium hydroxide or potassium carbonate.[5] The base is crucial for deprotonating the N1 of 2-methylimidazole, thereby increasing its nucleophilicity.
-
Addition of Alkylating Agent: Slowly add isobutyl chloride to the reaction mixture. A molar ratio of 2-methylimidazole to isobutyl chloride is typically between 1:1.1 and 1:1.5 to ensure complete consumption of the starting imidazole.[5]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50 and 110 °C.[5] The optimal temperature will depend on the solvent and the specific alkylating agent used. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and extract the product with an organic solvent like dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
The choice of solvent and base can significantly impact the reaction yield and purity.[5] For instance, polar aprotic solvents like DMF can accelerate the rate of this SN2-type reaction.
Reactivity Towards Electrophiles
The imidazole ring in this compound is electron-rich and readily undergoes electrophilic aromatic substitution.[6][7] The electron-donating 2-methyl group further activates the ring towards electrophilic attack. The directing effects of the substituents determine the position of substitution.
Regioselectivity of Electrophilic Aromatic Substitution
The most electron-rich positions in the 1-alkyl-2-methylimidazole system are C4 and C5. The pyridine-like nitrogen (N3) can also be protonated or complexed with a Lewis acid, which deactivates the ring towards electrophilic attack. Generally, electrophilic substitution occurs preferentially at the C5 position, and to a lesser extent at the C4 position. This is due to the combined directing effects of the N1-isobutyl and C2-methyl groups.
Caption: Mechanism of Electrophilic Substitution on the Imidazole Ring.
Common Electrophilic Substitution Reactions
-
Nitration: Nitration of 2-methylimidazoles typically yields the 5-nitro derivative.[8] For this compound, reaction with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is expected to predominantly form 2-methyl-1-(2-methylpropyl)-5-nitro-1H-imidazole. These nitroimidazole derivatives are of significant interest in medicinal chemistry for their potential as antimicrobial agents.[9]
-
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a halogen atom at the C5 position.
-
Acylation and Formylation: Friedel-Crafts acylation and formylation reactions can introduce acyl and formyl groups onto the imidazole ring, typically at the C5 position.[10]
Reactivity Towards Nucleophiles
The imidazole ring itself is generally resistant to nucleophilic aromatic substitution due to its electron-rich nature. However, the introduction of strong electron-withdrawing groups, such as a nitro group, can activate the ring towards nucleophilic attack. For instance, a 5-nitro-substituted derivative of this compound could potentially undergo nucleophilic substitution where the nitro group is displaced by a strong nucleophile.
Furthermore, the nitrogen atoms of the imidazole ring can act as nucleophiles.[4] The N3 nitrogen, being more basic, is the primary site of protonation and reaction with electrophiles in acid-base chemistry. The N1 position is already alkylated in the title compound.
Nucleophilic Substitution at the Isobutyl Group
While not a reaction of the imidazole ring itself, the isobutyl group can undergo nucleophilic substitution reactions under certain conditions, although this is generally less favorable than reactions on the aromatic ring.
Metal-Catalyzed Cross-Coupling Reactions
In recent years, metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds.[11][12] Imidazole derivatives, including this compound, can participate in these reactions as coupling partners.
Suzuki-Miyaura Coupling
To participate in a Suzuki-Miyaura coupling, the imidazole ring first needs to be functionalized with a halide (e.g., bromo or iodo) or a triflate group.[11] For example, 5-bromo-2-methyl-1-(2-methylpropyl)-1H-imidazole could be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to introduce a wide range of substituents at the C5 position.
Caption: Workflow for Suzuki-Miyaura Coupling of the Imidazole.
Other Cross-Coupling Reactions
Other important cross-coupling reactions applicable to functionalized this compound include:
-
Heck Reaction: For coupling with alkenes.
-
Sonogashira Coupling: For coupling with terminal alkynes.[13]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
These reactions provide powerful methods for the diversification of the imidazole scaffold, enabling the synthesis of complex molecules with potential applications in drug discovery and materials science.
Applications in Drug Development and Materials Science
The unique structural and reactive properties of this compound make it a valuable building block in several fields.[4]
-
Medicinal Chemistry: The imidazole core is a "privileged structure" found in numerous pharmaceuticals.[2][3] The specific substitution pattern of the title compound can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, it can serve as a scaffold for the development of antimicrobial agents, kinase inhibitors, and other therapeutic agents.[2][9]
-
Materials Science: Imidazole derivatives are used in the synthesis of ionic liquids, polymers, and coatings.[4] The 1-isobutyl-2-methylimidazole moiety can impart specific properties such as enhanced solubility and thermal stability to these materials.
Conclusion
This compound exhibits a rich and versatile reactivity profile governed by the interplay of its electronic and steric features. The electron-donating methyl group at C2 activates the imidazole ring towards electrophilic substitution, primarily at the C5 position. While generally unreactive towards nucleophilic attack on the ring, functionalization with electron-withdrawing groups can facilitate such reactions. Furthermore, its ability to be halogenated allows for participation in a wide array of powerful metal-catalyzed cross-coupling reactions, providing access to a diverse range of substituted imidazole derivatives. This in-depth understanding of its reactivity is crucial for harnessing the full potential of this valuable heterocyclic building block in the design and synthesis of novel molecules for drug discovery and materials science applications.
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Unlocking the Potential of the Imidazole Scaffold: A Technical Guide to Emerging Research Areas
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic characteristics, capacity for hydrogen bonding, and ability to coordinate with biological targets have cemented its role in a wide array of approved therapeutics, from antifungal agents to anticancer drugs.[1][2] However, the versatility of the substituted imidazole extends far beyond these established applications. This guide provides an in-depth exploration of promising and emergent research avenues for imidazole-based compounds, offering a technical roadmap for scientists poised to innovate in this dynamic field. We will delve into novel therapeutic areas, cutting-edge chemical biology tools, and advanced materials applications, complete with detailed experimental protocols and mechanistic insights to empower your research endeavors.
I. Expanding the Therapeutic Frontier: Imidazoles in Complex Diseases
While the efficacy of imidazole derivatives in oncology and infectious diseases is well-documented, new research is illuminating their potential in treating complex multifactorial conditions that currently have limited therapeutic options.
A. Neurodegenerative Disorders: A New Bastion for Imidazole Scaffolds
The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's presents a significant challenge for single-target therapies.[3] Imidazole derivatives are emerging as promising multi-target-directed ligands, capable of concurrently modulating several pathological pathways, including tau hyperphosphorylation, amyloid-β (Aβ) aggregation, and neuroinflammation.[3]
1. Targeting Tau Phosphorylation Kinases:
A key pathological hallmark of Alzheimer's disease is the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles and neuronal death. Glycogen synthase kinase-3β (GSK-3β) is a primary kinase responsible for this aberrant phosphorylation.[1][2][4] Substituted imidazoles have been identified as potent inhibitors of GSK-3β.[1][4]
-
Mechanism of Action: Molecular docking studies reveal that imidazole-based inhibitors can effectively occupy the ATP-binding pocket of GSK-3β. The imidazole core can form crucial hydrogen bonds with hinge region residues, such as Val135, while substituted phenyl rings can engage in hydrophobic interactions within the active site, effectively blocking the kinase's activity.[2][4]
Figure 1: Competitive inhibition of GSK-3β by a substituted imidazole.
2. Modulating Neuroinflammation:
Neuroinflammation, often mediated by microglia and astrocytes, is another critical component of neurodegenerative disease progression. The NLRP3 inflammasome, a multi-protein complex that triggers the release of pro-inflammatory cytokines IL-1β and IL-18, is a key player in this process. Several imidazole-containing compounds have been identified as potent inhibitors of the NLRP3 inflammasome.[5]
| Compound Class | Target Cell Line | IC50 Value (µM) | Reference |
| Benzoxazolone Acetamide Derivative | Microglia | 4.1 - 87.2 | [6] |
| 1H-benzo[d]imidazole Derivative (FC11A-2) | THP-1 cells | Not specified (effective repression of IL-1β/18) | [5] |
| Aryl Sulfonamide Derivative | J774A.1 cells | ~0.06 (as CP-456,773) | [7][8] |
| Table 1: In Vitro Inhibitory Activity of Imidazole-Based Compounds against the NLRP3 Inflammasome. |
B. Metabolic Disorders: Intercepting Microbial Metabolites
Recent metabolomic studies have unveiled a fascinating link between gut microbiota, host metabolism, and the development of type 2 diabetes. A key microbial metabolite, imidazole propionate (ImP), derived from the bacterial breakdown of histidine, has been found in higher concentrations in individuals with type 2 diabetes.[9][10] ImP has been shown to impair insulin signaling.[10]
-
Mechanism of Action: ImP impairs insulin signaling by activating the p38γ/p62/mTORC1 pathway. This leads to the inhibition of the insulin receptor substrate (IRS), a critical step in the insulin signaling cascade, ultimately contributing to insulin resistance.[10][11] This pathway presents a novel therapeutic target for developing imidazole-based modulators to counteract the negative effects of ImP.
Figure 2: The role of Imidazole Propionate in impairing insulin signaling.
II. Imidazoles as Tools in Chemical Biology and Catalysis
Beyond direct therapeutic applications, the unique chemical properties of imidazoles make them invaluable tools for probing biological systems and catalyzing chemical transformations.
A. PROTACs: Harnessing Imidazoles for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[11][12] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. While not as common as other E3 ligase ligands, heterocycles like imidazoles are being explored for their potential to recruit novel E3 ligases, expanding the scope of this powerful technology.[11][12][13]
-
Research Opportunity: The development of novel, potent, and selective imidazole-based E3 ligase ligands is a significant area for future research. Success in this area would unlock new families of E3 ligases for targeted protein degradation, overcoming some of the limitations of current PROTAC technology.
Figure 3: General workflow of an imidazole-based PROTAC.
B. Organocatalysis: Green and Efficient Synthesis
Imidazole and its derivatives have long been recognized for their catalytic activity in a variety of organic reactions, acting as nucleophilic or base catalysts.[14] This has led to their use in green and efficient synthetic methodologies, such as the Knoevenagel condensation.[14][15]
| Catalyst | Aldehyde | Active Methylene Compound | Yield (%) | Time (min) | Reference |
| Imidazole | 4-Chlorobenzaldehyde | Malononitrile | 95 | 30 | [15] |
| Imidazole | 4-Nitroobenzaldehyde | Malononitrile | 98 | 15 | [15] |
| Imidazole | Benzaldehyde | Ethyl cyanoacetate | 92 | 60 | [15] |
| [BMIM][OAc] | Benzaldehyde | Malononitrile | 96 | 10 | |
| Table 2: Comparison of Imidazole-Based Catalysts in the Knoevenagel Condensation. |
III. Imidazoles in Materials Science
The unique photophysical properties of certain substituted imidazoles make them attractive candidates for applications in materials science, particularly in the development of fluorescent sensors.
A. Fluorescent Chemosensors
The ability of the imidazole nitrogen atoms to coordinate with metal ions can be harnessed to create highly sensitive and selective fluorescent sensors.[16][17] Binding of a target ion can modulate the electronic properties of the imidazole-based fluorophore, leading to a detectable change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength.[16][17]
| Fluorophore | Target Ion | Detection Limit (µM) | Solvent System | Fluorescence Change | Reference |
| 2-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)phenol (TS) | Cu²⁺ | 0.09 | CH₃CN/H₂O (9:1) | Quenching | [16][17][18] |
| 2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (AS) | Cu²⁺ | 0.28 | CH₃CN/H₂O (9:1) | Quenching | [16][17][18] |
| 2-(benzo[d]thiazol-2-yl)-6-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol (SP26) | Cu²⁺ | 0.000381 | THF/H₂O (8:2) | Quenching | [19] |
| 2-(benzo[d]thiazol-2-yl)-6-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol (SP26) | BF₃ | 0.000307 | THF/H₂O (8:2) | Quenching & Red Shift | [19] |
| Table 3: Performance of Imidazole-Based Fluorescent Sensors. |
IV. Experimental Protocols
To facilitate the exploration of these research areas, this section provides detailed, step-by-step methodologies for key experimental workflows.
A. Synthesis: One-Pot Synthesis of a 1,2,4,5-Tetrasubstituted Imidazole
This protocol is a general and efficient method for the synthesis of tetrasubstituted imidazoles via a four-component condensation reaction.[2][4]
Figure 4: Workflow for the one-pot synthesis of a tetrasubstituted imidazole.
Materials:
-
Benzil (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Primary amine (e.g., aniline) (1.0 mmol)
-
Ammonium acetate (2.0 mmol)
-
Catalyst (e.g., silica-supported sulfonic acid, 0.02 g)[2]
-
Round-bottom flask
-
Stir bar
-
Heating mantle with temperature control
-
Thin-layer chromatography (TLC) supplies
-
Ethyl acetate
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add benzil (1.0 mmol), the aromatic aldehyde (1.0 mmol), the primary amine (1.0 mmol), ammonium acetate (2.0 mmol), and the catalyst.[2]
-
Stir the mixture at 140 °C under solvent-free conditions.[2]
-
Monitor the progress of the reaction by TLC (e.g., using a 4:1 mixture of n-hexane:ethyl acetate).[2]
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Add ethyl acetate to the reaction mixture and stir.[2]
-
Separate the insoluble catalyst by filtration.[2]
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 1,2,4,5-tetrasubstituted imidazole.
B. Biological Assay: In Vitro p38 MAP Kinase Inhibition Assay
This protocol describes a common method to determine the inhibitory potency (IC50) of a substituted imidazole against p38 MAP kinase.[20][21][22]
Materials:
-
Recombinant active p38α MAP kinase
-
Biotinylated substrate peptide (e.g., a derivative of ATF-2)
-
ATP
-
Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT, and BSA)
-
Test imidazole compounds dissolved in DMSO
-
Detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC)
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare serial dilutions of the test imidazole compounds in the assay buffer.
-
In a 384-well plate, add 2 µL of each compound dilution.[20]
-
Add 4 µL of a solution containing the p38α enzyme and the biotinylated substrate peptide to each well.[20]
-
Initiate the kinase reaction by adding 4 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Add the detection reagents (Europium-labeled anti-phospho-antibody and SA-APC) to each well.
-
Incubate the plate in the dark for 60 minutes.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
-
Calculate the ratio of the two emission signals and plot the percent inhibition versus the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
V. Conclusion and Future Outlook
The substituted imidazole scaffold is far from being a relic of medicinal chemistry's past. As this guide has illustrated, it is a vibrant and dynamic platform for innovation across a multitude of scientific disciplines. The potential to develop multi-target drugs for neurodegenerative diseases, to modulate metabolic pathways influenced by the gut microbiome, to create novel tools for targeted protein degradation, and to design advanced materials for sensing applications underscores the enduring relevance of this remarkable heterocycle. The experimental frameworks provided herein are intended to serve as a launching point for researchers to not only validate these emerging concepts but also to uncover entirely new applications for substituted imidazole compounds. The future of imidazole chemistry is bright, and the next generation of groundbreaking discoveries awaits those willing to explore its untapped potential.
References
- Structure-Activity Relationship (SAR)
- Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. (2021). International Journal of Molecular Sciences, 22(3), 1162.
- Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight. (2022). Frontiers in Cell and Developmental Biology, 10, 1047651.
- Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. (2021). International Journal of Molecular Sciences, 22(3), 1162.
-
Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2023). Reactions, 4(3), 484-497.
- Applications of Imidazole-Based Fluorophores: A Detailed Guide for Researchers. (2025). Benchchem.
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discovery and history of N-alkylated imidazoles
An In-Depth Technical Guide to the Discovery and History of N-Alkylated Imidazoles
Abstract
The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the architecture of countless biologically active molecules and advanced materials. The strategic introduction of alkyl substituents onto one or both of its nitrogen atoms—a process known as N-alkylation—profoundly modulates its physicochemical and biological properties. This guide provides a comprehensive exploration of the discovery of the imidazole ring, the historical evolution of N-alkylation methodologies, and the subsequent explosion of applications for N-alkylated imidazoles in medicinal chemistry and materials science. We will delve into the causality behind key synthetic choices, present detailed experimental protocols, and offer a comparative analysis of various alkylation strategies, grounding the discussion in authoritative references to ensure scientific integrity.
Foundational Discoveries: The Birth of the Imidazole Ring
The journey into N-alkylated imidazoles begins with the discovery of the parent heterocycle. In 1858, German chemist Heinrich Debus first reported the synthesis of imidazole, which he named "glyoxaline," by condensing glyoxal, formaldehyde, and ammonia.[1][2][3] This reaction, while groundbreaking, often produced the desired product in low yields.[1][4]
A pivotal advancement came from the work of Polish chemist Bronisław Leonard Radziszewski, who, beginning in 1882, systematically developed a more versatile method.[5][6] The Debus-Radziszewski imidazole synthesis is a multi-component reaction that condenses a 1,2-dicarbonyl compound (like glyoxal or benzil), an aldehyde, and ammonia to form substituted imidazoles.[7][8] This method proved to be of significant industrial importance for producing a variety of imidazole derivatives.[6][9]
Crucially for our topic, a key modification of this reaction laid the direct groundwork for N-substituted imidazoles. Researchers discovered that replacing one equivalent of ammonia with a primary amine affords N-substituted imidazoles in good yields.[7][8] This adaptation was the first major pathway to directly incorporate a substituent on a ring nitrogen during the initial cyclization, opening the door to the vast field of N-functionalized imidazoles.
The Evolution of N-Alkylation Methodologies: From Classical to Contemporary
While the modified Radziszewski synthesis provides a route to N-alkylated imidazoles, the most common and versatile approach involves the direct alkylation of a pre-formed imidazole ring. This strategy offers modularity, allowing for the synthesis of a diverse library of derivatives from a common starting material.
Classical N-Alkylation: The Workhorse Reaction
The traditional method for N-alkylation is a direct nucleophilic substitution reaction between an imidazole and an alkyl halide (e.g., alkyl bromide or chloride).[10] In this process, the lone pair of electrons on one of the imidazole's nitrogen atoms attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new nitrogen-carbon bond.
Causality Behind Experimental Choices:
-
Base: Imidazole is weakly acidic (pKa ≈ 14.5) and can be deprotonated by a suitable base, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH).[10][11] Deprotonation generates the imidazolate anion, a significantly more potent nucleophile than the neutral imidazole. This dramatically increases the reaction rate and yield by enhancing the driving force for the nucleophilic attack.
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like tetrahydrofuran (THF), acetonitrile (ACN), or dimethylformamide (DMF) are often preferred. They effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilicity of the imidazolate anion, thereby facilitating the reaction.
-
Side Reactions: A primary challenge in this reaction is over-alkylation. The initially formed N-alkylated imidazole is itself a nucleophile and can react with a second molecule of the alkyl halide. This leads to the formation of a 1,3-dialkylimidazolium salt.[12] To mitigate this, chemists often use a slight excess of the imidazole relative to the alkylating agent or carefully control the reaction stoichiometry and conditions.
Modern Synthetic Advancements
To overcome the limitations of classical methods, such as harsh conditions and the formation of salt byproducts, several advanced techniques have been developed.
-
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[9] This efficiency is a significant advantage in high-throughput screening and library synthesis for drug discovery.
-
Green Chemistry Approaches: The use of alkylating agents like dialkyl carbonates or sulfates offers a greener alternative to alkyl halides. The byproducts of these reactions (e.g., an alcohol and CO₂) are less environmentally harmful than the halide salts generated in classical methods.[13]
-
Phase-Transfer Catalysis (PTC): PTC is employed when the imidazole and the base are in different phases (e.g., a solid base and an organic solvent). A phase-transfer catalyst, such as a quaternary ammonium salt, transports the imidazolate anion from the solid phase into the organic phase, where it can react with the alkyl halide. This technique avoids the need for harsh, anhydrous conditions.
Table 1: Comparison of N-Alkylation Methodologies
| Methodology | Alkylating Agent | Base | Solvent | Typical Conditions | Advantages | Disadvantages |
| Classical | Alkyl Halide (R-X) | NaOH, KOH, NaH | DMF, ACN, THF | 25-100 °C, 2-24h | Widely applicable, simple | Salt byproduct, potential for over-alkylation |
| Microwave-Assisted | Alkyl Halide (R-X) | K₂CO₃, Cs₂CO₃ | Solvent-free or DMF | 100-150 °C, 5-30 min | Rapid reaction times, high yields | Requires specialized equipment |
| Green (Carbonates) | Dialkyl Carbonate | Organic Tertiary Amine | Toluene | 80-140 °C, 4-12h | Environmentally benign byproducts | Higher temperatures may be required |
| Phase-Transfer | Alkyl Halide (R-X) | Solid NaOH/KOH | Toluene/Water | 50-80 °C, 2-8h | Avoids anhydrous solvents | Catalyst may need to be removed |
Applications Driving the Field: From Pharmaceuticals to Ionic Liquids
The intense interest in N-alkylated imidazoles stems from their profound impact on multiple scientific disciplines. The N-alkyl group is not merely a passive substituent; it is a critical handle for tuning molecular properties.
Medicinal Chemistry and Drug Development
The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous blockbuster drugs.[1][14] N-alkylation is a key strategy used by medicinal chemists to optimize drug candidates.
-
Antifungal Agents: The "azole" class of antifungal drugs, which includes clotrimazole and miconazole, features an N-substituted imidazole ring. The specific N-alkyl or N-aryl group is crucial for binding to the target enzyme, lanosterol 14α-demethylase, and for determining the drug's pharmacokinetic profile.
-
Anticancer Agents: Numerous N-alkylated imidazole derivatives have been investigated as potential anticancer agents.[15] The N-alkyl chain can influence the compound's lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets. For example, dacarbazine, an alkylating agent used in chemotherapy, is an imidazole derivative.[15]
-
Antibacterial Agents: Studies have shown that the antibacterial activity of 1-alkylimidazole derivatives increases with the length of the alkyl chain (up to nine carbons).[16][17] This is attributed to increased lipophilicity, which enhances the molecule's ability to disrupt bacterial cell membranes.
Materials Science: The Rise of Ionic Liquids
Perhaps the most significant application of N-alkylation in modern chemistry is the creation of ionic liquids (ILs) . ILs are salts with melting points below 100 °C, often existing as liquids at room temperature.[18][19] 1,3-Dialkylimidazolium salts are among the most common and versatile classes of ILs.[7]
By systematically varying the N-alkyl substituents (e.g., changing chain length from butyl to decyl), scientists can fine-tune the IL's properties, such as viscosity, melting point, and solvent polarity.[18][19] This "tunability" has led to their use as:
-
Green Solvents: ILs have negligible vapor pressure, making them non-volatile and potentially less hazardous alternatives to traditional organic solvents.
-
Catalysts: They can act as both the solvent and catalyst for chemical reactions.
-
Electrolytes: Their ionic nature makes them suitable for use in batteries and other electrochemical devices.
Experimental Protocol: A Self-Validating System
The following protocol provides a detailed, step-by-step methodology for the N-alkylation of imidazole with 1-bromobutane, a representative example of the classical approach.
Protocol: Synthesis of 1-Butylimidazole
Materials:
-
Imidazole (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
1-Bromobutane (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add imidazole (1.0 eq).
-
Solvent Addition: Add anhydrous THF via cannula to dissolve the imidazole.
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole. Adding it at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases. This ensures complete formation of the sodium imidazolate salt.
-
Alkylation: Cool the mixture back to 0 °C. Add 1-bromobutane (1.05 eq) dropwise via the dropping funnel over 20 minutes. Causality Note: The slight excess of the alkylating agent ensures full consumption of the valuable imidazolate. Dropwise addition prevents a rapid exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to destroy any unreacted NaH.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer three times with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The brine wash helps to remove residual water from the organic phase.
-
Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield pure 1-butylimidazole.
Conclusion
The journey from Debus's initial synthesis of "glyoxaline" to the sophisticated design of N-alkylated imidazolium ionic liquids represents a remarkable evolution in organic chemistry. The N-alkylation of imidazoles is far more than a simple synthetic transformation; it is a powerful tool for molecular design. By understanding the historical context and the mechanistic principles behind different alkylation strategies, researchers can rationally select and optimize synthetic routes to access novel compounds. Whether for developing next-generation pharmaceuticals or designing bespoke materials for sustainable technologies, the N-alkylated imidazole core will undoubtedly continue to be a privileged and indispensable scaffold for scientific innovation.
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A Theoretical and Computational Scrutiny of 2-Methyl-1-(2-methylpropyl)-1H-imidazole: A Guide for Drug Discovery Professionals
Abstract
Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This technical guide provides a comprehensive theoretical framework for the investigation of 2-Methyl-1-(2-methylpropyl)-1H-imidazole, a promising yet understudied member of this chemical class. We will explore the synthesis, structural elucidation, and potential as a drug candidate through the lens of modern computational chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for applying theoretical studies to accelerate the discovery and optimization of novel imidazole-based therapeutics. We will delve into the application of Density Functional Theory (DFT) for understanding the molecule's electronic and structural properties, and the use of molecular docking to predict its interactions with biological targets.
Introduction: The Imidazole Scaffold in Drug Discovery
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile pharmacophore in drug design.[1] Imidazole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2] The subject of this guide, this compound, combines the core imidazole scaffold with alkyl substituents that can influence its lipophilicity, steric profile, and ultimately, its pharmacokinetic and pharmacodynamic properties. Theoretical studies provide a powerful, cost-effective means to probe these properties before embarking on extensive experimental work.
Synthesis and Structural Characterization
The synthesis of this compound can be achieved through established methods for N-alkylation of imidazoles. A common approach involves the reaction of 2-methylimidazole with an appropriate alkylating agent, such as 1-bromo-2-methylpropane, in the presence of a base.
General Synthetic Protocol
A typical synthesis would follow the Debus-Radziszewski imidazole synthesis method or a variation thereof, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.[3] For the N-alkylation of a pre-formed 2-methylimidazole ring, the following protocol is generally applicable:
-
Deprotonation: 2-methylimidazole is treated with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to deprotonate the imidazole nitrogen.
-
Alkylation: The resulting imidazolate anion is then reacted with 1-bromo-2-methylpropane.
-
Workup and Purification: The reaction mixture is quenched, and the product is extracted and purified, typically by column chromatography.
The successful synthesis and purity of the compound would be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3][4][5]
Theoretical Investigations: A Computational Microscope
Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the molecular properties of this compound. These theoretical calculations allow for the prediction of its geometry, electronic structure, and spectroscopic properties, which are crucial for understanding its reactivity and potential biological activity.[1][3]
Geometric Optimization and Structural Parameters
The first step in a theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization using DFT, commonly with the B3LYP functional and a suitable basis set such as 6-311G(d,p).[3]
The optimized geometry provides key structural parameters:
| Parameter | Description |
| Bond Lengths | The distances between bonded atoms, which can indicate bond strength and order. |
| Bond Angles | The angles between adjacent bonds, defining the molecule's shape. |
| Dihedral Angles | The rotational angles between planes of atoms, which determine the molecule's conformation. |
These calculated parameters can be compared with experimental data from X-ray crystallography if available, to validate the computational model.[6]
Workflow for Geometric Optimization
Caption: Workflow for the geometric optimization of this compound.
Electronic Properties and Reactivity Descriptors
The electronic properties of a molecule are key to its reactivity and interactions with other molecules. DFT calculations can provide valuable insights through the analysis of Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[7][8]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions.[9]
| Descriptor | Significance |
| HOMO Energy | Indicates electron-donating ability. |
| LUMO Energy | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |
| MEP Surface | Visualizes electrophilic and nucleophilic sites. |
Spectroscopic Characterization
Theoretical calculations can predict various spectroscopic properties, which can be compared with experimental data to confirm the molecule's structure.
-
¹H and ¹³C NMR: The chemical shifts of hydrogen and carbon atoms can be calculated to aid in the interpretation of experimental NMR spectra.[8][9]
-
Infrared (IR) Spectroscopy: The vibrational frequencies can be calculated to predict the positions of absorption bands in the IR spectrum, corresponding to different functional groups and vibrational modes within the molecule.[3][8]
-
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.[3]
Potential as a Drug Candidate: Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In drug discovery, it is used to predict how a ligand (our imidazole derivative) might interact with a biological target, such as a protein or DNA.[1]
The Molecular Docking Workflow
-
Target Selection: A biologically relevant protein target is chosen based on its role in a disease pathway.
-
Ligand and Receptor Preparation: The 3D structures of both the ligand (this compound) and the receptor are prepared, which may involve adding hydrogen atoms and assigning charges.
-
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the receptor.
-
Scoring and Analysis: The different poses of the ligand are scored based on their predicted binding affinity. The best-scoring poses are then analyzed to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Caption: A generalized workflow for molecular docking studies.
Hypothetical Docking Scenario
Given the known anticancer properties of some imidazole derivatives, a potential target for this compound could be a protein involved in cancer cell proliferation, such as a kinase or a DNA-interacting protein.[1][9] The docking results would provide a binding energy score and a detailed view of the interactions within the protein's active site, guiding further optimization of the ligand's structure to improve its potency and selectivity.
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical approach to the study of this compound. By leveraging the power of DFT and molecular docking, researchers can gain a deep understanding of its structural, electronic, and potential biological properties. These computational insights are invaluable for guiding synthetic efforts and prioritizing compounds for further experimental testing, ultimately accelerating the drug discovery process. Future work should focus on the experimental validation of these theoretical predictions, including synthesis, full spectroscopic characterization, and in vitro biological evaluation.
References
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Al-Ostoot, F. H., Al-Hamdani, A. A. S., & Al-Zoubi, R. M. (2021). Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. MDPI. Available at: [Link]
-
Ljungberg, E., et al. (2015). A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces. RSC Publishing. Available at: [Link]
-
Request PDF. (2025). DFT-Based Molecular Analysis of Imidazole Derivatives as Additives to Enhance Ionic Conductivity in Polymer Electrolyte Membranes. ResearchGate. Available at: [Link]
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Kumar, S., et al. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PubMed Central. Available at: [Link]
-
Request PDF. (2025). Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. ResearchGate. Available at: [Link]
- Al-Masoudi, N. A., et al. (Year not available). Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl). Link not available in search results.
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Thomas, R., et al. (2025). Two novel imidazole derivatives – Combined experimental and computational study. ScienceDirect. Available at: [Link]
- Kumar, P., et al. (Year not available). Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids. Link not available in search results.
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Vijesh, A. M., et al. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. ScienceDirect. Available at: [Link]
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The Good Scents Company. (Year not available). 2-methyl imidazole. Available at: [Link]
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Rahman, S. M. A., et al. (Year not available). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
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Stenutz, R. (Year not available). 2-(2-methylpropyl)-1H-imidazole. Stenutz. Available at: [Link]
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Yakan, H., et al. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. PubMed Central. Available at: [Link]
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Alishala, A., et al. (2024). (PDF) Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl). ResearchGate. Available at: [Link]
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Wikipedia. (Year not available). 2-Methylimidazole. Available at: [Link]
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Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Yakan, H., et al. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. PubMed. Available at: [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). 2-METHYLIMIDAZOLE. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Available at: [Link]
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Zhang, Y., et al. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. MDPI. Available at: [Link]
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Moldoveanu, C., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. Available at: [Link]
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Request PDF. (2025). Experimental and theoretical studies of the molecular structure of 1-(2-pyridinylmethyl)-2-methylbenzimidazole. ResearchGate. Available at: [Link]
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Florke, U., & Eilbracht, P. (2010). Crystal and Molecular Structure Analysis of 2-Methylimidazole. ResearchGate. Available at: [Link]
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Request PDF. (Year not available). The Curious Case of 2-Propyl-1H-Benzimidazole in the Solid State: An Experimental and Theoretical Study. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 2-Methyl-1-(2-methylpropyl)-1H-imidazole in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Methyl-1-(2-methylpropyl)-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted solubility of this compound in a range of common organic solvents, the underlying physicochemical principles governing its solubility, and detailed experimental protocols for precise solubility determination. In the absence of extensive empirical data in peer-reviewed literature, this guide establishes a robust predictive framework, empowering researchers to make informed decisions in their experimental designs.
Introduction: The Significance of Understanding Solubility
This compound is a substituted imidazole derivative with potential applications in medicinal chemistry and materials science.[1] The imidazole ring is a crucial functional group in many pharmaceuticals, and understanding the solubility of its derivatives is paramount for drug design, formulation, and synthesis.[1] Solubility dictates a compound's behavior in various stages of development, from reaction kinetics in synthesis to bioavailability in physiological systems. This guide aims to provide a foundational understanding of the solubility of this compound, enabling researchers to effectively utilize this compound in their work.
Physicochemical Properties and Predicted Solubility Profile
To predict the solubility of this compound, it is essential to first analyze its molecular structure and inherent physicochemical properties. The molecule consists of a polar 2-methylimidazole core and a non-polar 2-methylpropyl (isobutyl) substituent attached to one of the nitrogen atoms.[1]
Molecular Structure:
-
2-Methylimidazole Core: This portion of the molecule is polar due to the presence of two nitrogen atoms. The lone pair of electrons on the non-protonated nitrogen atom can act as a hydrogen bond acceptor. The parent compound, 2-methylimidazole, is known to be highly soluble in polar organic solvents such as alcohols and ketones, but insoluble in non-polar solvents like ether and cold benzene.[2][3]
-
2-Methylpropyl (Isobutyl) Group: This branched alkyl group is non-polar and will contribute to the molecule's lipophilicity. The presence of this group is expected to decrease the overall polarity of the molecule compared to 2-methylimidazole and enhance its solubility in less polar and non-polar organic solvents.[1]
Based on these structural features, a predicted solubility profile in various classes of organic solvents can be established. The principle of "like dissolves like" is a fundamental concept applied here, where solutes tend to dissolve in solvents with similar polarity.
Predicted Solubility of this compound in Common Organic Solvents:
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The polar imidazole ring can engage in hydrogen bonding with the hydroxyl groups of the solvents. The non-polar isobutyl group may slightly reduce solubility compared to 2-methylimidazole, but overall solubility is expected to remain high. |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High to Moderate | The polar nature of these solvents will interact favorably with the polar imidazole core. The lack of hydrogen bond donation from the solvent may result in slightly lower solubility compared to protic solvents, particularly in less polar aprotic solvents like THF. |
| Non-Polar | Toluene, Hexane | Moderate to Low | The non-polar isobutyl group will enhance solubility in these solvents compared to 2-methylimidazole. However, the polar imidazole core will limit high solubility. Toluene, with its aromatic ring, may offer slightly better solubility due to potential π-π interactions. |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM has an intermediate polarity and is a good solvent for a wide range of organic compounds. It is expected to effectively solvate both the polar and non-polar regions of the molecule. |
Experimental Determination of Solubility
While predictions provide a valuable starting point, empirical determination of solubility is crucial for accurate and reliable data. The following section outlines a detailed, step-by-step methodology for determining the solubility of this compound.
Equilibrium Solubility (Shake-Flask) Method
This is a widely accepted method for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solute is equilibrated with a solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.
Step-by-Step Protocol:
-
Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the desired organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and monitored.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation, immediately dilute the aliquot with a known volume of a suitable solvent in which the compound is freely soluble.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
Diagram of the Shake-Flask Method Workflow:
Caption: Workflow for the Equilibrium Solubility (Shake-Flask) Method.
Advanced Predictive Approaches: Quantitative Structure-Property Relationship (QSPR)
For a more sophisticated prediction of solubility, Quantitative Structure-Property Relationship (QSPR) models can be employed.[2][4] These models use molecular descriptors to correlate the chemical structure of a compound with its physicochemical properties, including solubility.
Conceptual Framework:
QSPR models are built upon the principle that the properties of a molecule are encoded in its structure.[2] By calculating various descriptors that represent different aspects of the molecular structure (e.g., size, shape, electronic properties, and lipophilicity), a mathematical relationship with solubility can be established.[2][4]
Logical Relationship for QSPR-based Solubility Prediction:
Caption: Conceptual workflow for QSPR-based solubility prediction.
While developing a custom QSPR model is a complex task requiring a large dataset of known solubilities for structurally similar compounds, researchers can utilize existing predictive software that incorporates QSPR algorithms. It is important to note that the accuracy of these predictions is dependent on the quality and relevance of the training dataset used to build the model.[2][4]
Conclusion and Future Directions
This guide has provided a comprehensive, albeit predictive, overview of the solubility of this compound in organic solvents. The addition of the non-polar 2-methylpropyl group to the polar 2-methylimidazole core suggests a molecule with balanced polarity, likely exhibiting at least moderate solubility in a wide range of organic solvents.
For drug development professionals and researchers, the provided experimental protocol for the shake-flask method offers a reliable means to obtain precise quantitative solubility data. This empirical data is indispensable for accurate formulation development, process optimization, and toxicological studies. Future research should focus on the experimental determination of the solubility of this compound in a diverse set of solvents and at various temperatures. This data would not only be invaluable for its practical application but also for the development and validation of more accurate QSPR models for this class of compounds.
References
- Hou, T. J., Xia, K., Zhang, W., & Xu, X. J. (2004). ADME evaluation in drug discovery. 4. Prediction of aqueous solubility based on atom contribution approach. Journal of chemical information and computer sciences, 44(1), 266–275.
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced drug delivery reviews, 54(3), 355–366.
-
Wikipedia. (2023). 2-Methylimidazole. Retrieved January 14, 2026, from [Link]
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Methodological & Application
The Rising Catalyst: Application Notes and Protocols for 2-Methyl-1-(2-methylpropyl)-1H-imidazole in Organic Synthesis
Introduction: Unveiling the Potential of a Versatile Imidazole Catalyst
In the landscape of modern organic synthesis, the quest for efficient, selective, and robust catalysts is perpetual. Among the myriad of molecular tools available to the synthetic chemist, N-alkylated imidazoles have carved out a significant niche. This guide focuses on a particularly promising, yet often overlooked, member of this family: 2-Methyl-1-(2-methylpropyl)-1H-imidazole , also known as 1-isobutyl-2-methylimidazole .
With its unique structural combination of a nucleophilic imidazole core, a sterically influential 2-methyl group, and a lipophilic 1-isobutyl substituent, this catalyst offers a compelling set of properties. Its moderate basicity and potent nucleophilicity at the N-3 position enable it to function as both a powerful nucleophilic catalyst and an effective ligand for transition metals. This dual-reactivity profile makes it a valuable asset in a range of synthetic transformations, from classic acylation reactions to cutting-edge palladium-catalyzed cross-couplings.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols for the synthesis and application of this compound but also delves into the mechanistic rationale behind its catalytic efficacy, empowering users to adapt and innovate within their own synthetic challenges.
Synthesis of this compound: A Practical Laboratory Protocol
The synthesis of this compound is readily achievable through the N-alkylation of 2-methylimidazole with an isobutyl halide. The following protocol is adapted from established synthetic methods and is optimized for laboratory-scale preparation.[1]
Experimental Protocol: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methylimidazole (1.0 eq), sodium hydroxide (1.2 eq), and toluene to achieve a 0.5 M solution.
-
Initial Reaction: Heat the mixture to 50-55 °C and stir for 1-3 hours to facilitate the formation of the sodium salt of 2-methylimidazole.
-
Alkylation: Add isobutyl chloride (1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction Completion: Increase the temperature to 100-110 °C and maintain for 5-10 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the sodium chloride precipitate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Application Note I: As a Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The efficacy of this reaction is highly dependent on the ligand coordinated to the palladium center. N-alkylimidazoles, such as this compound, have emerged as effective and inexpensive ligands that can stabilize the palladium catalyst and promote high catalytic activity. The isobutyl group enhances solubility in organic solvents, a common challenge with simpler imidazole ligands.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. This compound serves as a sigma-donating ligand, which stabilizes the palladium intermediates and facilitates the key steps of the catalytic cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Representative Protocol for Suzuki-Miyaura Cross-Coupling
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, stir a mixture of Pd(OAc)₂ (1 mol%) and this compound (2-4 mol%) in anhydrous toluene for 15-20 minutes.
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Reagent Addition: Add the pre-formed catalyst solution to the Schlenk flask, followed by additional solvent to achieve a 0.2 M concentration of the aryl halide.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Substrate Scope and Expected Yields
| Aryl Halide (Ar-X) | Arylboronic Acid (Ar'-B(OH)₂) | Product (Ar-Ar') | Expected Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | >90 |
| 1-Bromo-4-methoxybenzene | 4-Acetylphenylboronic acid | 4-Acetyl-4'-methoxybiphenyl | >85 |
| 2-Bromopyridine | 3-Thiopheneboronic acid | 2-(3-Thienyl)pyridine | >80 |
Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.
Application Note II: As a Nucleophilic Catalyst in Acylation Reactions
The acylation of alcohols is a fundamental transformation in organic synthesis, often employed for the protection of hydroxyl groups or the synthesis of esters. While sterically unhindered alcohols react readily, hindered secondary and tertiary alcohols often require more potent catalytic systems. This compound excels in this role, acting as a highly effective nucleophilic catalyst that can outperform traditional catalysts like pyridine or even DMAP in certain cases.
Mechanism of Catalysis
In the presence of an acylating agent such as an acid anhydride or acyl chloride, this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a highly reactive N-acylimidazolium intermediate. This intermediate is then readily attacked by the alcohol, even a sterically hindered one, to afford the ester product and regenerate the catalyst.
Caption: Mechanism of nucleophilic catalysis in acylation reactions.
Protocol for the Acylation of a Sterically Hindered Alcohol
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve the sterically hindered alcohol (1.0 eq) and this compound (10-20 mol%) in an anhydrous solvent such as dichloromethane or acetonitrile.
-
Reagent Addition: Add the acylating agent (e.g., acetic anhydride, 1.5 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. For challenging substrates, gentle heating (40-50 °C) may be required.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude ester can be purified by flash column chromatography.
Conclusion: A Catalyst Poised for Broader Adoption
This compound represents a valuable and versatile tool for the modern synthetic chemist. Its straightforward synthesis, combined with its efficacy as both a nucleophilic catalyst and a ligand for transition metal catalysis, positions it as an attractive alternative to more common and often more expensive reagents. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for its application in research and development, encouraging its adoption and further exploration in the ever-evolving field of organic synthesis.
References
-
CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole. Google Patents. [1]
Sources
Application Notes & Protocols: 2-Methyl-1-(2-methylpropyl)-1H-imidazole as a Versatile Scaffold in Medicinal Chemistry
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a detailed exploration of 2-Methyl-1-(2-methylpropyl)-1H-imidazole, a heterocyclic compound with significant potential in medicinal chemistry. While direct therapeutic applications are still emerging, its structure combines the well-established biological relevance of the 2-methyl-imidazole core with the modulatory effects of an N1-isobutyl group. We will dissect the compound's potential based on established principles of imidazole-based drug discovery, analyze its utility as a synthetic building block, and provide actionable protocols for its synthesis and preliminary biological evaluation.
Introduction to the Scaffold: A Privileged Core with Unique Modifications
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3][4] This five-membered aromatic heterocycle is electron-rich and capable of acting as a hydrogen bond donor and acceptor, facilitating strong binding to enzymes and receptors.[1][2] It is a key component in numerous natural products (e.g., histidine, histamine) and FDA-approved drugs, highlighting its biocompatibility and therapeutic relevance.[2][5][6]
This compound builds upon this validated core. Its structure, shown in Table 1, introduces two key substitutions that are critical for tuning its physicochemical and pharmacological properties:
-
The 2-Methyl Group: This small alkyl group can enhance binding through hydrophobic interactions and sterically influence the orientation of the molecule within a target's binding pocket. Its presence is a common feature in many active imidazole derivatives, including antimicrobial agents.[7][8]
-
The N1-Isobutyl Group (2-methylpropyl): The branched alkyl chain attached to the N1 position significantly increases the molecule's lipophilicity compared to simpler N-alkyl imidazoles. This modification can enhance membrane permeability and oral bioavailability. The branching may also provide a degree of metabolic stability by shielding adjacent positions from enzymatic degradation.[9]
The combination of the proven imidazole core with these specific substituents makes this compound a unique and promising starting point for library development and drug discovery campaigns.[9]
Table 1. Physicochemical Properties of the Scaffold
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂ | [9] |
| Molecular Weight | 138.21 g/mol | [9] |
| Chemical Structure | PubChem | |
| IUPAC Name | This compound | [9] |
| Class | Substituted Imidazole, Heterocycle | [1][9] |
Potential Therapeutic Applications & Target Classes
Based on the extensive pharmacology of related imidazole-containing molecules, this compound can be envisioned as a foundational scaffold for agents targeting several disease areas.
As a Precursor for Novel Enzyme Inhibitors
The imidazole nucleus is adept at coordinating with metal ions in enzyme active sites (e.g., zinc in carbonic anhydrase, iron in cytochromes) and forming hydrogen bonds with key amino acid residues.[1][2] This makes it an ideal starting point for designing potent and selective enzyme inhibitors.
Conceptual Basis: Targeting an Enzyme Active Site The diagram below illustrates how the scaffold can be conceptually elaborated. The core provides a rigid anchor, while synthetic modifications at the C4 and C5 positions can introduce vectors to engage specific sub-pockets of an enzyme active site, enhancing affinity and selectivity.
Caption: Conceptual model for scaffold elaboration to target an enzyme.
Case Study: Targeting Cysteine-Dependent Proteins (e.g., Thioredoxin System, Tubulin)
A compelling avenue of investigation is inspired by the compound 2-[(1-methylpropyl)dithio]-1H-imidazole (PX-12), a known inhibitor of the thioredoxin (Trx) system that has been evaluated in clinical trials for cancer.[10] PX-12 acts by inducing the oxidation of critical cysteine residues in thioredoxin and thioredoxin reductase (TrxR), disrupting cellular redox balance and inhibiting cancer cell proliferation.[10] Interestingly, PX-12 was also found to directly inhibit tubulin polymerization by oxidizing tubulin's cysteine residues, revealing a multi-targeting mechanism.[10]
While our title compound lacks the reactive dithiocarbamate group, it serves as an excellent starting scaffold to design new inhibitors targeting these pathways. It could be functionalized with a mild electrophile (a "warhead") to act as a covalent inhibitor or elaborated to maximize non-covalent interactions within the protein's binding site.
As a Scaffold for Antimicrobial and Antiviral Agents
Imidazole derivatives are a mainstay of antimicrobial therapy. The 2-methyl-5-nitroimidazole scaffold is central to drugs like metronidazole and secnidazole, which are crucial for treating anaerobic bacterial and protozoal infections.[7][8] Furthermore, various substituted imidazoles have demonstrated potent antifungal, antitubercular, and antiviral activities.[1][11][12]
This compound can serve as a non-nitro alternative for developing novel antimicrobial agents. This is a significant strategic advantage, as the nitro group in classical nitroimidazoles can be associated with toxicity and the potential for mutagenicity. Research efforts could focus on:
-
Library Synthesis: Synthesizing a library of derivatives by varying substituents at the 4 and 5 positions of the imidazole ring.
-
Screening: Evaluating these new compounds against panels of clinically relevant bacteria (including drug-resistant strains), fungi, and viruses.[8][11]
Experimental Protocols
The following protocols provide a framework for the synthesis and initial biological evaluation of this compound and its derivatives.
Protocol 1: Synthesis via N-Alkylation
This protocol describes a standard and reliable method for synthesizing the title compound through the direct N-alkylation of 2-methylimidazole. This approach is based on common nucleophilic substitution reactions reported for imidazole synthesis.[9]
Principle: The pyrrolic nitrogen of 2-methylimidazole is deprotonated by a strong base to form a nucleophilic imidazolide anion. This anion then displaces a halide from 1-bromo-2-methylpropane (isobutyl bromide) to form the N-alkylated product.
Materials:
-
2-Methylimidazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromo-2-methylpropane (Isobutyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 2-methylimidazole (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base ideal for deprotonating the imidazole NH without competing in the subsequent substitution reaction. DMF is a polar aprotic solvent that effectively solvates the ions.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromo-2-methylpropane (1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution, and brine. Causality Note: The aqueous washes remove DMF and unreacted salts. The NaHCO₃ wash removes any acidic impurities.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Protocol 2: Screening via Thioredoxin Reductase (TrxR) Inhibition Assay
This protocol provides a method to test the hypothesis that the scaffold could inhibit TrxR, a key enzyme in cellular redox homeostasis and a validated cancer target.[10]
Principle: The assay measures the activity of TrxR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by the enzyme's product, thioredoxin. The reduction of DTNB produces 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm. An inhibitor will decrease the rate of TNB formation.
Materials:
-
Recombinant human TrxR1
-
NADPH
-
Insulin (as a substrate for thioredoxin)
-
DTNB (Ellman's reagent)
-
HEPES buffer (pH 7.4) with EDTA
-
Test compound (this compound) dissolved in DMSO
-
Positive control (e.g., Auranofin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM HEPES, 10 mM EDTA, pH 7.4). Prepare stock solutions of NADPH, insulin, and DTNB in the reaction buffer. Prepare serial dilutions of the test compound and positive control in DMSO.
-
Reaction Mixture: In each well of a 96-well plate, add the reaction buffer, NADPH, and insulin.
-
Inhibitor Addition: Add 1 µL of the test compound dilution (or DMSO for the negative control, positive control for the positive control wells) to the appropriate wells.
-
Enzyme Addition & Incubation: Add TrxR1 to each well to initiate the reaction. Incubate the plate at 37 °C for 15 minutes. Causality Note: This pre-incubation allows the inhibitor to interact with the enzyme before the final substrate is added.
-
DTNB Addition: Add DTNB to each well to start the colorimetric reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 412 nm every minute for 15-30 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate (slope) of the linear portion of the absorbance curve for each well.
-
Normalize the rates by subtracting the background rate (wells with no enzyme).
-
Express the activity as a percentage of the negative control (DMSO only).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation & Interpretation
Quantitative data from screening assays should be summarized in a clear, tabular format to facilitate comparison and analysis.
Table 2. Template for Summarizing Biological Activity Data
| Compound ID | Target 1: TrxR1 (IC₅₀, µM) | Target 2: Sirtuin X (IC₅₀, µM) | Target 3: S. aureus (MIC, µg/mL) | Cytotoxicity: HEK293 (CC₅₀, µM) | Selectivity Index (CC₅₀ / IC₅₀) |
| Scaffold (Title Cpd) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Derivative 1.1 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Positive Control | [Literature/Exp. Value] | [Literature/Exp. Value] | [Literature/Exp. Value] | - | - |
Conclusion & Future Directions
This compound represents a scaffold with considerable, albeit largely untapped, potential in medicinal chemistry. Its structure is an amalgamation of a privileged heterocyclic core and lipophilic substituents that may confer favorable pharmacokinetic properties. The logical next steps for researchers interested in this molecule include:
-
Synthesis & Characterization: Execution of the synthesis protocol to produce a high-purity sample for biological testing.
-
Broad-Based Screening: Evaluating the compound against a diverse panel of targets, including those suggested here (enzyme inhibitors, antimicrobials), to uncover novel activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogues with modifications at the C4 and C5 positions of the imidazole ring to systematically probe the SAR and optimize potency and selectivity for any identified hits.
By leveraging the rich history of imidazole in medicine and applying modern drug discovery strategies, this compound can serve as a valuable starting point for the development of next-generation therapeutics.
References
-
Zhang, L., et al. (2013). Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. Journal of Medicinal Chemistry, 56(11), 4201-4224. Available at: [Link]
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Shalmali, et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4635. Available at: [Link]
-
Li, J., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. Available at: [Link]
-
Verma, A., et al. (2021). Imidazole-based drugs and drug discovery: Present and future perspectives. In Heterocyclic Compounds, Elsevier. Available at: [Link]
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Rajamanikandan, P., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Kumar, A., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Journal of the Indian Chemical Society, 99(11), 100762. Available at: [Link]
-
Ohta, S., et al. (1981). Synthesis of 2-acyl-1-methyl-1H-imidazoles and reactivity of the acyl group. Chemical & Pharmaceutical Bulletin, 29(10), 2762-2769. Available at: [Link]
-
Kirkpatrick, D. L., et al. (2008). 2-[(1-methylpropyl)dithio]-1H-imidazole inhibits tubulin polymerization through cysteine oxidation. Molecular Cancer Therapeutics, 7(1), 143-151. Available at: [Link]
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Organic Chemistry Portal. Imidazole Synthesis. Available at: [Link]
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SIELC Technologies. (2018). 2-(2-Methylpropyl)-1H-imidazole. Available at: [Link]
-
PubChem. 2-methyl-5-(2-methylpropyl)-1H-imidazole. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. Synthesis of 2-phenyl-4-(1-hydroxy-2-methylpropyl)-5-methyl-1H-imidazole.
-
Anusha, S., et al. (2018). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 51(2), 1-7. Available at: [Link]
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Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. Available at: [Link]
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Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Available at: [Link]
-
Kumar, D., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Sciences, 10(3), 1-9. Available at: [Link]
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Desai, N. C., et al. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2161-2185. Available at: [Link]
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The Good Scents Company. 2-methyl imidazole. Available at: [Link]
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Rajendra, P., et al. (2018). In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Medicinal Chemistry, 8(5), 209-214. Available at: [Link]
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Katke, S. P. (2022). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Trade Science Inc. Available at: [Link]
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GIHI Chemicals Co., Limited. Buy 1H-Imidazole,2-methyl-1-(2-methylpropyl)-. Available at: [Link]
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Vitale, P., et al. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 26(17), 5133. Available at: [Link]
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Application Notes and Protocols: 2-Methyl-1-(2-methylpropyl)-1H-imidazole as a Versatile Building Block for Pharmaceutical Agents
Abstract
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous marketed drugs due to its unique electronic properties and ability to participate in hydrogen bonding and metallic coordination.[1][2] This document provides detailed application notes and experimental protocols for the use of 2-Methyl-1-(2-methylpropyl)-1H-imidazole (also known as 1-isobutyl-2-methylimidazole), a valuable heterocyclic building block for the synthesis of advanced pharmaceutical intermediates. We will explore its synthesis, key physicochemical properties, and its application in constructing complex molecular architectures, supported by field-proven insights to guide researchers in drug discovery and development.
Introduction: The Strategic Value of the 1,2-Disubstituted Imidazole Scaffold
The imidazole moiety is a cornerstone of medicinal chemistry, found in natural products like histidine and in a wide array of synthetic drugs.[2] Its importance stems from several key features:
-
Bioisostere for Amides and Carboxylic Acids: The imidazole ring can mimic the spatial and electronic arrangement of other functional groups, enhancing drug-receptor interactions.
-
Hydrogen Bond Donor/Acceptor: The two nitrogen atoms provide amphoteric character, allowing for versatile interactions with biological targets.[3]
-
Metabolic Stability: The aromatic nature of the ring often imparts resistance to metabolic degradation.
-
Coordination with Metal Ions: The imidazole nitrogens are excellent ligands for metal ions, a critical feature for many metalloenzymes.
The specific substitution pattern of This compound offers distinct advantages. The methyl group at the C2 position provides steric bulk and modulates the basicity of the ring, while the N1-isobutyl group enhances lipophilicity and can improve solubility in organic solvents compared to simpler analogs.[4] This unique combination makes it an ideal starting point for synthesizing libraries of compounds for structure-activity relationship (SAR) studies, particularly in therapeutic areas such as antihypertensives, antifungals, and oncology agents.[5][6][7]
Physicochemical and Structural Properties
Understanding the fundamental properties of a building block is critical for reaction design, purification, and formulation.
| Property | Value / Description | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | 1-Isobutyl-2-methylimidazole | - |
| CAS Number | 116680-33-2 | Smolecule[4] |
| Molecular Formula | C₈H₁₄N₂ | Smolecule[4] |
| Molecular Weight | 138.21 g/mol | Smolecule[4] |
| Appearance | Colorless to pale yellow liquid (typical) | General Observation |
| Boiling Point | 96-98 °C at 4.5 mmHg (600 Pa) | CN101402607A[8] |
| pKa (Predicted) | ~7.5 - 8.0 (for the conjugate acid) | Estimated based on 2-methylimidazole[9] |
| Solubility | Soluble in common organic solvents (DCM, Toluene, DMF). Limited solubility in water. | Inferred from structure & patent literature[8] |
Note: Predicted and inferred values should be confirmed experimentally.
Synthesis of the Building Block
The most direct and industrially scalable synthesis of this compound is the N-alkylation of 2-methylimidazole. The following protocol is adapted from established patent literature.[8]
Protocol 1: Synthesis via Nucleophilic Substitution
This protocol describes the synthesis of the title compound from 2-methylimidazole and 1-chloro-2-methylpropane (isobutyl chloride) in the presence of a base.
Workflow for Synthesis of this compound
Caption: General workflow for the N-alkylation of 2-methylimidazole.
Materials and Reagents:
-
2-Methylimidazole (12.3 g, 0.15 mol, 1.0 eq)
-
Sodium Hydroxide (NaOH), powdered (6.0 g, 0.15 mol, 1.0 eq)
-
Tetrabutylammonium Iodide (TBAI) (0.55 g, 1.5 mmol, 0.01 eq)
-
1-Chloro-2-methylpropane (Isobutyl chloride) (16.7 g, 0.18 mol, 1.2 eq)
-
Toluene (100 mL)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Procedure:
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, nitrogen inlet, and a temperature probe, add 2-methylimidazole (12.3 g), sodium hydroxide (6.0 g), tetrabutylammonium iodide (0.55 g), and toluene (100 mL).
-
Initial Heating: Begin stirring and gently heat the suspension to 60-65 °C under a nitrogen atmosphere.
-
Scientist's Note: The use of a phase-transfer catalyst like TBAI is crucial for facilitating the reaction between the solid sodium salt of the imidazole and the alkyl halide in the organic solvent.
-
-
Addition of Alkylating Agent: At 60-65 °C, slowly add the isobutyl chloride (16.7 g) dropwise over 30 minutes using an addition funnel. An exotherm may be observed; maintain the temperature below 70 °C.
-
Reaction Progression: After the addition is complete, maintain the reaction mixture at 60-65 °C for 3 hours. Then, slowly increase the temperature to 100-110 °C and hold for an additional 5 hours.
-
Scientist's Note: The higher temperature in the second phase ensures the reaction goes to completion. Monitor the disappearance of the 2-methylimidazole starting material by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Workup: Cool the reaction mixture to below 10 °C using an ice bath. Filter the solid precipitate (NaCl and unreacted NaOH) and wash the solid cake with a small amount of cold toluene.
-
Purification: Transfer the combined filtrate to a distillation apparatus. The product, this compound, is purified by vacuum distillation. Collect the fraction boiling at 96-98 °C under 4.5 mmHg pressure.[8]
-
Characterization: The final product should be a clear, colorless to pale yellow liquid. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and GC-MS. The expected molar yield is approximately 69% (around 14.3 g).[8]
Application in Pharmaceutical Synthesis: C-H Functionalization
A key application of this building block is its further elaboration into more complex drug-like molecules. Direct C-H functionalization is a powerful, modern synthetic strategy that avoids pre-functionalization steps. The C4 and C5 positions on the imidazole ring are susceptible to deprotonation and subsequent reaction with electrophiles, or can participate in metal-catalyzed cross-coupling reactions.
Protocol 2: Representative Palladium-Catalyzed C-H Arylation at the C5-Position
This protocol is a representative method adapted from procedures for the direct C-H arylation of related heterocyclic systems. It illustrates how this compound can be coupled with an aryl bromide to form a key biphenyl-imidazole scaffold, a common feature in Angiotensin II receptor blockers (sartans).[5]
Diagram of C-H Arylation Catalytic Cycle
Caption: A simplified catalytic cycle for Pd-catalyzed direct C-H arylation.
Materials and Reagents:
-
This compound (1.38 g, 10 mmol, 1.0 eq)
-
2-(4'-Bromomethylbiphenyl)tetrazole (or a similar aryl bromide) (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (112 mg, 0.5 mmol, 5 mol%)
-
Tricyclohexylphosphine tetrafluoroborate [PCy₃·HBF₄] (368 mg, 1.0 mmol, 10 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (4.14 g, 30 mmol, 3.0 eq)
-
Pivalic Acid (PivOH) (204 mg, 2.0 mmol, 20 mol%)
-
Anhydrous Toluene or DMAc (Dimethylacetamide) (20 mL)
Experimental Procedure:
-
Glovebox/Inert Atmosphere Setup: This reaction is sensitive to air and moisture. All operations should be performed in a glovebox or using standard Schlenk line techniques under an argon or nitrogen atmosphere.
-
Reactor Charging: To a flame-dried Schlenk tube or reaction vial, add Pd(OAc)₂ (112 mg), PCy₃·HBF₄ (368 mg), and K₂CO₃ (4.14 g).
-
Addition of Reagents: Add the this compound (1.38 g), the aryl bromide (1.2 eq), and pivalic acid (204 mg).
-
Solvent Addition: Add the anhydrous solvent (20 mL) via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 110-120 °C. Stir the mixture vigorously for 12-24 hours.
-
Scientist's Note: The phosphine ligand is critical for stabilizing the palladium catalyst. Pivalic acid acts as a proton shuttle in the concerted metalation-deprotonation (CMD) step, which is often the rate-limiting step in C-H activation.
-
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by LC-MS to observe the formation of the desired product mass and consumption of starting materials.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.
-
Extraction: Wash the combined organic filtrate with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the desired C-H arylated product.
Conclusion and Future Outlook
This compound is a strategically designed building block that offers medicinal chemists a robust platform for generating novel molecular entities. Its straightforward synthesis and the potential for selective functionalization at the C4/C5 positions make it highly valuable. The protocols provided herein offer reliable methods for both its preparation and its subsequent use in modern catalytic C-C bond-forming reactions. Future applications will likely leverage this scaffold in the development of kinase inhibitors, anti-infective agents, and other targeted therapies where the unique steric and electronic properties of the 1,2-disubstituted imidazole core can be exploited to achieve high potency and selectivity.
References
-
Zhang, L., et al. (2014). A Review on the Synthesis of Imidazole Derivatives. Molecules. Available at: [Link]
- CN101402607A. (2009). Synthesis of 1-isobutyl-2-methyl imidazole. Google Patents.
-
Wexler, R. R., et al. (1996). Nonpeptide angiotensin II receptor antagonists: the next generation in antihypertensive therapy. Journal of Medicinal Chemistry. Available at: [Link]
-
Gao, F., et al. (2017). Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Verma, A., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry. Available at: [Link]
-
Daugulis, O., et al. (2005). A General Method for Palladium-Catalyzed arylation of C-H Bonds. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (2023). 2-Methylimidazole. en.wikipedia.org. Available at: [Link]
Sources
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- 9. 2-Methylimidazole - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions: Synthesis of 2-Methyl-1-(2-methylpropyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted imidazoles are a cornerstone of medicinal chemistry and materials science, with the imidazole ring serving as a critical scaffold in numerous pharmaceuticals and functional materials.[1][2] The N-alkylation of imidazoles is a fundamental synthetic transformation that allows for the introduction of diverse functionalities, thereby modulating the biological activity and physicochemical properties of the parent molecule.[1][2] This document provides a detailed guide to the synthesis of 2-Methyl-1-(2-methylpropyl)-1H-imidazole, a valuable building block, via a nucleophilic substitution reaction. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying scientific principles to ensure successful and reproducible synthesis.
Mechanistic Insights: The SN2 Pathway
The synthesis of this compound from 2-methylimidazole and an isobutyl halide proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism. This reaction is contingent on the generation of a potent nucleophile, the 2-methylimidazolate anion, through the deprotonation of the imidazole N-H proton by a suitable base.
The key steps of the mechanism are as follows:
-
Deprotonation: A base abstracts the acidic proton from the N1 position of 2-methylimidazole, forming a resonance-stabilized 2-methylimidazolate anion. The choice of base is critical; stronger bases will drive the equilibrium towards the formation of the anion, increasing the reaction rate.
-
Nucleophilic Attack: The highly nucleophilic 2-methylimidazolate anion then attacks the electrophilic carbon of the isobutyl halide in a concerted fashion. This backside attack leads to the formation of a new C-N bond and the simultaneous cleavage of the C-X (where X is a halide) bond.
-
Product Formation: The reaction results in the formation of the desired product, this compound, and a salt byproduct.
Caption: General workflow for the SN2 synthesis of this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound. The protocol is designed to be self-validating, with checkpoints for monitoring reaction progress and ensuring product purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methylimidazole | ≥98% | Sigma-Aldrich | Store in a desiccator. |
| Isobutyl bromide | ≥98% | Sigma-Aldrich | Corrosive, handle with care. |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Highly flammable, handle under inert atmosphere. |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich | Store over molecular sieves. |
| Ethyl acetate | ACS grade | Fisher Scientific | For extraction and chromatography. |
| Hexane | ACS grade | Fisher Scientific | For chromatography. |
| Saturated aqueous ammonium chloride (NH4Cl) | For quenching the reaction. | ||
| Anhydrous magnesium sulfate (MgSO4) | For drying organic layers. | ||
| Silica gel | 60 Å, 230-400 mesh | For column chromatography. |
Detailed Synthesis Protocol
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel, add 2-methylimidazole (1.0 eq).
-
Under a positive flow of nitrogen, add anhydrous DMF to dissolve the 2-methylimidazole.
-
Cool the flask to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
Addition of Alkylating Agent and Reaction:
-
Add isobutyl bromide (1.05 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, heat the reaction mixture to 60-80 °C. A Chinese patent suggests a reaction temperature between 50 and 110 °C.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C.
-
Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
Caption: Step-by-step workflow for the synthesis of this compound.
Data Presentation: Optimizing Reaction Conditions
The yield of the N-alkylation reaction can be influenced by the choice of base and solvent. The following table summarizes typical conditions and expected outcomes based on general principles of nucleophilic substitution reactions of imidazoles.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Expected Yield |
| 1 | NaH (1.1) | DMF | 60-80 | 4-6 | High |
| 2 | K2CO3 (1.5) | Acetonitrile | Reflux | 12-24 | Moderate to High |
| 3 | Cs2CO3 (1.5) | DMF | 60-80 | 6-12 | High |
| 4 | NaOH (1.2) | Toluene | 80-100 | 8-16 | Moderate |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the nitrogen) and the imidazole ring protons, as well as a singlet for the 2-methyl group.
-
13C NMR: The carbon NMR spectrum will confirm the presence of all eight carbon atoms in the molecule with distinct chemical shifts for the imidazole ring carbons, the 2-methyl carbon, and the carbons of the isobutyl group.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (138.21 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending frequencies for the alkyl and aromatic groups, as well as C=N and C=C stretching vibrations of the imidazole ring.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no reaction | Incomplete deprotonation of 2-methylimidazole. | Ensure the use of anhydrous solvent and a sufficiently strong base. Consider using a stronger base like NaH if weaker bases are ineffective. |
| Low reactivity of the alkylating agent. | If using isobutyl chloride, consider switching to the more reactive isobutyl bromide or iodide. | |
| Formation of side products | Presence of moisture. | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. |
| Over-alkylation (formation of quaternary imidazolium salts). | Use a slight excess of the 2-methylimidazole relative to the alkylating agent. | |
| Difficult purification | Co-elution of starting material and product. | Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent is often effective. |
References
-
Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., & Bahrinajafi, R. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. [Link][1][2]
-
CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole. (2009). Google Patents. [3]
-
Kim, H., Hwang, Y. J., Han, I., & Joo, J. M. (2018). Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazoles. Organic & Biomolecular Chemistry, 16(34), 6214-6218. [Link]
-
Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 119-127. [Link]
-
PubChem. (n.d.). 2-Methylimidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 1-Butylimidazole. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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Application Note & Protocols: The Strategic Synthesis of Task-Specific Ionic Liquids from Substituted Imidazole Precursors
Abstract
This guide provides a comprehensive overview of the synthesis of imidazolium-based ionic liquids (ILs), with a particular focus on leveraging substituted imidazole precursors to tune physicochemical properties for specialized applications, especially within the pharmaceutical and drug development sectors. While centering on the principles applicable to precursors like 2-Methyl-1-(2-methylpropyl)-1H-imidazole, this document details generalized, field-proven protocols for the critical stages of synthesis: N-alkylation (quaternization) and anion metathesis. We delve into the causality behind experimental choices, provide step-by-step methodologies, and outline standard characterization techniques. The objective is to equip researchers with the foundational knowledge and practical protocols necessary to design and synthesize novel ionic liquids with tailored functionalities.
Introduction: The Imidazolium Cation as a Tunable Scaffold
Ionic liquids (ILs), salts with melting points below 100 °C, have emerged as a frontier in materials science and "Green Chemistry".[1][2] Their negligible vapor pressure, high thermal stability, and remarkable solvation capabilities make them attractive alternatives to volatile organic compounds (VOCs).[3][4] The imidazolium cation is the most prevalent scaffold in IL design, primarily due to its synthetic accessibility and the vast potential for functionalization at the nitrogen and carbon positions of the imidazole ring.[3][5]
The selection of the N-substituted imidazole precursor is the primary determinant of the resulting IL's properties. By strategically choosing substituents, one can modulate characteristics such as viscosity, density, thermal stability, and miscibility.[5][6] For instance, a precursor like This compound incorporates two key structural modifications:
-
C(2) Methylation: The methyl group at the C(2) position replaces the most acidic proton on the imidazolium ring. This modification can enhance thermal and chemical stability by preventing decomposition pathways initiated by deprotonation.[6] It also influences the nature of cation-anion interactions.[6]
-
N(1) Isobutyl Group (2-methylpropyl): The branched alkyl chain at the N(1) position disrupts packing efficiency between cations, which typically leads to a lower melting point and reduced viscosity compared to a linear alkyl chain of the same carbon number.
This guide provides the synthetic logic and protocols to transform such precursors into functional ionic liquids.
The Synthetic Pathway: A Two-Stage Approach
The synthesis of imidazolium-based ILs is typically a robust two-step process. The first step establishes the cation structure, and the second step introduces the desired anion, which fine-tunes the IL's specific properties.
Caption: General workflow for imidazolium ionic liquid synthesis.
Experimental Protocols
Protocol 1: Quaternization of the Imidazole Core via SN2 Alkylation
The quaternization reaction converts the neutral tertiary amine of the imidazole ring into a quaternary ammonium salt, forming the cationic core of the IL.[3] This is typically an SN2 reaction where the imidazole nitrogen acts as a nucleophile, attacking an alkyl halide.[3]
Causality and Experimental Choices:
-
Reactivity of Alkyl Halide: The choice of leaving group on the alkylating agent is critical. Reactivity follows the order I > Br > Cl.[3] Iodides and bromides often allow for milder reaction conditions (lower temperatures, shorter times), while chlorides may require heating or microwave irradiation to achieve reasonable conversion rates.[3][7]
-
Solvent: While many quaternization reactions can be run neat (without solvent), using a polar aprotic solvent like acetonitrile or THF can improve reaction homogeneity and control, especially if the starting materials are solid.[8][9]
-
Temperature: The reaction temperature is a balance between reaction rate and potential side reactions or degradation. Reactions with reactive halides may proceed at room temperature, while less reactive ones may require refluxing for several hours to days.[3][7]
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-substituted imidazole precursor (1.0 eq.).
-
Solvent Addition (Optional): If a solvent is used, add dry acetonitrile (or another suitable polar aprotic solvent) to dissolve the imidazole.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., iodomethane, 1-bromobutane) (1.0 - 1.2 eq.) to the stirring solution. If the reaction is highly exothermic, perform the addition in an ice bath.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 60-80 °C) for the required time (from a few hours to several days).[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or 1H NMR.
-
Product Isolation & Purification:
-
If the product precipitates or forms a distinct liquid phase, it can be separated by decantation or filtration.
-
If the product is soluble, the solvent is removed under reduced pressure.
-
The resulting crude product (now a halide-based IL) is washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove unreacted starting materials. This is a crucial step; the IL is typically immiscible with these solvents, allowing for efficient purification by extraction.[7]
-
-
Drying: The purified IL is dried under high vacuum to remove residual washing solvents and moisture. For highly hygroscopic ILs, freeze-drying from water may be employed.[7]
| Parameter | Typical Reagents & Conditions | Rationale |
| Imidazole Precursor | 1-alkylimidazole, 1,2-dialkylimidazole | Forms the cation backbone. |
| Alkylating Agent | Iodomethane, 1-Bromobutane, Benzyl Chloride | Introduces the second alkyl/benzyl group at N(3). |
| Solvent | None (neat), Acetonitrile, THF | Controls reaction rate and homogeneity.[8] |
| Temperature | 25 °C to 80 °C | Balances reaction kinetics with stability. |
| Time | 24 to 72 hours | Dependent on the reactivity of the alkyl halide.[8] |
Table 1: Typical parameters for the quaternization of imidazole precursors.
Protocol 2: Anion Metathesis (Anion Exchange)
The initial halide anion is often exchanged for another anion to impart specific properties, such as hydrophobicity, electrochemical stability, or lower viscosity. Common target anions include tetrafluoroborate (BF4-), hexafluorophosphate (PF6-), and bis(trifluoromethylsulfonyl)imide (Tf2N-).
Causality and Experimental Choices:
-
Metathesis Salt: The choice of salt (e.g., sodium tetrafluoroborate, lithium bis(trifluoromethylsulfonyl)imide) is dictated by the desired anion and the solubility of the resulting inorganic halide byproduct. The reaction is driven by the precipitation of the inorganic salt (e.g., NaCl, AgI) from the reaction medium.[7]
-
Solvent System: The solvent must dissolve the starting halide IL and the metathesis salt but precipitate the inorganic byproduct. Water and dichloromethane are common choices.[7]
Caption: The principle of anion metathesis driven by precipitation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the halide IL (from Protocol 1) in a suitable solvent (e.g., water or acetone).
-
Addition of Metathesis Salt: Add a slight excess (1.05 - 1.1 eq.) of the anion source salt (e.g., NaBF4) to the solution.[7]
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The formation of a precipitate (the inorganic salt byproduct) indicates the reaction is proceeding.
-
Isolation of IL:
-
Filtration: Remove the precipitated inorganic salt by filtration.
-
Extraction: If the target IL is hydrophobic (e.g., with a Tf2N- anion), it will phase-separate from an aqueous solution. Add an organic solvent like dichloromethane, extract the IL phase, and wash it several times with deionized water to remove any remaining halide ions.[7]
-
-
Purity Check: The completeness of the anion exchange can be verified by adding a few drops of a silver nitrate (AgNO3) solution to the aqueous washings. The absence of a silver halide (AgCl, AgBr) precipitate confirms the removal of halide impurities.[7]
-
Drying: Remove the organic solvent under reduced pressure and dry the final IL product under high vacuum at an elevated temperature (e.g., 70-80 °C) to ensure it is anhydrous.
Characterization of the Final Ionic Liquid
Thorough characterization is essential to confirm the structure, purity, and physical properties of the synthesized IL.
| Technique | Information Obtained |
| NMR Spectroscopy (1H, 13C) | Confirms the covalent structure of the cation, verifies the absence of starting materials, and confirms purity.[10] |
| FT-IR Spectroscopy | Provides information on the functional groups present in both the cation and anion.[8] |
| Mass Spectrometry (ESI-MS) | Confirms the mass of the cation and provides information on the anion.[10] |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition temperature of the IL.[10] |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).[10] |
Table 2: Standard analytical techniques for ionic liquid characterization.
Applications in Pharmaceutical and Drug Development
The ability to fine-tune the properties of imidazolium ILs makes them highly valuable to the pharmaceutical industry.
-
Green Synthesis Media: ILs can serve as recyclable, non-volatile solvents for the synthesis of active pharmaceutical ingredients (APIs), often leading to higher yields and selectivity.[2][11]
-
Enhanced Drug Solubility: Poorly water-soluble drugs can be formulated with ILs, which act as solvents or co-solvents to increase their solubility and bioavailability.[11][12]
-
Active Pharmaceutical Ingredient Ionic Liquids (API-ILs): A groundbreaking strategy involves converting a solid API into a liquid form by pairing it as the cation or anion of an IL.[11] This can overcome issues with polymorphism, improve stability, and enhance drug delivery.[2][11]
-
Antimicrobial Agents: Many imidazolium-based ILs, particularly those with longer alkyl chains, exhibit intrinsic antimicrobial and antibiofilm activity, opening avenues for developing new therapeutic agents.[1][12][13]
References
-
Zhang, J., et al. (2017). Synthesis, structure and properties of imidazolium-based energetic ionic liquids. RSC Advances. Available at: [Link]
-
Gao, H., et al. (2009). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Arkivoc. Available at: [Link]
-
Jadhav, S. & Ranawat, M. (2023). Recent Development and Pharmaceutical Significance of Imidazole Based Ionic Liquids. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]
-
Zhang, J., et al. (2017). Synthesis, structure and properties of imidazolium-based energetic ionic liquids. ResearchGate. Available at: [Link]
-
Ferreira, A. M., et al. (2019). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. MDPI. Available at: [Link]
-
Al-zuhairi, A. J. (2017). Synthesis and physical study of new ionic liquids based imidazolium salts. International Journal of ChemTech Research. Available at: [Link]
-
Desai, P. S., et al. (2017). Preparation of ionic liquids and tion of ionic liquids and synthesis of DHPM using ILS of DHPM using ILS. Research Journal of Chemical Sciences. Available at: [Link]
-
Rani, S., et al. (2023). Applications of Ionic Liquids in Pharmaceuticals. IntechOpen. Available at: [Link]
-
Bara, J. E., et al. (2010). Properties of Imidazolium-based Ionic Liquids Bearing both Benzylic and n-Alkyl Substituents. The University of Alabama. Available at: [Link]
-
Kilaru, P. K. (2006). Synthesis and toxicity studies of imidazolium-based ionic liquids. Missouri University of Science and Technology. Available at: [Link]
-
Al-Akayleh, F., et al. (2023). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. MDPI. Available at: [Link]
-
Jadhav, S. & Ranawat, M. (2023). REVIEW ARTICLE OPEN ACCESS Recent Development and Pharmaceutical Significance of Imidazole Based Ionic Liquids. ResearchGate. Available at: [Link]
-
Kammakakam, I., et al. (2021). Synthesis and Characterization of Imidazolium-Based Ionenes. MDPI. Available at: [Link]
-
Influence of methyl and propyl groups on the vibrational spectra of two imidazolium ionic liquids and their non-ionic precursors. Sci-Hub. (2017). Available at: [Link]
-
D'Anna, F., et al. (2022). Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. MDPI. Available at: [Link]
Sources
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- 2. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Harnessing Steric Hindrance and Catalytic Potency: The Application of 2-Methyl-1-(2-methylpropyl)-1H-imidazole in Advanced Polymer Coatings
An Application and Protocol Guide for Researchers
Abstract
This guide provides a detailed technical overview of 2-Methyl-1-(2-methylpropyl)-1H-imidazole, a substituted imidazole derivative with significant potential in the formulation of high-performance polymer coatings. Imidazole-based compounds are well-established as highly efficient catalytic curing agents for epoxy resin systems, valued for their ability to promote rapid cross-linking at elevated temperatures while offering excellent shelf stability at ambient conditions.[1][2] This document elucidates the unique structural and functional attributes of this compound, detailing its mechanism of action, expected performance benefits, and practical application protocols. We explore how the strategic placement of a 2-methyl group and a sterically demanding 1-isobutyl group modulates the compound's reactivity, creating a latent catalyst suitable for sophisticated one-component (1K) coating systems. This guide is intended for researchers and formulation scientists in materials science and chemical engineering, providing the foundational knowledge and experimental framework to effectively utilize this compound in the development of advanced coatings for electronics, aerospace, automotive, and industrial applications.
Introduction: The Role of Substituted Imidazoles in Epoxy Systems
Epoxy resins are a cornerstone of the high-performance coatings industry, prized for their exceptional adhesion, chemical resistance, and mechanical durability.[1] These properties are realized through a curing process, where the liquid resin is converted into a rigid, three-dimensional thermoset network. The choice of curing agent is paramount, as it dictates not only the processing characteristics (e.g., pot life, cure temperature) but also the ultimate performance of the cured film.[3]
Imidazole and its derivatives function as highly effective Lewis Base catalysts for the anionic homopolymerization of epoxy resins.[4] Unlike stoichiometric amine hardeners, imidazoles are used in catalytic amounts (typically less than 8 parts per hundred resin, phr) to initiate and propagate the cross-linking reaction.[4] This catalytic nature offers formulators significant advantages, including the development of stable, one-component systems that cure rapidly upon heating.[5]
This compound emerges as a compound of particular interest. Its structure combines two key features:
-
A 2-Methyl Group: This substituent enhances the nucleophilicity of the imidazole ring, boosting its catalytic activity.
-
A 1-Isobutyl Group: This branched alkyl group attached to the nitrogen at the 1-position provides significant steric hindrance. This blockage physically impedes the catalyst's interaction with the epoxy ring at ambient temperatures, conferring latency.[4]
This unique combination positions the molecule as a potent, thermally-activated latent catalyst, ideal for applications demanding a long working life followed by a rapid, on-demand cure.
Compound Profile and Synthesis
A foundational understanding of the molecule's properties and origins is critical for its effective application.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 1-Isobutyl-2-methylimidazole | [6] |
| Molecular Formula | C₈H₁₄N₂ | [7] |
| Molecular Weight | 138.21 g/mol | [7] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
Synthesis Pathway
The most direct route for synthesizing this compound is through the nucleophilic substitution of 2-methylimidazole with an isobutyl halide, such as isobutyl chloride.[6] This reaction is typically performed in the presence of a solvent and an acid scavenger to neutralize the hydrogen halide byproduct.
Caption: Synthesis of the target compound via nucleophilic substitution.[6]
Mechanism of Action in Epoxy Curing
The curing of an epoxy resin with a 1-substituted imidazole like this compound is a multi-step process initiated by heat. The steric hindrance from the isobutyl group provides latency at room temperature, but thermal energy allows the reaction to proceed.
Step 1: Initiation (Adduct Formation) Upon heating, the catalytically active tertiary nitrogen (N-3) of the imidazole ring performs a nucleophilic attack on an electrophilic carbon of the epoxy (oxirane) ring. This opens the ring and forms a 1:1 zwitterionic adduct.[8][9]
Step 2: Propagation (Anionic Polymerization) The highly reactive alkoxide anion of the adduct rapidly attacks another epoxy group, opening it and regenerating an alkoxide anion at the terminus of the new, longer chain. This process repeats, leading to the rapid formation of polyether linkages and building the cross-linked polymer network.[10][11] This chain reaction is the primary mechanism of curing.
Step 3: Chain Transfer/Termination The reaction can be terminated by impurities or chain transfer to hydroxyl groups present in the resin (e.g., in Bisphenol A based epoxies), which can also participate in the network formation.
Caption: Catalytic curing mechanism of a 1-substituted imidazole with epoxy resin.
Application Notes & Performance Attributes
The unique structure of this compound translates into a specific performance profile that is highly advantageous for certain applications.
Key Advantages
-
Excellent Latency: The bulky isobutyl group provides superior shelf stability in pre-mixed, one-component formulations compared to less hindered imidazoles like 1-methylimidazole. This allows for extended pot life, reducing waste and simplifying processing.[4][5]
-
Controlled, Rapid Cure: While stable at room temperature, the catalyst becomes highly active at elevated temperatures (typically >100°C), enabling fast cure cycles that increase manufacturing throughput.[4][12]
-
High Thermal Performance: Epoxy systems cured with imidazoles are known to produce networks with high cross-link density, resulting in a high glass transition temperature (Tg) and excellent thermal stability.[1][4]
-
Superior Chemical Resistance: The dense, polyether network formed during curing imparts outstanding resistance to solvents, acids, and other corrosive chemicals.[1][8]
-
Low Dosage Efficiency: As a catalyst, it is effective at low concentrations (e.g., 0.5-5 phr), minimizing its impact on the stoichiometry and ultimate properties of the resin system.
Recommended Applications
-
Powder Coatings: Its latent nature is ideal for thermosetting powder coatings, where it remains inactive during storage and extrusion but provides rapid curing in the baking oven.[3][13]
-
One-Component Adhesives: Used in structural adhesives for automotive and aerospace applications where long open times and rapid, heat-activated bonding are required.[4][14]
-
Electronic Encapsulation: Suitable for potting compounds and encapsulants for semiconductors and electronic components, offering low viscosity during application and high-performance protection after curing.[12]
-
Composites: Functions as an effective accelerator for anhydride or dicyandiamide (DICY) cured systems in composite manufacturing (e.g., filament winding, prepregs).[4]
Comparative Performance Profile
| Feature | 2-Methylimidazole (2-MI) | 2-Ethyl-4-methylimidazole (EMI-24) | 2-Methyl-1-(isobutyl)-imidazole (Predicted) |
| Latency (Pot Life) | Low to Moderate | Moderate | High |
| Activation Temp. | Low | Moderate | High |
| Curing Speed | Very High | High | High (once activated) |
| Tg of Cured Resin | High | Very High | High |
| Suitability for 1K | Limited | Good | Excellent |
Experimental Protocols
The following protocols provide a framework for evaluating and utilizing this compound in a laboratory setting.
Workflow Overview
Caption: Standard experimental workflow for evaluation and testing.
Protocol 1: Determination of Curing Profile via DSC
Objective: To determine the onset temperature, peak exotherm, and total heat of reaction for the epoxy-imidazole system. This data is crucial for defining the curing schedule.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Standard liquid Bisphenol A epoxy resin (EEW ~190 g/eq)
-
This compound
-
Hermetic aluminum DSC pans
Procedure:
-
Sample Preparation: In a clean vial, accurately weigh 100 parts of epoxy resin. Add 3 parts of the imidazole catalyst (3 phr). Mix thoroughly with a spatula for 2 minutes until the mixture is homogenous.
-
Rationale: 3 phr is a typical starting concentration for catalytic imidazoles.[13]
-
-
Encapsulation: Transfer 5-10 mg of the reactive mixture into a hermetic aluminum DSC pan. Crimp the lid securely to prevent volatilization. Prepare an empty, sealed pan to use as a reference.
-
Non-Isothermal Scan: Place the sample and reference pans into the DSC cell. Run a dynamic temperature scan from 25°C to 250°C at a heating rate of 10°C/min.
-
Rationale: A 10°C/min ramp is a standard rate for screening curing kinetics and provides a clear exothermic peak.[9]
-
-
Data Analysis: Analyze the resulting thermogram to identify:
-
Onset Temperature (T_onset): The temperature at which the curing reaction begins. This indicates the start of the curing window.
-
Peak Exotherm Temperature (T_peak): The temperature of the maximum reaction rate.
-
Heat of Reaction (ΔH): The total area under the exothermic peak, proportional to the extent of cure.
-
Protocol 2: Formulation and Application of a Model Clear Coat
Objective: To prepare and apply a simple, solvent-free clear coating to evaluate its physical properties after curing.
Materials:
-
Liquid Bisphenol A epoxy resin (EEW ~190 g/eq)
-
This compound
-
Flow control agent (e.g., a polyacrylate)
-
Degassing agent (e.g., benzoin)
-
Steel or aluminum test panels (Q-panels)
-
Drawdown bar (e.g., 50 µm or 2 mil)
-
Laboratory oven
Procedure:
-
Formulation: Prepare the following formulation by weight:
-
Epoxy Resin: 100 parts
-
This compound: 3 parts
-
Flow Control Agent: 1 part
-
Degassing Agent: 0.5 parts
-
-
Mixing: Add the flow control and degassing agents to the epoxy resin and mix until uniform. Gently warm the mixture to ~40°C to reduce viscosity if necessary. Add the imidazole catalyst and mix thoroughly for 3 minutes, avoiding excessive air entrapment.
-
Rationale: The additives ensure a smooth, defect-free film. The catalyst is added last to maximize the working time.
-
-
Application: Place a clean test panel on a flat surface. Apply a pool of the mixed resin at one end of the panel. Using firm, steady pressure, draw the applicator bar across the panel to create a uniform wet film.
-
Curing: Place the coated panel in a pre-heated laboratory oven. The curing schedule should be based on the DSC results. A typical starting point would be 30 minutes at T_peak or 60 minutes at a temperature slightly below T_peak .
-
Rationale: Curing at or near the peak exothermic temperature ensures a rapid and complete reaction.
-
Protocol 3: Evaluation of Cured Coating Properties
Objective: To assess the fundamental mechanical and resistance properties of the cured film.
Procedure:
-
Conditioning: Allow the cured panels to cool to room temperature and condition for at least 24 hours before testing.
-
Pencil Hardness (ASTM D3363): Determine the film's hardness by pushing calibrated graphite pencils of increasing hardness over the surface until one scratches or gouges the film.
-
Cross-Hatch Adhesion (ASTM D3359): Use a special cutting tool to scribe a grid through the coating to the substrate. Apply a standard pressure-sensitive tape over the grid and rapidly pull it off. Rate the adhesion based on the amount of coating removed.
-
Solvent Resistance (ASTM D5402): Rub the coating with a cloth saturated in a solvent (e.g., methyl ethyl ketone, MEK). Count the number of double rubs required to break through the coating to the substrate. A high number (>100) indicates excellent cross-linking and chemical resistance.
References
- Smolecule. (n.d.). This compound.
-
Shin, Y. J., et al. (n.d.). The curing mechanism of 2-ethyl-4(5)-methylimidazole with an epoxy resin. ResearchGate. Retrieved from [Link]
-
Unknown Author. (2023). Theoretical Study on Reaction Mechanism of Curing Reaction of Epoxy-Imidazole Resin. J-STAGE. Retrieved from [Link]
-
American Chemical Society. (1989). Curing mechanism and thermal properties of epoxy-imidazole systems. ACS Publications. Retrieved from [Link]
-
TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications. Retrieved from [Link]
-
Romanchick, A., & Joullie, M. M. (n.d.). Mechanism of imidazole catalysis in the curing of epoxy resins. ResearchGate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole as an Essential Curing Agent in Advanced Epoxy Resins. Retrieved from [Link]
-
JOIE New Material. (2023). Advantages and applications of imidazole epoxy resin curing agents. Retrieved from [Link]
-
Caloong Chemical Co., Ltd. (2025). Imidazole-Based Curing Agents for Epoxy Systems. Retrieved from [Link]
-
Sudo, A., et al. (2015). Imidazole Derivatives with an Intramolecular Hydrogen Bond as Thermal Latent Curing Agents for Thermosetting Resins. ACS Macro Letters. Retrieved from [Link]
-
Unknown Author. (2025). 2-methylimidazole as a curing agent in epoxy powder coatings for metal finishing: a comprehensive review. Retrieved from [Link]
-
Unknown Author. (2025). 2-methylimidazole as a latent curing agent for epoxy resin systems: controlled reactivity and tailored properties. Retrieved from [Link]
- Google Patents. (n.d.). CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole.
-
Unknown Author. (2025). 2-methylimidazole as a common latent curing agent for epoxy-based adhesives. Retrieved from [Link]
-
PCI Magazine. (2005). Imidazole Based Curing Agents for Low Temperature Powder Coatings. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Advantages and applications of imidazole epoxy resin curing agents - JOIE New Material [joiematerial.com]
- 3. morpholine.cc [morpholine.cc]
- 4. products.evonik.com [products.evonik.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole - Google Patents [patents.google.com]
- 7. Buy this compound | 116680-33-2 [smolecule.com]
- 8. Page loading... [wap.guidechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ohans.com [ohans.com]
- 12. caloongchem.com [caloongchem.com]
- 13. pcimag.com [pcimag.com]
- 14. newtopchem.com [newtopchem.com]
Title: A Robust Protocol for the Synthesis of Fused Heterocyclic Systems via Cyclization of 2-Methyl-1-(2-methylpropyl)-1H-imidazole
An Application Note for Researchers
Introduction
The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, present in numerous pharmaceuticals and functional organic materials.[1][2] Specifically, 1,2-disubstituted imidazoles, such as 2-Methyl-1-(2-methylpropyl)-1H-imidazole, serve as versatile building blocks for constructing more complex, fused heterocyclic systems. The unique substitution pattern, featuring a methyl group at the C2 position and a bulky isobutyl group at the N1 position, influences its solubility and reactivity, making it a valuable precursor.[1]
This application note provides a detailed experimental protocol for a representative cyclization reaction: the synthesis of an imidazo[1,2-a]pyridinium-type salt. This class of compounds has attracted significant interest in drug development due to its wide range of biological activities.[3] The described methodology involves the annulation of this compound with an α-haloketone, a classic and efficient strategy for forming a new five-membered ring fused to the imidazole core. We will delve into the mechanistic rationale, a step-by-step experimental procedure, characterization, and expected outcomes, providing researchers with a reliable and reproducible guide.
Mechanistic Rationale & Experimental Design
The core of this transformation is a sequence of nucleophilic substitution followed by an intramolecular condensation reaction. The imidazole ring contains two nitrogen atoms; the N1-nitrogen is already substituted with the isobutyl group and is thus a quaternary ammonium-like nitrogen, while the N3-nitrogen is a nucleophilic sp²-hybridized nitrogen.[1][2]
The key steps are:
-
N-Alkylation: The nucleophilic N3 atom of this compound attacks the electrophilic carbon of an α-haloketone (e.g., 2-bromoacetophenone), displacing the bromide ion. This step forms a quaternary imidazolium salt intermediate.
-
Intramolecular Condensation/Cyclization: Under the influence of heat and a suitable solvent, the C2-methyl group, which is now activated by the adjacent positively charged nitrogen, is deprotonated. The resulting carbanionic character at the methyl carbon allows for an intramolecular nucleophilic attack on the ketone's carbonyl carbon.
-
Dehydration/Aromatization: The resulting alcohol intermediate readily undergoes dehydration to form the final, stable, and aromatic fused imidazo[1,2-a]pyridinium-type ring system.
This reaction is typically performed in a high-boiling polar aprotic solvent, such as acetonitrile or N,N-Dimethylformamide (DMF), to facilitate both the initial SN2 reaction and the subsequent cyclization at elevated temperatures.
Experimental Workflow Diagram
Caption: A flowchart of the key stages in the synthesis protocol.
Detailed Experimental Protocol
Materials and Equipment
| Reagent / Material | Grade | Supplier Example | Purpose |
| This compound | ≥97% | Sigma-Aldrich, Smolecule | Starting Material |
| 2-Bromoacetophenone | ≥98% | Sigma-Aldrich | Cyclization Partner |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction Solvent |
| Diethyl Ether (Et₂O) | Anhydrous | VWR | Anti-solvent for precipitation/washing |
| Ethanol (EtOH) | Reagent Grade | VWR | Recrystallization Solvent |
| Round-bottom flask (50 mL) | - | - | Reaction Vessel |
| Reflux Condenser | - | - | Prevent solvent loss |
| Magnetic Stirrer/Hotplate | - | - | Agitation and Heating |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | - | Reaction Monitoring |
| Rotary Evaporator | - | - | Solvent Removal |
| Buchner Funnel and Flask | - | - | Product Filtration |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.38 g, 10.0 mmol, 1.0 equiv.).
-
Add anhydrous acetonitrile (20 mL) to dissolve the imidazole.
-
In a single portion, add 2-bromoacetophenone (1.99 g, 10.0 mmol, 1.0 equiv.) to the stirred solution.
-
Attach a reflux condenser to the flask and place the setup on a magnetic stirrer/hotplate in a fume hood.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.
-
Maintain the reflux for 18 hours. The reaction progress can be monitored by TLC (using a 9:1 Dichloromethane:Methanol eluent system) by observing the consumption of the starting materials.
-
-
Work-up and Isolation:
-
After 18 hours, remove the heat source and allow the flask to cool to room temperature.
-
Remove the acetonitrile solvent using a rotary evaporator. A viscous oil or a crude solid will remain.
-
To the crude residue, add diethyl ether (30 mL) and stir or sonicate vigorously. This will cause the product, an ionic salt, to precipitate as a solid while unreacted starting materials and non-polar impurities remain dissolved.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid cake with two portions of cold diethyl ether (2 x 15 mL) to remove any residual impurities.
-
-
Purification:
-
Transfer the crude solid to a clean flask.
-
Recrystallize the product by dissolving it in a minimal amount of hot ethanol and then slowly adding diethyl ether until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.
-
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure of the fused heterocyclic system.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.
-
Melting Point: To assess purity.
Proposed Reaction Mechanism
Caption: The mechanistic pathway from reactants to the final fused product.
Expected Results & Troubleshooting
| Parameter | Expected Outcome | Troubleshooting Notes |
| Yield | 65-85% | Low yield may result from incomplete reaction; extend reflux time or ensure anhydrous conditions. |
| Appearance | Off-white to pale yellow crystalline solid | Dark coloration may indicate impurities; perform a second recrystallization or charcoal treatment. |
| Purity (by ¹H NMR) | >95% | Impurities visible in NMR may require purification by column chromatography if recrystallization fails. |
| Reaction Time | 12-24 hours | If starting material persists after 24h, consider a higher boiling solvent like DMF, but adjust temperature accordingly. |
Safety Precautions
-
2-Bromoacetophenone is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
-
Diethyl Ether is extremely flammable. Ensure there are no nearby ignition sources during handling.
-
All manipulations should be carried out by trained personnel in a laboratory setting.
References
-
Title: Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic Nitriles Source: Organic Letters, ACS Publications URL: [Link]
-
Title: KI-Catalyzed Oxidative Cyclization of Enamines and tBuONO to Access Functional Imidazole-4-Carboxylic Derivatives Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis and direct C2 functionalization of imidazolium and 1,2,4-triazolium N-imides Source: The Journal of Organic Chemistry URL: [Link]
-
Title: C(sp2)–H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2-d]imidazole and Imidazo[1,2-a]indole Derivatives Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]
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Title: Copper-Catalyzed Oxidative Diamination of Terminal Alkynes by Amidines: Synthesis of 1,2,4-Trisubstituted Imidazoles Source: Organic Letters, ACS Publications URL: [Link]
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Title: Synthesis, Reactions and Medicinal Uses of Imidazole Source: Pharmaguideline URL: [Link]
-
Title: Synthesis of imidazo[1,2-a]pyridines Source: Organic Chemistry Portal URL: [Link]
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Title: 2-Methylimidazole - Wikipedia Source: Wikipedia URL: [Link]
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Title: Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines Source: Organic & Biomolecular Chemistry, RSC Publishing URL: [Link]
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Title: C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 Source: Molecules, MDPI URL: [Link]
-
Title: Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities Source: Journal of the Iranian Chemical Society URL: [Link]
Sources
Application Notes and Protocols for the Development of Antifungal Agents Based on 2-Methyl-1-(2-methylpropyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the urgent development of novel antifungal agents. Imidazole derivatives have long been a cornerstone of antifungal therapy, primarily acting through the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2][3] This document provides a comprehensive guide for the investigation of 2-Methyl-1-(2-methylpropyl)-1H-imidazole , a promising scaffold for the development of new antifungal drugs. These detailed application notes and protocols are designed to equip researchers with the necessary methodologies to synthesize, characterize, and evaluate the antifungal potential of this compound and its derivatives, from initial in vitro screening to preliminary safety and mechanistic studies.
Introduction: The Rationale for Investigating this compound
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous successful antifungal drugs, including ketoconazole, miconazole, and clotrimazole.[2][4][5] These agents function by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[1][6] The disruption of ergosterol synthesis leads to a dysfunctional cell membrane, increased permeability, and ultimately, fungal cell death.[1][7]
The structure of this compound, with its substituted imidazole core, presents an attractive starting point for the design of new antifungal agents. The methyl group at the 2-position and the isobutyl group at the 1-position can be strategically modified to optimize antifungal activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on other imidazole derivatives have shown that hydrophobic side chains can enhance the penetration of fungal membranes, thereby increasing potency.[2]
This guide will provide a structured approach to exploring the antifungal potential of this compound, covering its synthesis, in vitro evaluation against clinically relevant fungal pathogens, assessment of its cytotoxic effects on mammalian cells, and elucidation of its potential mechanism of action.
Synthesis and Characterization
The synthesis of this compound can be achieved through a nucleophilic substitution reaction.[8] A common and efficient method involves the reaction of 2-methylimidazole with an appropriate isobutyl halide.[9]
Protocol: Synthesis of this compound
Materials:
-
2-Methylimidazole
-
1-bromo-2-methylpropane (isobutyl bromide)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methylimidazole (1.0 eq) and sodium hydroxide (1.2 eq) in toluene.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-2-methylpropane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture with deionized water (3 x 50 mL) in a separatory funnel to remove any unreacted sodium hydroxide and other water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
In Vitro Antifungal Susceptibility Testing
The cornerstone of evaluating a new antifungal candidate is determining its in vitro activity against a panel of clinically relevant fungal pathogens.[10] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the most widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).[10][11][12]
Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Antifungal Susceptibility Assay
Materials:
-
Synthesized this compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Standard antifungal drugs for control (e.g., Fluconazole, Amphotericin B)
-
Spectrophotometer (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well plate to achieve the desired concentration range. Ensure the final DMSO concentration does not exceed 1% to avoid solvent-induced growth inhibition.
-
-
Inoculum Preparation:
-
Culture the fungal strains on appropriate agar plates.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ colony-forming units (CFU)/mL.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[11]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.[11] For yeasts like Candida, this is often a 50% reduction in turbidity.[11] For molds, it is typically complete inhibition.[11] The endpoint can be determined visually or by reading the optical density at a specific wavelength using a microplate reader.
-
Data Presentation: Expected MIC Values
The results of the MIC testing should be summarized in a table for easy comparison.
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans (ATCC 90028) | [Insert Value] | [Insert Value] |
| Candida glabrata (ATCC 90030) | [Insert Value] | [Insert Value] |
| Cryptococcus neoformans (ATCC 90112) | [Insert Value] | [Insert Value] |
| Aspergillus fumigatus (ATCC 204305) | [Insert Value] | [Insert Value] |
Cytotoxicity Assessment
A critical aspect of antifungal drug development is ensuring that the compound is selectively toxic to fungal cells with minimal effects on host mammalian cells.[13] In vitro cytotoxicity assays are essential for this preliminary safety evaluation.[13]
Protocol: MTT Assay for Mammalian Cell Cytotoxicity
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Sterile 96-well flat-bottom microtiter plates
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control. The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50%.
-
Data Presentation: Cytotoxicity Profile
| Cell Line | CC₅₀ (µg/mL) |
| HeLa | [Insert Value] |
| HEK293 | [Insert Value] |
The therapeutic index (TI) can be calculated as the ratio of CC₅₀ to MIC to provide an initial assessment of the compound's selectivity.
Mechanism of Action Studies: Ergosterol Biosynthesis Inhibition
Given that this compound is an imidazole derivative, its primary mechanism of action is likely the inhibition of ergosterol biosynthesis.[1][14] A sterol quantitation assay can be used to confirm this.
Workflow for Ergosterol Biosynthesis Inhibition Assay
Caption: Workflow for assessing the inhibition of ergosterol biosynthesis.
Protocol: Spectrophotometric Quantitation of Ergosterol
Materials:
-
Fungal culture (Saccharomyces cerevisiae or Candida albicans)
-
25% alcoholic potassium hydroxide solution
-
n-heptane
-
Sterile deionized water
-
Ethanol
-
Glass test tubes with screw caps
-
Water bath
-
Vortex mixer
-
UV-Vis spectrophotometer
Procedure:
-
Fungal Culture and Treatment:
-
Grow the fungal cells to mid-log phase in a suitable broth medium.
-
Treat the cells with various concentrations of this compound and incubate for a defined period.
-
-
Sterol Extraction:
-
Harvest the cells by centrifugation and wash with sterile deionized water.
-
Resuspend the cell pellet in the alcoholic potassium hydroxide solution.
-
Incubate at 85°C for 1 hour to saponify the cellular lipids.
-
After cooling, add a mixture of sterile deionized water and n-heptane and vortex vigorously to extract the non-saponifiable lipids (including ergosterol).
-
Separate the n-heptane layer.
-
-
Spectrophotometric Analysis:
-
Scan the absorbance of the n-heptane layer from 230 to 300 nm. Ergosterol has a characteristic four-peaked absorbance spectrum.
-
The amount of ergosterol can be calculated based on the absorbance at specific wavelengths. A decrease in the characteristic ergosterol peaks and an increase in the absorbance at other wavelengths (indicative of precursor accumulation) suggest inhibition of the ergosterol biosynthesis pathway.
-
Conclusion and Future Directions
These application notes and protocols provide a robust framework for the initial evaluation of this compound as a potential antifungal agent. Positive results from these in vitro studies, including potent antifungal activity, low cytotoxicity, and evidence of ergosterol biosynthesis inhibition, would warrant further investigation. Future studies could include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to optimize antifungal activity and selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound in animal models of fungal infection.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Advanced Mechanistic Studies: Pinpointing the specific enzyme target within the ergosterol biosynthesis pathway.
By following a systematic and rigorous approach, researchers can effectively assess the therapeutic potential of this compound and contribute to the development of the next generation of antifungal drugs.
References
- Fromtling, R. A. (1984). Imidazole Antifungals: A Mechanism of Action Review. Clinical Microbiology Newsletter, 6(13), 93-96.
- van den Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & van Cutsem, J. M. (1980). In vitro and in vivo effects of the antimycotic drug ketoconazole on sterol synthesis. Antimicrobial agents and chemotherapy, 17(6), 922–928.
- Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3(3), 197-210.
- Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles.
- Borgers, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of infectious diseases, 2(4), 520–534.
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Semantic Scholar. (n.d.). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Retrieved from [Link]
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Biological and Molecular Chemistry. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Retrieved from [Link]
- Özkay, Y., Osmaniye, D., Levent, S., & Sağlık, B. N. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Proceedings, 1(4), 33.
-
Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]
- Khare, A., Shrivastava, S., Babu, R. H., Priya, Raxit, V., & Manoharrao, N. (2025). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. International Journal of Environmental Sciences, 11(17s), 1123-1135.
- Thompson, G. R., & Patterson, T. F. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open forum infectious diseases, 8(7), ofab322.
- Pierce, C. G., Uppuluri, P., Tristan, A. R., Wormley, F. L., Mowat, E., Ramage, G., & Lopez-Ribot, J. L. (2008). A standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms. Journal of clinical microbiology, 46(5), 1646–1651.
- Wang, S., Li, D., Li, Y., Xing, Y., Wang, Y., Zhang, Y., ... & Cai, Y. (2017). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 22(10), 1667.
- Jenks, J. D., & Hoenigl, M. (2018). A Practical Guide to Antifungal Susceptibility Testing. Journal of fungi (Basel, Switzerland), 4(3), 98.
-
ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal.... Retrieved from [Link]
- Madhavan, P., Mahalingam, S. R., Wong, E. H., Chong, P. P., Than, L., & Nasir, M. (2018). In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm. Virology & Mycology, 7(2).
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). 1H-Imidazole, 2-methyl-: Human health tier II assessment. Australian Government Department of Health.
- Lee, D. G., Kim, P. I., Park, Y., Woo, E. R., & Hahm, K. S. (2000). In vitro antifungal activity and cytotoxicity of a novel membrane-active peptide. Antimicrobial agents and chemotherapy, 44(6), 1467–1471.
- Singh, P., Kumar, V., Singh, S., Kumar, A., & Singh, S. (2023).
- Dal-Pozzo, F., Guarro, J., & Capilla, J. (2005). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 49(1), 167-173.
- Perea, L., Londoño, M., & Ramírez, J. (2022). The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. Antibiotics, 11(11), 1544.
- New England BioLabs. (2023).
- Amzole. (n.d.). 2-Methyl Imidazole MSDS.
- Arika, T., Yokoo, M., Hase, T., Maeda, T., Amemiya, K., & Yamaguchi, H. (2002). Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. Medical mycology, 40(4), 385–393.
- Google Patents. (n.d.). CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole.
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ResearchGate. (n.d.). Ergosterol biosynthesis inhibitor potency in different assay.... Retrieved from [Link]
- Trivedi, M. N., Patel, P. B., & Patel, R. G. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
- Fisher Scientific. (2012).
- De Vita, D., Scipione, L., Tortorella, S., Di Rienzo, B., Simonetti, G., D'Auria, F. D., ... & Panella, S. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European journal of medicinal chemistry, 57, 448–452.
- Chemos GmbH & Co. KG. (n.d.).
- Le-Masurier, A., Hrimi, M., C-Gaudin, C., & Grierson, D. S. (2003). Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). Archiv der Pharmazie, 336(3), 175–180.
- Ellis, G. P., Epstein, C., Fitzmaurice, C., Golberg, L., & Lord, G. H. (1964). Antifungal activity of some imidazole derivatives. Journal of Pharmacy and Pharmacology, 16(6), 400–407.
- Barrett-Bee, K., & Dixon, G. (1995). Ergosterol biosynthesis inhibition: a target for antifungal agents. Acta biochimica Polonica, 42(4), 465–479.
-
PubMed. (n.d.). Ergosterol biosynthesis inhibition: a target for antifungal agents. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Novel Heterocyclic Compounds from 2-Methyl-1-(2-methylpropyl)-1H-imidazole
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of novel heterocyclic compounds utilizing 2-Methyl-1-(2-methylpropyl)-1H-imidazole as a versatile starting material. The unique structural characteristics of this substrate, namely the N-isobutyl group which enhances solubility and the reactive 2-methyl and C2-positions, make it an ideal scaffold for generating diverse molecular architectures.[1] This document moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind key experimental choices. We present three robust protocols for C2-acylation, synthesis of functionalized alcohol derivatives, and the construction of fused imidazo-heterocyclic systems. These pathways open avenues for the discovery of new chemical entities with potential therapeutic applications, leveraging the well-established pharmacological importance of the imidazole core.[2][3]
Introduction: The Strategic Value of the 1,2-Disubstituted Imidazole Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[4] Its ability to act as both a hydrogen bond donor and acceptor, along with its aromatic nature, allows for critical interactions with biological targets. The starting material, this compound, offers distinct advantages for synthetic diversification. The 1-isobutyl substituent provides steric bulk and increased lipophilicity, which can improve solubility in organic solvents and modulate the pharmacokinetic properties of the final compounds.[1]
The true synthetic utility, however, lies in the two primary reactive sites: the C2-proton and the protons of the 2-methyl group. The C2-proton of the imidazole ring is known to be acidic and can be selectively abstracted by strong organolithium bases.[5] This creates a powerful C2-nucleophile for the formation of new carbon-carbon bonds. Concurrently, the 2-methyl group's protons are also acidic and can be removed to generate a different nucleophilic species, enabling functionalization at the exocyclic carbon.[6] The ability to selectively target these positions allows for a programmed and divergent synthesis of novel analogues.
This guide details methodologies to exploit this reactivity, providing a framework for the logical design and synthesis of new chemical entities for screening in drug discovery programs.
Core Synthetic Strategies and Mechanistic Considerations
The synthetic potential of this compound is primarily unlocked through selective deprotonation (lithiation) to generate potent nucleophilic intermediates. The choice of reaction conditions can favor one pathway over the other.
Diagram 1: Key Lithiation Pathways
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Troubleshooting & Optimization
optimizing yield for the synthesis of 2-Methyl-1-(2-methylpropyl)-1H-imidazole
An essential building block in medicinal chemistry and materials science, 2-Methyl-1-(2-methylpropyl)-1H-imidazole serves as a precursor for pharmaceuticals and a component in specialized polymers and coatings.[1] Its synthesis, typically achieved through the N-alkylation of 2-methylimidazole with an isobutyl halide, is a foundational yet often challenging nucleophilic substitution reaction. Achieving high yield and purity requires careful control over several experimental variables, from the choice of base and solvent to reaction temperature and purification strategy.
This technical support center is designed for researchers and drug development professionals to navigate the complexities of this synthesis. It provides in-depth troubleshooting guides and frequently asked questions to address common issues, optimize reaction outcomes, and ensure the reliable production of this valuable compound.
Troubleshooting Guide: Optimizing Synthesis Yield & Purity
This section addresses specific, common problems encountered during the synthesis of this compound, offering causative explanations and actionable solutions.
Question 1: My reaction yield is consistently low, or the reaction fails to reach completion. What are the primary causes and how can I improve the outcome?
Answer: Low yields in the N-alkylation of 2-methylimidazole are most often traced back to four key areas: incomplete deprotonation of the imidazole ring, suboptimal reactivity of the alkylating agent, inefficient reaction conditions, or poor reagent quality.
Core Causality: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of the 2-methylimidazole ring must be sufficiently nucleophilic to attack the electrophilic carbon of the isobutyl halide. This nucleophilicity is dramatically increased upon deprotonation by a base.[2]
Troubleshooting Steps & Solutions:
-
Evaluate the Base and Solvent System:
-
Base Strength: The choice of base is critical for efficient deprotonation. For complete and rapid deprotonation, a strong base like Sodium Hydride (NaH) is highly effective when used in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[2][3] Weaker inorganic bases like Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) can also be used, often requiring higher temperatures, but may be safer and easier to handle for larger-scale reactions.[3][4] Cesium Carbonate (Cs₂CO₃) is frequently reported to be highly effective, even as a weaker base, due to its high solubility and the "caesium effect."[3][5]
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are generally preferred as they effectively solvate the cation of the base, leaving a more reactive "naked" anion, and are well-suited for SN2 reactions.[3][5] Patented industrial processes have also utilized non-reactive aromatic solvents like toluene.[4][6] Ensure the solvent is anhydrous, as water will quench strong bases like NaH and protonate the imidazole anion, halting the reaction.
-
-
Assess the Alkylating Agent:
-
Halide Reactivity: The reactivity order for alkyl halides is I > Br > Cl. Isobutyl bromide is a common and effective choice. While isobutyl chloride is less expensive, it is also less reactive and may require more forcing conditions (higher temperatures, longer reaction times) to achieve comparable yields.[6]
-
Stoichiometry: A slight excess of the alkylating agent (e.g., 1.1 to 1.5 equivalents relative to 2-methylimidazole) can help drive the reaction to completion.[6] However, a large excess can promote the formation of dialkylated byproducts (see Question 2).
-
-
Optimize Reaction Temperature:
-
The reaction temperature significantly impacts the rate. A common range for this alkylation is between 50°C and 115°C.[4][6] Temperatures below this range may lead to very slow or stalled reactions.
-
It is recommended to start at a moderate temperature (e.g., 70-80°C) and monitor the reaction's progress by Thin Layer Chromatography (TLC). If the reaction is slow, the temperature can be increased incrementally. Excessively high temperatures can promote side reactions.[3]
-
Optimization Summary Table
| Parameter | Recommendation | Rationale |
| Base | High Reactivity: NaH (1.1 eq) Moderate/Safer: KOH, K₂CO₃, Cs₂CO₃ (1.2-1.5 eq) | NaH ensures complete, irreversible deprotonation.[2][3] Carbonates and hydroxides are easier to handle but may require higher temperatures.[4] |
| Solvent | Anhydrous DMF, Acetonitrile, or THF | Polar aprotic solvents stabilize the transition state of the SN2 reaction, accelerating the rate.[3] |
| Alkylating Agent | Isobutyl Bromide (1.1-1.2 eq) | Good balance of reactivity and cost. A slight excess drives the reaction forward. |
| Temperature | 75°C - 115°C[4] | Balances reaction rate against the potential for side reactions. Monitor via TLC for optimal endpoint. |
Question 2: I am observing a significant amount of a dialkylated imidazolium salt as a byproduct. How can I prevent this?
Answer: The formation of a quaternary imidazolium salt is a common side reaction. It occurs because the product, this compound, is still nucleophilic and can be attacked by a second molecule of the isobutyl halide.[3][7]
Prevention Strategies:
-
Control Stoichiometry: This is the most critical factor. Avoid using a large excess of the isobutyl halide. Start with a molar ratio of 2-methylimidazole to isobutyl halide between 1:1 and 1:1.1.[6] Using a slight excess of the imidazole relative to the alkylating agent can also help minimize dialkylation.[7]
-
Monitor Reaction Progress: Diligently monitor the consumption of the starting material (2-methylimidazole) using TLC or LC-MS. Once the starting material is consumed, the reaction should be stopped promptly to prevent the product from reacting further.
-
Control Temperature: Avoid excessively high temperatures, as this can accelerate the rate of the second alkylation reaction.
-
Order of Addition: Adding the alkylating agent slowly or dropwise to the mixture of the deprotonated imidazole and solvent can help maintain a low instantaneous concentration of the halide, disfavoring the second alkylation.
Question 3: My product is impure after the initial workup. What is the most effective purification strategy?
Answer: Crude reaction mixtures typically contain the desired product, unreacted 2-methylimidazole, inorganic salts from the base, and potentially the dialkylated imidazolium salt. A multi-step purification process involving an acid-base extraction is highly effective.[8]
Purification Causality: The basicity of the nitrogen atoms in the imidazole ring allows for selective separation. The desired product and the starting material are basic and can be protonated and extracted into an acidic aqueous layer, while neutral organic impurities remain in the organic phase. The highly polar dialkylated salt will preferentially partition into the aqueous phase during initial washes.
Protocol 1: Purification via Acid-Base Extraction
-
Initial Quench & Extraction: After cooling the reaction mixture, carefully quench it with water. Extract the mixture with an organic solvent like ethyl acetate or dichloromethane. The inorganic salts (e.g., NaBr, KBr) will remain in the aqueous layer, which is discarded.
-
Acidic Wash: Transfer the organic layer to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl).[8] The desired product and any unreacted 2-methylimidazole will be protonated and move into the aqueous layer.
-
Separation: Separate the two layers. The organic layer, containing neutral impurities, can be discarded.
-
Basification & Back-Extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH) until the pH is strongly basic (pH > 10). This deprotonates the imidazole compounds, causing them to become less water-soluble.
-
Final Extraction: Extract the basified aqueous solution multiple times with fresh organic solvent (e.g., 3 x 50 mL of dichloromethane).[8] The purified product will now be in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.[8]
Frequently Asked Questions (FAQs)
What is the general reaction mechanism for this synthesis?
The synthesis is a classic SN2 reaction. First, a base removes the acidic proton from the N-1 position of 2-methylimidazole, creating a nucleophilic imidazolate anion. This anion then attacks the electrophilic primary carbon of the isobutyl halide, displacing the halide and forming the new N-C bond.
Caption: General mechanism for N-alkylation of 2-methylimidazole.
Is there a risk of alkylation at the other nitrogen (N-3)?
For 2-methylimidazole, the two nitrogen atoms are equivalent due to tautomerism. Once one nitrogen is alkylated, the product is formed. In unsymmetrically substituted imidazoles, regioselectivity can be a significant issue, influenced by steric and electronic factors of the substituents.[7][9][10] However, for this specific synthesis starting from 2-methylimidazole, only one product is possible.
How can I effectively monitor the reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material, product, and any potential byproducts. The starting 2-methylimidazole is quite polar and will have a low Rf value, while the alkylated product will be less polar and have a higher Rf. The reaction is considered complete when the spot corresponding to 2-methylimidazole is no longer visible.
Experimental Protocols
Protocol 2: Lab-Scale Synthesis of this compound
This protocol describes a common lab-scale procedure using sodium hydride in DMF.
Materials:
-
2-Methylimidazole
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
1-Bromo-2-methylpropane (Isobutyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-methylimidazole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of imidazole) to dissolve the starting material.
-
Deprotonation: Under a positive pressure of nitrogen, carefully add NaH (1.1 eq) portion-wise at 0°C (ice bath). Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved. Ensure proper ventilation and inert atmosphere.
-
Anion Formation: Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating the formation of the imidazolate anion.
-
Alkylation: Cool the mixture again to 0°C and add isobutyl bromide (1.1 eq) dropwise via a syringe.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C.
-
Monitoring: Monitor the reaction progress by TLC until the 2-methylimidazole spot disappears (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature and carefully pour it into a beaker containing an equal volume of cold water to quench any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water, then with brine to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil using the acid-base extraction method (Protocol 1) or by column chromatography on silica gel.
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing and solving common synthesis problems.
Caption: Logical workflow for troubleshooting synthesis issues.
References
- Process for preparing 1-alkylimidazoles (US5011934A).
-
Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones . National Institutes of Health (NIH). [Link]
-
Investigation of the regioselectivity and solvent effects in histidine... . ResearchGate. [Link]
- Synthesis of 1-isobutyl-2-methyl imidazole (CN101402607A).
-
N-alkylation of imidazole by alkaline carbons . ResearchGate. [Link]
-
N-Alkylation of imidazoles . University of Otago. [Link]
-
Synthesis of 2-methylimidazole . Chemistry Stack Exchange. [Link]
-
Synthesis of N-alkylated derivatives of imidazole as antibacterial agents . PubMed. [Link]
-
Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates . Beilstein Journals. [Link]
-
This is why selective N-alkylation of imidazoles is difficult . Reddit. [Link]
-
2-METHYLIMIDAZOLE . National Center for Biotechnology Information (NCBI). [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations . Beilstein Journals. [Link]
Sources
- 1. Buy this compound | 116680-33-2 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Research Portal [ourarchive.otago.ac.nz]
- 10. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting guide for reactions involving 2-Methyl-1-(2-methylpropyl)-1H-imidazole
Welcome to the comprehensive technical support guide for reactions involving 2-Methyl-1-(2-methylpropyl)-1H-imidazole. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to ensure the success and integrity of your experimental work.
Section 1: Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during the synthesis and application of this compound.
Question 1: Why is the yield of my N-alkylation reaction to synthesize this compound consistently low?
Low yields in the N-alkylation of 2-methylimidazole with a 2-methylpropyl halide can be attributed to several factors, primarily revolving around reaction conditions and reagent reactivity.
Causality and Troubleshooting Steps:
-
Incomplete Deprotonation: The nucleophilicity of the imidazole ring is significantly enhanced upon deprotonation. Incomplete deprotonation is a common culprit for low yields.
-
Solution: Evaluate your base and solvent system. For a less reactive alkylating agent like isobutyl bromide, a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF is recommended to ensure complete deprotonation.[1] Weaker bases like potassium carbonate (K₂CO₃) may be sufficient with more reactive alkylating agents, but for a branched alkyl group, a stronger base is often necessary.[1]
-
-
Steric Hindrance: The 2-methyl group on the imidazole ring and the branched nature of the 2-methylpropyl (isobutyl) group can create steric hindrance, slowing down the reaction rate.[2][3]
-
Side Reactions: A common side reaction is the formation of a quaternary imidazolium salt, where the already N-alkylated product undergoes a second alkylation.[2]
-
Solution: Carefully control the stoichiometry. Using a slight excess of the 2-methylimidazole relative to the 2-methylpropyl halide can help minimize this side product.[2] Monitoring the reaction progress closely by TLC or LC-MS and stopping it upon consumption of the starting material is also crucial.[2]
-
-
Reagent Quality: The purity of your starting materials, particularly the 2-methylimidazole and the alkylating agent, is paramount. Impurities can interfere with the reaction.
-
Solution: Ensure you are using high-purity reagents. If necessary, purify the 2-methylimidazole and the 2-methylpropyl halide before use.
-
A general workflow for troubleshooting low yields is depicted below:
Sources
Technical Support Center: Scale-Up of 2-Methyl-1-(2-methylpropyl)-1H-imidazole Production
Welcome to the technical support center for the production of 2-Methyl-1-(2-methylpropyl)-1H-imidazole. This guide is designed for researchers, chemists, and process engineers encountering challenges during the scale-up of this valuable pharmaceutical intermediate. Here, we address common issues in a practical question-and-answer format, grounded in established principles of chemical synthesis and process engineering. Our goal is to provide you with the expertise and insights needed to ensure a safe, efficient, and reproducible manufacturing process.
Part 1: Troubleshooting Guide
This section directly addresses specific problems that may arise during the synthesis and purification of this compound.
Synthesis Phase Issues
Question 1: We are experiencing a significant drop in yield and an increase in impurities now that we've moved from a 1L lab reactor to a 50L pilot-scale vessel. What are the likely causes and how can we mitigate them?
Answer: This is a classic scale-up challenge primarily rooted in mass and heat transfer limitations. As you increase the reactor volume, the surface-area-to-volume ratio decreases, which can lead to several problems.[1][2]
Probable Causes:
-
Poor Heat Transfer and Localized Hotspots: The N-alkylation of 2-methylimidazole is an exothermic reaction. In a larger vessel, inefficient heat removal can cause localized "hotspots" where the temperature is significantly higher than your setpoint. These hotspots can accelerate side reactions and lead to the degradation of both reactants and the final product.[2] An approximate rule of thumb is that the reaction rate, and thus heat generation, doubles with every 10°C increase in temperature.[1]
-
Inefficient Mixing: What appears as homogenous mixing in a small flask can be inadequate in a large reactor. Poor mixing can lead to localized high concentrations of reactants, particularly during the addition of the isobutyl chloride, which can promote the formation of byproducts.
-
Sub-optimal Reagent Addition Rate: A fast addition of the alkylating agent on a large scale can overwhelm the reactor's cooling capacity, leading to a rapid temperature increase and potential thermal runaway.[1]
Solutions:
-
Characterize Thermal Hazards: Before scaling up, perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is critical for designing a safe and effective cooling system.
-
Optimize Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine or anchor stirrer) and that the agitation speed is sufficient to maintain a homogenous mixture. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing in your specific reactor geometry.
-
Controlled Reagent Addition: Add the isobutyl chloride subsurface at a controlled rate. The addition rate should be tied to the reactor's ability to remove heat, ensuring the temperature remains within the desired range (typically 50-110°C).[3] Consider a temperature-controlled feedback loop for the addition pump.
Question 2: Our final product is showing a significant percentage of unreacted 2-methylimidazole and some unknown high-boiling point impurities. How can we improve the conversion rate and minimize these byproducts?
Answer: Incomplete conversion and the formation of byproducts often point to issues with the reaction stoichiometry, the choice of base and solvent, or reaction time and temperature.
Probable Causes:
-
Ineffective Deprotonation of 2-methylimidazole: The reaction proceeds via the deprotonation of 2-methylimidazole to form the imidazolate anion, which is the active nucleophile.[4] If the base is not strong enough or is not present in a sufficient amount, the concentration of the imidazolate anion will be low, leading to poor conversion.
-
Side Reactions of the Alkylating Agent: Isobutyl chloride can undergo elimination reactions to form isobutylene, especially at higher temperatures and in the presence of a strong base. It can also degrade, leading to the "significant alkyl halide decomposition products" noted in some studies.[5]
-
Incorrect Molar Ratio: While a slight excess of the alkylating agent is typically used to drive the reaction to completion, a large excess can lead to more side reactions.[3]
Solutions:
-
Base and Solvent Selection:
-
Use a strong base to ensure complete deprotonation of the 2-methylimidazole. Common choices include potassium hydroxide (KOH), sodium hydroxide (NaOH), or sodium hydride (NaH).[3]
-
Employ a polar aprotic solvent like N,N-Dimethylformamide (DMF) or toluene, which can effectively solvate the imidazolate anion and promote the SN2 reaction.[3]
-
-
Optimize Stoichiometry: A molar ratio of 2-methylimidazole to isobutyl chloride between 1:1.1 and 1:1.5 is recommended to ensure high conversion without excessive side reactions.[3]
-
Temperature and Time Optimization: Maintain the reaction temperature within the optimal range of 50-110°C.[3] Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or GC) to determine the optimal reaction time.[5][6] Avoid excessively high temperatures, which can promote byproduct formation.[5]
Table 1: Recommended Starting Parameters for Synthesis Optimization
| Parameter | Recommended Range | Rationale |
| Molar Ratio (2-MI : Isobutyl Chloride) | 1 : 1.1 - 1.5 | Drives reaction to completion while minimizing side reactions from excess alkylating agent.[3] |
| Base | KOH, NaOH, NaH | Strong bases ensure efficient deprotonation of 2-methylimidazole.[3] |
| Solvent | DMF, Toluene | Polar aprotic solvents facilitate the SN2 reaction.[3] |
| Temperature | 50 - 110 °C | Balances reaction rate and minimization of thermal degradation and byproducts.[3] |
Work-up and Purification Issues
Question 3: We are struggling with the purification of our product at a pilot scale. Column chromatography is not feasible, and we are getting a discolored product after distillation.
Answer: Large-scale purification requires a shift in methodology from lab-scale techniques. The discoloration suggests potential thermal degradation during distillation.
Probable Causes:
-
Thermal Instability: The product may be susceptible to degradation at the temperatures required for atmospheric distillation. Imidazole-containing compounds can have limited thermal stability.[7]
-
Presence of High-Boiling Impurities: If the reaction produces high-boiling byproducts, they will co-distill with the product if their boiling points are similar, leading to poor purity.
-
Inefficient Work-up: Residual base or salts from the reaction can catalyze degradation during heating.
Solutions:
-
Vacuum Distillation: Perform the distillation under reduced pressure. This will lower the boiling point of the product and minimize the risk of thermal degradation.
-
Aqueous Work-up Prior to Distillation: Before distillation, implement a robust aqueous work-up to remove inorganic salts and residual base.
-
Quench the reaction mixture with water.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., toluene or methyl tert-butyl ether (MTBE)).
-
Wash the organic phase with brine to remove residual water and water-soluble impurities.[5]
-
-
Activated Carbon Treatment: If the discoloration persists, it may be due to trace, highly colored impurities. A treatment of the crude product solution with activated carbon before distillation can effectively remove these.
Experimental Protocol: Pilot-Scale Work-up and Purification
-
Quenching: Once the reaction is complete (as determined by in-process control), cool the reactor to 20-25°C. Slowly add water to the reaction mixture while maintaining agitation.
-
Phase Separation: Stop agitation and allow the aqueous and organic layers to separate.
-
Extraction: Transfer the lower aqueous layer to a separate vessel.
-
Washing: Add a brine solution to the organic layer in the reactor, agitate, and then allow the layers to separate. Remove the brine layer.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to remove the solvent.
-
Vacuum Distillation: Transfer the crude oil to a distillation unit and perform fractional distillation under vacuum to obtain the pure this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The primary safety concern is the risk of a thermal runaway reaction.[1] The N-alkylation is exothermic, and on a large scale, the heat generated can exceed the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure. This can cause a catastrophic failure of the reactor. It is imperative to have a thorough understanding of the reaction's thermochemistry through calorimetric studies and to ensure that the reactor's cooling system is adequate. Additionally, proper handling procedures for corrosive bases like NaOH and KOH, and flammable solvents like toluene, are essential.
Q2: How do I monitor the progress of the reaction effectively at a large scale?
A2: In-process control (IPC) is crucial for large-scale production. The most common and reliable method is High-Performance Liquid Chromatography (HPLC).[6] A reverse-phase HPLC method can be used to monitor the disappearance of 2-methylimidazole and the appearance of the product.[6] Gas Chromatography (GC) is also a viable option.[5] Samples can be taken from the reactor at regular intervals, quenched, and analyzed to determine the reaction endpoint.
Q3: Is this compound expected to be a solid or a liquid at room temperature?
A3: While the starting material, 2-methylimidazole, is a solid with a melting point of 145°C, the N-alkylation with the isobutyl group significantly lowers the melting point.[8] The product, this compound, is expected to be a liquid at room temperature. One patent describes a similar N-alkylated imidazole as a "rust colored liquid".[5]
Q4: What is the mechanism of the synthesis reaction?
A4: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The base abstracts the acidic proton from the nitrogen of the 2-methylimidazole ring, creating a highly nucleophilic imidazolate anion. This anion then attacks the electrophilic carbon of isobutyl chloride, displacing the chloride ion and forming the N-C bond.
Diagram 1: Synthesis Workflow
Caption: A typical workflow for the scaled-up production of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and address causes of low yield in the synthesis.
References
-
Grimmett, M. R. (1997). N-Alkylation of imidazoles. University of Otago. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-(2-Methylpropyl)-1H-imidazole on Newcrom R1 HPLC column. Retrieved from [Link]
- Wang, X. J., et al. (2009). A General and Efficient Copper-Catalyzed N-Alkylation of Imidazoles. Organic Letters, 11(23), 5460-5493.
- Xue, L., et al. (2016). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. RSC Advances, 6(10), 8345-8354.
- Zheng, Y., et al. (2024). Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links. Journal of the American Chemical Society.
- Le, Z. G., et al. (2004). A convenient, efficient, and selective N-Alkylation of N-acidic heterocyclic compounds with alkyl halides is accomplished in ionic liquids. Synthesis, 2004(2), 208-212.
-
Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway. INDG254. Retrieved from [Link]
-
HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
- Zeller, M., et al. (2013). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry, 61(30), 7265-7271.
-
Singh, R. (2015). What is the procedure for the reaction of imidazole with alkyl halide? ResearchGate. Retrieved from [Link]
- Fredj, M., et al. (2008). Thermal Stability and Corrosivity Evaluations of Ionic Liquids as Thermal Energy Storage Media. International Journal of Molecular Sciences, 9(12), 2496-2508.
- Cao, Y., & Mu, T. (2014). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Industrial & Engineering Chemistry Research, 53(45), 17773-17786.
- Xu, Z., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Molecules, 27(4), 1276.
-
Wikipedia. (2023). 2-Methylimidazole. Retrieved from [Link]
- Zhang, W., et al. (2014). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
- Jennings, K. F. (1991). U.S. Patent No. US5011934A: Process for preparing 1-alkylimidazoles. Google Patents.
- Wang, Z., et al. (2009). CN Patent No. CN101402607A: Synthesis of 1-isobutyl-2-methyl imidazole. Google Patents.
Sources
- 1. cedrec.com [cedrec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 6. Separation of 2-(2-Methylpropyl)-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methylimidazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-Methyl-1-(2-methylpropyl)-1H-imidazole and Mitigation of Side Reactions
Welcome to the technical support center for the synthesis of 2-Methyl-1-(2-methylpropyl)-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges during its synthesis. By understanding the causality behind experimental choices, you can optimize your reaction conditions to minimize side reactions and maximize yield and purity.
The primary and most direct route to synthesizing this compound is the N-alkylation of 2-methylimidazole with an isobutyl halide (e.g., isobutyl bromide or chloride). This guide focuses on troubleshooting this specific nucleophilic substitution reaction.
Core Synthesis Pathway
The fundamental reaction involves the deprotonation of 2-methylimidazole by a base to form a nucleophilic imidazolide anion, which then attacks the electrophilic isobutyl halide to form the desired N-alkylated product.
Caption: General workflow for N-alkylation of 2-methylimidazole.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction is incomplete, or the yield is consistently low. What are the primary causes?
A: Low yields often stem from three main factors: incomplete deprotonation of the imidazole, low reactivity of the alkylating agent, or loss of reagents to side reactions.
-
Causality (Deprotonation): 2-Methylimidazole is a weak acid (pKa ≈ 14.5). For the reaction to proceed, its N-H proton must be removed by a base to generate the far more nucleophilic imidazolide anion.[1] If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be low, resulting in a sluggish or incomplete reaction.
-
Causality (Reactivity & Conditions): The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl. Isobutyl chloride is less reactive than isobutyl bromide and may require more forcing conditions (higher temperature, stronger base).[2] Furthermore, strong, bulky bases can promote the E2 elimination of the isobutyl halide to form isobutylene gas, consuming the reagent.
Troubleshooting Steps:
-
Evaluate the Base: For isobutyl bromide, moderately strong bases like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent are often sufficient.[2] For the less reactive isobutyl chloride, a stronger base like sodium hydride (NaH) in an anhydrous solvent (THF, DMF) may be necessary to ensure complete deprotonation.[2]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively dissolve the reactants and facilitate the SN2 reaction.[2]
-
Temperature Control: While higher temperatures increase the reaction rate, they also accelerate side reactions. For isobutyl bromide, start at a moderate temperature (e.g., 50-60 °C) and monitor the reaction's progress before increasing the heat.
-
Consider an Additive: In cases of sluggish reactions with alkyl bromides or chlorides, adding a catalytic amount of sodium or potassium iodide (NaI or KI) can be beneficial. The iodide in-situ converts the alkyl halide to the more reactive alkyl iodide via the Finkelstein reaction, accelerating the N-alkylation.
Q2: I'm observing a significant amount of a highly polar, water-soluble byproduct. What is it, and how can I prevent it?
A: This is the most common side reaction and the byproduct is almost certainly the 1,3-di(2-methylpropyl)-2-methyl-1H-imidazolium salt . This occurs when the desired product, a tertiary amine, acts as a nucleophile and attacks another molecule of the isobutyl halide.[3] This process is known as over-alkylation or quaternization.[3][4]
Caption: Competing pathways of desired N-alkylation and over-alkylation.
Prevention Strategies:
-
Control Stoichiometry: This is the most critical factor. The probability of the product reacting further is highest when the concentration of the alkylating agent is high.
-
Method: Use a slight molar excess of 2-methylimidazole relative to the isobutyl halide (e.g., 1.1 to 1.2 equivalents of imidazole). This ensures the alkylating agent is the limiting reagent and is consumed before significant over-alkylation can occur.[3]
-
-
Monitor the Reaction: Over-alkylation becomes more prominent as the reaction nears completion and the concentration of the starting imidazole decreases.
-
Method: Closely monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS.[3] Stop the reaction (by cooling and quenching) as soon as the starting 2-methylimidazole is consumed.
-
-
Control Temperature and Concentration:
| Parameter | Recommendation for Minimizing Over-alkylation | Rationale |
| Molar Ratio | 1.1 : 1 (2-Methylimidazole : Isobutyl Halide) | Depletes the alkylating agent, making it the limiting reagent. |
| Temperature | Start at a lower temperature (e.g., 40-50 °C) | The second alkylation step often has a higher activation energy. |
| Addition | Slow, dropwise addition of isobutyl halide | Maintains a low instantaneous concentration of the alkylating agent. |
| Monitoring | Frequent TLC/LC-MS analysis | Allows the reaction to be stopped upon consumption of starting material.[3] |
Q3: My crude product is contaminated with unreacted 2-methylimidazole. What is an effective purification strategy?
A: The significant difference in basicity between the starting material (2-methylimidazole) and the N-alkylated product allows for a highly effective separation using acid-base extraction .
-
Causality: 2-methylimidazole has a free N-H proton and is a moderately strong base. The product, this compound, is also basic but lacks the acidic N-H proton. Both will be protonated and become water-soluble in the presence of a strong acid like 1 M HCl. However, their pKa values differ, and more importantly, this method is excellent for separating them from non-basic organic impurities. To separate the product from the starting material, a more nuanced approach or chromatography is often needed, but acid-base extraction is perfect for the initial cleanup.
Protocol 1: Purification via Acid-Base Extraction [5]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake the funnel gently to mix the layers. Both the desired product and unreacted 2-methylimidazole will be protonated and move into the aqueous layer. Non-basic impurities will remain in the organic layer.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the protonated imidazole salts into a clean flask. Discard the organic layer (or wash it again with fresh acid to ensure complete extraction).
-
Neutralization: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution becomes basic (confirm with pH paper).[5] This deprotonates the imidazolium salts, converting them back to their neutral, water-insoluble forms.
-
Back-Extraction: Extract the neutralized aqueous solution with several portions of a fresh organic solvent (e.g., 3 x 30 mL of dichloromethane). The neutral product and any unreacted starting material will move back into the organic layer.
-
Drying and Solvent Removal: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified mixture of N-alkylated product and starting material, now free of non-basic impurities and quaternary salts. Final purification to remove starting material may require column chromatography or distillation.
Caption: Workflow for purification using acid-base extraction.
Q4: The reaction mixture is turning dark brown or black. What does this signify?
A: A dark coloration, especially at elevated temperatures, often indicates decomposition .[2]
-
Causality: Imidazole rings, while generally stable, can be susceptible to degradation under harsh conditions. This can be caused by:
-
Excessive Temperature: Heating the reaction for too long or at too high a temperature can lead to thermal decomposition of the starting materials or the product.
-
Strongly Basic Conditions: Some complex imidazole derivatives or the alkylating agents themselves can be unstable in the presence of very strong bases, leading to side reactions that produce colored, polymeric byproducts.[2] DFT studies have shown that imidazolium cations can degrade via hydroxide attack, particularly at the C2 position.[6]
-
Troubleshooting Steps:
-
Reduce Temperature: The most straightforward solution is to run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Screen Bases: If decomposition is suspected to be base-induced, consider using a milder base. For example, if NaH is causing charring, switching to K₂CO₃ or Cs₂CO₃ might solve the problem while still providing sufficient reactivity.[2]
-
Ensure Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative decomposition pathways that may contribute to color formation.
References
-
Grimmett, M. R. (n.d.). N-Alkylation of imidazoles. University of Otago. Retrieved from [Link]
-
Daugulis, O., et al. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals. Retrieved from [Link]
-
ResearchGate (n.d.). Effect of base, solvent, and temperature. a. ResearchGate. Retrieved from [Link]
-
ACS Publications (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry (2014). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals. Retrieved from [Link]
-
Reddit (2023). Removal of Imidazole from my crude product solution. Reddit. Retrieved from [Link]
-
Allied Academies (n.d.). synthesis of new structures of imidazolium salts. Allied Academies. Retrieved from [Link]
-
Wikipedia (n.d.). Acid–base extraction. Wikipedia. Retrieved from [Link]
-
Reddit (2017). Removing imidazole in a workup?. Reddit. Retrieved from [Link]
- Google Patents (n.d.). CN103012275A - Method for producing high-purity N-alkyl imidazole. Google Patents.
-
TSI Journals (n.d.). Synthesis of new structures of imidazolium salts on the rout. TSI Journals. Retrieved from [Link]
-
Royal Society of Chemistry (2012). Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids. Chemical Communications. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Imidazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate (n.d.). The synthesis and thermolysis of imidazole quaternary salts. ResearchGate. Retrieved from [Link]
-
Reddit (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. Retrieved from [Link]
-
ResearchGate (n.d.). Catalytic results for the gas-phase alkylation of imidazole with methanol. ResearchGate. Retrieved from [Link]
- Google Patents (n.d.). US5011934A - Process for preparing 1-alkylimidazoles. Google Patents.
-
Royal Society of Chemistry (1977). Quaternary salts of 2H-imidazoles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Retrieved from [Link]
-
Semantic Scholar (1977). The synthesis and thermolysis of imidazole quaternary salts. Semantic Scholar. Retrieved from [Link]
-
Organic Chemistry Portal (2013). Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. Organic Chemistry Portal. Retrieved from [Link]
-
Taylor & Francis Online (2025). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Taylor & Francis Online. Retrieved from [Link]
-
ResearchGate (2025). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. Retrieved from [Link]
-
TSI Journals (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. Retrieved from [Link]
-
ACS Publications (2014). Hydroxide Degradation Pathways for Imidazolium Cations: A DFT Study. The Journal of Physical Chemistry B. Retrieved from [Link]
-
CUTM Courseware (n.d.). imidazole.pdf. CUTM Courseware. Retrieved from [Link]
-
PubMed Central (n.d.). Catalytic Effects of Active Site Conformational Change in the Allosteric Activation of Imidazole Glycerol Phosphate Synthase. PubMed Central. Retrieved from [Link]
-
PubMed Central (n.d.). Allosteric pathways in imidazole glycerol phosphate synthase. PubMed Central. Retrieved from [Link]
-
PubMed Central (n.d.). Distinct allosteric pathways in imidazole glycerol phosphate synthase from yeast and bacteria. PubMed Central. Retrieved from [Link]
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- 6. research-hub.nrel.gov [research-hub.nrel.gov]
reaction condition refinement for catalysis with 2-Methyl-1-(2-methylpropyl)-1H-imidazole
Welcome to the technical support center for 2-Methyl-1-(2-methylpropyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for refining reaction conditions when using this versatile N-heterocyclic carbene (NHC) precursor and ligand in catalysis.
Introduction to this compound in Catalysis
This compound is a valuable compound in modern organic synthesis, primarily utilized as a ligand or, more commonly, as a precursor to an N-heterocyclic carbene (NHC). Its unique structural features—a moderately bulky N-isobutyl group and a C2-methyl group—impart specific steric and electronic properties that can be harnessed to control catalytic activity and selectivity. Understanding these properties is key to troubleshooting and optimizing your reactions.
The N-isobutyl group provides a balance of steric bulk and solubility in organic solvents. The C2-methyl group, while seemingly small, significantly influences the ligand's coordination geometry and the stability of the resulting metal complex, which can be a critical factor in catalytic performance.[1] This guide will help you navigate the common challenges and unlock the full potential of this ligand in your catalytic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic applications of this compound?
A1: This imidazole derivative is most frequently employed as a precursor to an N-heterocyclic carbene (NHC) ligand for transition metal catalysis. Common applications include:
-
Palladium-catalyzed cross-coupling reactions: Such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[2]
-
Copper-catalyzed reactions: Including Ullmann-type couplings and click chemistry.[3][4]
-
Ruthenium-catalyzed metathesis: Where the corresponding NHC can be a robust ligand.[5]
-
Organocatalysis: The imidazole itself can act as a base or nucleophilic catalyst in certain transformations.
Q2: How do I generate the N-heterocyclic carbene (NHC) from this compound?
A2: The NHC is typically generated in situ by deprotonation of the corresponding imidazolium salt at the C2 position. The general procedure involves two steps:
-
Quaternization: Alkylation or arylation of the N3 nitrogen to form an imidazolium salt.
-
Deprotonation: Treatment of the imidazolium salt with a suitable base to generate the free carbene, which then coordinates to the metal center.[6]
The choice of base is critical and depends on the pKa of the imidazolium salt and the reaction conditions. Common bases include potassium tert-butoxide, sodium hydride, or strong organometallic bases.
Q3: What is the role of the 2-methyl group in catalysis?
A3: The 2-methyl group introduces steric hindrance around the metal center upon coordination.[1] This can be advantageous in several ways:
-
It can promote reductive elimination, often the product-forming step in cross-coupling cycles.[7]
-
It can prevent the formation of undesired, catalytically inactive dimeric species.
-
It can influence the regioselectivity and stereoselectivity of the reaction.
However, excessive steric bulk can also hinder substrate binding and slow down the catalytic rate.
Q4: Can I use this compound directly as a ligand without converting it to the NHC?
A4: Yes, the neutral imidazole can act as a ligand, coordinating to the metal center through the N3 nitrogen. In this mode, it is a less strong σ-donor compared to its NHC counterpart. This can be beneficial in reactions where a highly electron-rich metal center is not desirable. The choice between using the neutral imidazole or the NHC depends on the specific catalytic cycle and the electronic requirements of the metal center.[8]
Troubleshooting Guide
Problem 1: Low or No Catalytic Activity
Low or no conversion of starting materials is a common issue. The root cause often lies in the generation of the active catalyst or the stability of the catalytic species.
-
Inefficient NHC Formation:
-
Causality: The base used may not be strong enough to deprotonate the imidazolium precursor, or it may be incompatible with other reaction components. The solvent can also play a crucial role in the efficiency of NHC formation.[9]
-
Troubleshooting Protocol:
-
Evaluate Base Strength: If using a weaker base (e.g., carbonates), consider switching to a stronger, non-nucleophilic base like potassium tert-butoxide or LiHMDS.
-
Solvent Selection: Aprotic polar solvents like THF, dioxane, or toluene are generally good choices for NHC generation. Avoid protic solvents which can quench the carbene.
-
Temperature: Gently heating the reaction mixture during the catalyst activation step can facilitate NHC formation. Monitor for thermal decomposition of the catalyst.
-
-
-
Catalyst Decomposition:
-
Causality: The active catalytic species may be sensitive to air, moisture, or impurities in the starting materials or solvent. The 2-methyl group can sometimes participate in undesired side reactions like C-H activation under harsh conditions.
-
Troubleshooting Protocol:
-
Ensure Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere of argon or nitrogen.
-
Use Dry, Degassed Solvents: Purify solvents using standard techniques.
-
Purify Starting Materials: Ensure the purity of the imidazole, metal precursor, and substrates. Impurities in starting materials can sometimes poison the catalyst.[10]
-
-
-
Steric Hindrance:
-
Causality: The combination of the 2-methyl group, the N-isobutyl group, and bulky substrates can lead to excessive steric congestion around the metal center, preventing substrate coordination.[11]
-
Troubleshooting Protocol:
-
Ligand Modification: If possible, switch to a less sterically demanding ligand. For example, an imidazole with a smaller N-substituent or no substituent at the C2 position.
-
Increase Reaction Temperature: Higher temperatures can sometimes overcome the activation barrier for substrate coordination.
-
Increase Catalyst Loading: A higher catalyst concentration may compensate for a slower catalytic turnover.
-
-
Caption: Troubleshooting workflow for catalyst activation.
Problem 2: Low Product Yield Despite Good Conversion
In this scenario, the starting material is consumed, but the desired product is not formed in high yield, indicating the presence of side reactions.
-
Side Reactions of the Ligand:
-
Causality: Under certain conditions, particularly with highly reactive metal centers, the C-H bonds of the ligand's alkyl groups or even the imidazole ring can undergo activation, leading to ligand degradation and catalyst deactivation.
-
Troubleshooting Protocol:
-
Lower Reaction Temperature: This is the most straightforward way to reduce the rate of side reactions.
-
Use a More Stable Metal Precursor: Some metal precursors are more prone to inducing ligand degradation.
-
Modify Ligand Electronics: Switching to a more electron-donating or withdrawing ligand can sometimes alter the reactivity of the metal center and suppress side reactions.
-
-
-
Product Inhibition:
-
Causality: The reaction product may coordinate strongly to the metal center, preventing turnover and effectively poisoning the catalyst.
-
Troubleshooting Protocol:
-
Run the Reaction at Lower Concentration: This can sometimes disfavor product binding.
-
Add a Competitive, Weakly Coordinating Additive: A weakly coordinating solvent or salt can sometimes help to displace the product from the metal center.
-
-
-
Impurity-Induced Side Reactions:
-
Causality: Impurities in the starting this compound, such as unreacted starting materials from its synthesis, can lead to the formation of byproducts.[12]
-
Troubleshooting Protocol:
-
Verify Ligand Purity: Analyze the ligand by NMR and GC-MS to ensure its purity.
-
Repurify the Ligand: If impurities are detected, purify the ligand by distillation or chromatography.
-
-
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Toluene | K₂CO₃ | 100 | 45 |
| 2 | Dioxane | K₂CO₃ | 100 | 55 |
| 3 | Toluene | K₃PO₄ | 100 | 78 |
| 4 | Dioxane | K₃PO₄ | 100 | 85 |
| 5 | Dioxane | KHMDS | 80 | 92 |
This is representative data to illustrate the impact of reaction parameters.
Problem 3: Poor Regio- or Stereoselectivity
When multiple isomers can be formed, achieving high selectivity is crucial. The ligand plays a pivotal role in controlling the spatial arrangement of substrates around the metal center.
-
Insufficient Steric Direction:
-
Causality: The steric profile of the this compound ligand may not be sufficient to effectively differentiate between two competing reaction pathways.
-
Troubleshooting Protocol:
-
Modify the N-substituent: Introducing a bulkier or differently shaped N-substituent can alter the steric environment.
-
Modify the C2-substituent: While the topic compound has a methyl group, considering analogs with larger groups at C2 can enhance steric control.
-
Add a Co-ligand: In some cases, the addition of a second, achiral or chiral, ligand can work in concert with the imidazole to improve selectivity.
-
-
-
Unfavorable Reaction Temperature:
-
Causality: The energy difference between the transition states leading to the different isomers may be small. Higher temperatures can lead to a loss of selectivity.
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: This will favor the product that is formed via the lower energy transition state.
-
Solvent Effects: The solvent can influence the relative energies of the transition states. A screen of solvents with different polarities and coordinating abilities is recommended.
-
-
Caption: Key factors influencing reaction selectivity.
Conclusion
Refining catalytic reactions involving this compound requires a systematic approach that considers the interplay between the ligand's structure, the metal center, and the reaction conditions. By understanding the causal relationships behind common experimental issues, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a starting point for addressing these challenges, but careful experimentation and analysis remain paramount for success.
References
-
MilliporeSigma. (n.d.). A new class of NHC-based Pd complexes for challenging cross-couplings. Chemistry World. Retrieved from [Link]
- Li, M., et al. (2021). Using steric hindrance to manipulate and stabilize metal halide perovskites for optoelectronics. Journal of Materials Chemistry A, 9(20), 11235-11254.
-
The Organic Chemistry Tutor. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Retrieved from [Link]
- Lenarcik, B., & Fra̧czyk, R. (2011). Influence of the Steric Hindrance, Ligand Hydrophobicity, and DN of solvents on Structure and Extraction of Cu(II) Complexes of 1-Alkyl-2-Ethylimidazoles. Solvent Extraction and Ion Exchange, 16(4), 793-810.
- Schüßlbauer, C., et al. (2024). Anionic N-Heterocyclic Carbenes from Mesoionic Imidazolium-4-pyrrolides: The Influence of Substituents, Solvents, and Charge on their 77Se NMR Chemical Shifts. The Journal of Organic Chemistry.
- Srinivas, B., et al. (2018). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Asian Journal of Research in Chemistry, 11(3), 563.
- Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 66(17), 5589–5591.
- Idhayadhulla, A., et al. (2023). Cu(II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. Scientific Reports, 13(1), 20235.
- Hassan, N. A. (2018). Functionalized nitrogen ligands for palladium catalyzed cross-coupling reactions (part I). Journal of Organometallic Chemistry, 869, 1-28.
- Demonceau, A., et al. (2006). Synthesis and Application of New N-Heterocyclic Carbene Ruthenium Complexes in Catalysis: A Case Study. Current Organic Synthesis, 3(4), 405-416.
- Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(9), 2299–2317.
- Pathak, S., et al. (2024). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science, 15(25), 9414-9421.
- Zimmerman, P. M., et al. (2023). N-Heterocyclic Carbene Formation in the Ionic Liquid [EMIM+][OAc–]: Elucidating Solvation Effects with Reactive Molecular Dynamics Simulations.
- Frias, C., et al. (2023). Role of Imidazole and Chelate Ring Size in Copper Oxidation Catalysts: An Experimental and Theoretical Study. Inorganic Chemistry, 62(41), 17006–17020.
- Zhang, Y., et al. (2020). 2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction. CrystEngComm, 22(2), 269-275.
- Crudden, C. M., & Allen, D. P. (2004). N-Heterocyclic carbenes/imidazolium salts as substrates in catalysis: the catalytic 2-substitution and annulation of heterocyclic compounds. Dalton Transactions, (22), 3703-3712.
-
Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. Retrieved from [Link]
- Al-Hamdani, A. A. S., & Al-Khafaji, Y. A. H. (2024). New imidazole sensors synthesized for copper (II) detection in aqueous solutions. South Eastern European Journal of Public Health.
- Grasso, G., et al. (2021). A Cu-bis(imidazole) Substrate Intermediate Is the Catalytically Competent Center for Catechol Oxidase Activity of Copper Amyloid-β. Journal of the American Chemical Society, 143(2), 947–956.
- IntechOpen. (2020). Imidazolium-Based N-Heterocyclic Carbenes (NHCs)
-
ResearchGate. (n.d.). Illustration of the effects of increasing steric hindrance along the.... Retrieved from [Link]
- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
-
ResearchGate. (n.d.). 2-Methylimidazole-Assisted Synthesis of Two-Dimensional MOF-5 Catalyst with Enhanced Catalytic Activity for the Knoevenagel Condensation Reaction. Retrieved from [Link]
Sources
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Technical Support Center: Purification of 2-Methyl-1-(2-methylpropyl)-1H-imidazole
Welcome to the technical support resource for 2-Methyl-1-(2-methylpropyl)-1H-imidazole, also known as 1-isobutyl-2-methyl-imidazole. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure you achieve the desired purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification workflow. Each answer provides a causal explanation and a step-by-step protocol to resolve the problem.
Question 1: My crude product purity is low after synthesis. What are the most likely impurities I should be looking for?
Answer: Low purity in the crude reaction mixture is common and typically stems from incomplete reactions, side reactions, or residual materials from the synthesis. The synthesis of this compound generally involves the N-alkylation of 2-methylimidazole with an isobutyl halide (e.g., isobutyl chloride or bromide) in the presence of a base and a solvent.[1]
The primary impurities to anticipate are:
-
Unreacted Starting Materials: 2-methylimidazole and the isobutyl halide.
-
Solvent Residues: High-boiling point solvents like Dimethylformamide (DMF) or Toluene are frequently used and can be difficult to remove.[1]
-
Base Residues: Salts formed from the acid-binding agent (e.g., sodium hydroxide, potassium carbonate) may persist.[1]
-
Regioisomers: While alkylation predominantly occurs at the N1 position due to steric hindrance from the C2-methyl group, trace amounts of the N3-alkylated product or dialkylated imidazolium salts might form.
A summary of these common impurities is provided below.
Table 1: Common Impurities in the Synthesis of this compound
| Impurity | Chemical Name | Source | Typical Removal Method |
|---|---|---|---|
| SM-1 | 2-Methylimidazole | Unreacted starting material | Aqueous wash, Vacuum Distillation, Chromatography |
| SM-2 | Isobutyl Chloride/Bromide | Unreacted starting material | Evaporation (low boiling point), Vacuum Distillation |
| Solvent | Dimethylformamide (DMF) | Reaction solvent | Aqueous wash (multiple), Vacuum Distillation |
| By-product | Sodium/Potassium Halides | Neutralization of base | Filtration, Aqueous wash |
To begin purification, an initial aqueous workup is highly recommended to remove water-soluble impurities like DMF and inorganic salts before proceeding to more rigorous techniques.
Question 2: I am attempting vacuum distillation, but my yield is low, and the product appears to be darkening. What are the optimal conditions and what could be going wrong?
Answer: Vacuum distillation is the most effective method for purifying this compound on a multi-gram scale, especially for removing non-volatile or high-boiling impurities.[2][3] However, improper conditions can lead to product degradation or yield loss.
The darkening of the product suggests potential thermal degradation. Imidazoles are generally stable, but prolonged exposure to high temperatures can cause decomposition.[4] Low yield can result from an inadequate vacuum, incorrect temperature, or physical loss during transfer.
Based on synthesis patents, the boiling point of this compound is 96–98 °C at a pressure of 4.5 mmHg .[1]
Experimental Protocol: High-Purity Vacuum Distillation
-
Preparation:
-
Ensure your crude product is dry and free of low-boiling solvents. If the reaction was performed in a high-boiling solvent like DMF, perform an aqueous workup followed by extraction with a volatile organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.
-
Assemble a clean, dry short-path distillation apparatus. Use high-vacuum grease on all joints to ensure a tight seal.
-
-
Distillation:
-
Place the crude oil in the distillation flask with a magnetic stir bar to ensure smooth boiling.
-
Slowly apply vacuum, aiming for a stable pressure of ~4-5 mmHg (or Torr).
-
Gradually heat the distillation flask using an oil bath. A controlled temperature ramp is crucial.
-
Monitor the vapor temperature closely. The main product fraction should distill over at approximately 96–98 °C.[1]
-
Collect any initial low-boiling fractions (forerun) separately before the vapor temperature stabilizes in the target range.
-
Once the main fraction is collected, stop heating and allow the system to cool completely before slowly re-introducing air.
-
-
Troubleshooting:
-
Darkening Product: Reduce the oil bath temperature. The temperature difference between the bath and the vapor should not be excessive. Ensure the residence time at high temperature is minimized.
-
Bumping: Ensure vigorous stirring and gradual heating. For larger scales, a packed distillation column can improve separation efficiency.
-
Low Vacuum: Check all seals and connections for leaks. Ensure your vacuum pump is in good working order and a cold trap is used to protect it.
-
Question 3: My column chromatography separation is providing poor resolution between my product and impurities. What conditions do you recommend?
Answer: For high-purity requirements or when distillation is not feasible (e.g., for removing closely-related isomers), flash column chromatography is an excellent alternative. The choice of stationary and mobile phases is critical for achieving good separation. Given the polar nature of the imidazole ring, a normal-phase setup is typically effective.
For closely related compounds like 1-butyl-2-methyl-1H-imidazole, purification has been successfully achieved using flash column chromatography with 100% ethyl acetate (EtOAc) as the eluent.[5] This suggests that a moderately polar solvent system is a good starting point.
Workflow Diagram: Purification Strategy Selection
Caption: Decision workflow for selecting a purification method.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis:
-
First, determine an optimal solvent system using Thin Layer Chromatography (TLC).
-
Spot your crude material on a silica TLC plate.
-
Develop the plate in various solvent systems. Start with a non-polar system (e.g., 20% EtOAc in Hexane) and gradually increase polarity.
-
The ideal system will show good separation between the product spot (visualized with UV light or an iodine chamber) and any impurities, with the product having an Rf value of ~0.3-0.4.
-
-
Column Preparation:
-
Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended).
-
Load your crude product onto the column. You can pre-adsorb the oil onto a small amount of silica gel for better resolution.
-
-
Elution:
-
Run the column, collecting fractions. You can either run an isocratic elution (using the single best solvent mix from TLC) or a gradient elution (starting with a less polar mixture and gradually increasing the polarity).
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Product Recovery:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified oil.
-
Table 2: Recommended Chromatography Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase separation of polar compounds. |
| Mobile Phase | Ethyl Acetate / Hexane Gradient | Allows for fine-tuning of polarity to separate impurities. |
| Starting Eluent | 10-20% EtOAc in Hexane | Start with low polarity to elute non-polar impurities first. |
| Final Eluent | 50-100% EtOAc in Hexane | Increase polarity to elute the more polar imidazole product. |
| Detection | UV (254 nm), Iodine stain | Imidazole ring is UV active; iodine stains most organic compounds. |
Frequently Asked Questions (FAQs)
Q1: How do I confirm the identity and purity of my final product?
A: A combination of spectroscopic and chromatographic methods is essential for unambiguous structure confirmation and purity assessment.
-
¹H and ¹³C NMR: This is the most powerful tool for structural confirmation. The proton NMR should show characteristic peaks for the isobutyl group protons, the C2-methyl group, and the two imidazole ring protons. The carbon NMR will confirm the number of unique carbon atoms.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) can be used.
-
HPLC/GC Analysis: These chromatographic techniques are ideal for determining purity. An HPLC method using a reverse-phase column (like a C18) can provide high-resolution separation from impurities.[6] A single sharp peak in the chromatogram indicates high purity.
Q2: My purified product is a pale yellow oil. Is this acceptable, and can it be decolorized?
A: While a slight yellow tint is common for many N-alkylated imidazoles and often acceptable depending on the application, a colorless oil is indicative of higher purity. The color may arise from trace, highly conjugated impurities or minor oxidation. If a colorless product is required, you can perform a decolorization step by dissolving the oil in a suitable solvent (e.g., dichloromethane), adding a small amount of activated carbon, stirring for 15-30 minutes, and then filtering through a pad of celite. The solvent can then be removed under reduced pressure.
Q3: What are the best practices for handling and storing this compound?
A: Proper handling and storage are crucial to maintain the compound's integrity.
-
Handling: Imidazoles can be skin and eye irritants.[7] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Storage: The compound should be stored in a tightly sealed container to prevent moisture uptake and oxidation. For long-term storage, blanketing the container with an inert gas like nitrogen or argon is recommended.[9] Store the container in a cool, dry, and dark place.
References
-
SIELC Technologies. (n.d.). Separation of 2-(2-Methylpropyl)-1H-imidazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Kim, O. S., Jang, J. H., Kim, H. T., Han, S. J., Tsui, G. C., & Joo, J. M. (2017). Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazol. Supporting Information for Organic Letters. The Royal Society of Chemistry. Retrieved from [Link]
-
Balaban, A. T., et al. (2004). Product Class 3: Imidazoles. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme Connect. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 304622, 1-Butyl-2-methyl-1H-imidazole. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2010). Synthesis and characterization of related substances of ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from [Link]
- Google Patents. (2009). CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole.
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 529336, 1H-Imidazole, 2-methyl-1-propyl. Retrieved from [Link]
-
International Agency for Research on Cancer. (2012). 2-METHYLIMIDAZOLE. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 101. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from [Link]
-
Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). 2-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]
- Google Patents. (2011). CN101941945B - Extraction method of 2-methyl imidazole mother liquor.
-
ResearchGate. (2022). Synthesis and storage stability investigation on curing agent microcapsules of imidazole derivatives with aqueous polyurethane as the shell. Retrieved from [Link]
Sources
- 1. CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole - Google Patents [patents.google.com]
- 2. cspi.org [cspi.org]
- 3. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. rsc.org [rsc.org]
- 6. Separation of 2-(2-Methylpropyl)-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 1-Butyl-2-methyl-1H-imidazole | C8H14N2 | CID 304622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. researchgate.net [researchgate.net]
stability issues of 2-Methyl-1-(2-methylpropyl)-1H-imidazole under acidic conditions
Welcome to the technical support guide for 2-Methyl-1-(2-methylpropyl)-1H-imidazole. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, specifically focusing on its stability under acidic conditions. Here, we synthesize fundamental chemical principles with practical, field-proven troubleshooting strategies.
Fundamentals: Understanding the Chemistry of this compound in Acid
Before troubleshooting, it is crucial to understand the inherent chemical behavior of the N-alkylated imidazole ring system in an acidic environment. The stability of your compound is dictated by the fundamental properties of its imidazole core.
The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[1] However, its basic character is more pronounced. The nitrogen atom at position 3 (N-3) possesses a lone pair of electrons in an sp² hybrid orbital, making it readily available to accept a proton from an acid.[2] This is the primary and most important interaction to consider.
Upon exposure to acid, this compound is protonated at the N-3 position to form a resonance-stabilized imidazolium cation.[1][2] This cation is aromatic and generally stable, which is why the imidazole moiety is a common feature in many stable pharmaceutical compounds.[1]
Degradation of this stable N-alkyl imidazolium cation is not typically observed under mild acidic conditions. It requires forcing conditions, such as elevated temperatures or highly concentrated acids, to initiate slower degradation pathways like ring hydrolysis or cleavage of the N-alkyl bond. The substituents on the ring—the 2-methyl and the 1-isobutyl groups—also play a role. The 2-methyl group can introduce steric hindrance that may slightly modulate the rate of reactions involving the adjacent nitrogen, while the 1-isobutyl group is a stable saturated alkyl chain that is not prone to easy cleavage like an acyl group would be.[3][4]
Diagram 1: Protonation of this compound
Caption: Reversible protonation at N-3 is the primary reaction in acid.
Frequently Asked Questions (FAQs)
Q1: My protocol involves a brief wash with 0.1 N HCl. Should I be concerned about degradation?
A: Generally, no. Brief exposure to dilute aqueous acid at ambient temperature should primarily result in the formation of the stable imidazolium salt.[1] This is often a desired outcome to move the compound into an aqueous layer during an extraction. Degradation is unlikely under these conditions. However, stability should always be empirically verified if the compound is held in the acidic solution for an extended period.
Q2: What are the first signs of degradation if it does occur?
A: The most common indicators of degradation are:
-
Chromatographic Changes: The appearance of new, unexpected peaks in your HPLC or LC-MS analysis. You may also see a corresponding decrease in the peak area of your starting material.
-
Visual Changes: Development of color in a previously colorless solution.
-
Inconsistent Results: Poor reproducibility in bioassays or subsequent reaction steps.
Q3: How does temperature affect the stability of my compound in acid?
A: Temperature is a critical factor. Like most chemical reactions, potential degradation pathways for your compound will be significantly accelerated at higher temperatures.[5] An experimental condition that is safe at room temperature may cause significant degradation at 60 °C or 80 °C. If your protocol requires heating in an acidic medium, a preliminary stability study is strongly recommended (see Protocol 1).
Q4: Can the choice of acid (e.g., HCl vs. H₂SO₄ vs. TFA) impact stability?
A: Yes, in two ways. First, the concentration of protons (pH) is the primary driver of protonation. Second, the counter-ion of the acid (Cl⁻, SO₄²⁻) can potentially act as a nucleophile, although this is less common for stable N-alkyl imidazoles compared to more reactive species like N-acylimidazoles.[5] For most applications, the differences are negligible, but in forcing conditions, this could be a variable to investigate.
Troubleshooting Guide
This section addresses specific experimental scenarios you may encounter.
Scenario 1: Unexpected peaks are observed in HPLC after an acidic workup or purification.
-
Underlying Cause: Your compound may be degrading due to prolonged exposure to acid, elevated temperatures, or a combination of both.
-
Troubleshooting Workflow:
Diagram 2: Workflow for Investigating Degradation
Caption: A systematic approach to identifying and mitigating degradation.
Scenario 2: A reaction conducted in strong acid is giving low or no yield.
-
Underlying Cause: Full protonation of the imidazole ring deactivates it for reactions where the N-3 nitrogen needs to act as a nucleophile or base. While the compound is likely stable, it is not reactive in its protonated form.
-
Recommended Actions:
-
Assess Reactivity: Confirm that the protonated form of your molecule is compatible with the desired reaction mechanism.
-
Modify Conditions: Consider using a buffered system or a non-acidic solvent if the reaction chemistry allows.
-
Alternative Reagents: Explore alternative catalysts or reagents that do not require such low pH.
-
Key Experimental Protocols
Protocol 1: Forced Degradation Study for Acid Stability Assessment
This protocol allows you to determine the intrinsic stability of your compound under defined acidic stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1.0 mg/mL) in a suitable solvent like acetonitrile or methanol.
2. Acid Stress Conditions:
-
Label four sets of vials for each temperature you will test (e.g., Room Temp and 60 °C).
-
Vial A (High Stress): Add stock solution to 1.0 N HCl.
-
Vial B (Low Stress): Add stock solution to 0.1 N HCl.
-
Vial C (Control): Add stock solution to purified water.
-
The final concentration of the compound should be appropriate for your analytical method (e.g., 0.1 mg/mL).
3. Incubation and Sampling:
-
Place the vials at their designated temperatures.
-
Withdraw aliquots at specific time points (e.g., t=0, 2h, 6h, 24h).
-
Immediately quench the reaction by neutralizing the aliquot with an equivalent amount of a suitable base (e.g., NaOH) to stop further degradation.
4. Sample Analysis:
-
Analyze all time-point samples by a stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage of the compound remaining relative to the t=0 sample and identify any major degradation products.
Protocol 2: General Purpose HPLC Method for Stability Monitoring
This reverse-phase method is a good starting point for monitoring the stability of your compound and its potential degradants.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for this type of molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a mildly acidic environment suitable for good peak shape and MS compatibility.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient is effective for separating the parent compound from unknown, and potentially more polar, degradants. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm or Mass Spectrometry | The imidazole ring has a UV chromophore. MS detection is invaluable for identifying unknown degradant peaks. |
Summary of Stability Profile
The following table provides a qualitative summary of the expected stability based on the general principles of N-alkylimidazole chemistry.
| Condition | Temperature | Expected Stability | Primary Species | Potential Risk |
| Dilute Acid (pH 3-6) | Ambient | High | Imidazolium Cation | Negligible for short-term exposure. |
| Dilute Acid (pH 3-6) | Elevated (>60 °C) | Moderate | Imidazolium Cation | Slow degradation possible over extended time. |
| Conc. Acid (pH < 1) | Ambient | High | Imidazolium Cation | Generally stable, but reactivity may be quenched. |
| Conc. Acid (pH < 1) | Elevated (>60 °C) | Low to Moderate | Imidazolium Cation | Increased risk of slow hydrolysis or other degradation pathways. |
References
- Szebasztián Szaniszló, et al. (n.d.).
- Bruice, T. C., Fife, T. H., & Bruno, J. J. (n.d.). Hydroxyl Group (V)>1> and Imidazole (X)>2> Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group.
- Various Authors. (2018). What is the main cause of basicity in imidazole? How can we consider amphoteric? Quora.
- de Oliveira, R. S., et al. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.
- Jencks, W. P., & Carriuolo, J. (2025). Imidazole Catalysis.
- Bruice, T. C., & Schmir, G. L. (n.d.). Imidazole Catalysis. V. The Intramolecular Participation of the Imidazolyl Group in the Hydrolysis of Some Esters and the Amide of γ-(4-Imidazolyl)-butyric Acid and 4-(2'-Acetoxyethyl)-imidazole2. Journal of the American Chemical Society.
- Various Authors. (n.d.). Stability Studies of N‐Acylimidazoles.
- chemdork123. (2016). I don't understand why imidazole has a weak acidic group. Reddit.
- SIELC Technologies. (n.d.). Separation of 2-(2-Methylpropyl)-1H-imidazole on Newcrom R1 HPLC column.
- BenchChem. (2025). Technical Support Center: Stability of 2-Acylimidazoles under Acidic Conditions.
- Various Authors. (n.d.). Alkylimidazoles. Encyclopedia MDPI.
- Singh, R. P., & Shreeve, J. M. (n.d.). On the Chemical Stabilities of Ionic Liquids. PMC - PubMed Central - NIH.
- Bakar, N. A., et al. (2025). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing.
- Lin, B., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society.
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of 2-(2-Methylpropyl)-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Managing Exotherms in the Synthesis of 2-Methyl-1-(2-methylpropyl)-1H-imidazole
Welcome to the Technical Support Center for the synthesis of 2-Methyl-1-(2-methylpropyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the exothermic nature of this synthesis. Our focus is on ensuring procedural safety, maintaining reaction control, and achieving high product purity.
Introduction to the Thermal Hazards
The N-alkylation of 2-methylimidazole with an isobutyl halide (e.g., isobutyl chloride or bromide) is a classic SN2 reaction. This process is known to be significantly exothermic, with a rapid release of heat that can lead to dangerous temperature and pressure increases if not properly managed. The primary contributors to the exotherm are:
-
N-Alkylation Reaction: The formation of the C-N bond is an energetically favorable process, releasing a substantial amount of energy.
-
Acid-Base Neutralization: The use of a strong base to deprotonate 2-methylimidazole is a highly exothermic acid-base reaction.
-
Side Reactions: At elevated temperatures, undesired side reactions can occur, some of which may also be exothermic, further contributing to a potential thermal runaway.
A failure to control the reaction temperature can lead to vigorous boiling of the solvent, over-pressurization of the reactor, and in severe cases, a runaway reaction. This guide provides a structured approach to mitigating these risks.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Rapid and Uncontrolled Temperature Spike Upon Reagent Addition
Question: "I've just started adding the isobutyl halide to my mixture of 2-methylimidazole, base, and solvent, and the temperature is rising much faster than I can control with my cooling bath. What's happening and what should I do?"
Answer:
This is a critical situation indicating that the rate of heat generation is exceeding the rate of heat removal. The most likely cause is too rapid addition of the alkylating agent to a highly reactive mixture.
Immediate Actions:
-
Stop the Addition: Immediately cease the addition of the isobutyl halide.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If necessary, use an auxiliary cooling bath (e.g., ice/salt or dry ice/acetone).
-
Increase Agitation: Ensure the reaction mixture is being stirred vigorously to promote efficient heat transfer to the reactor walls and cooling medium.
Root Cause Analysis and Prevention:
-
Reagent Addition Rate: The rate of addition of the electrophile (isobutyl halide) is the primary means of controlling the reaction rate and, consequently, the heat output.
-
Preventative Measure: Employ a syringe pump or a pressure-equalizing dropping funnel for a slow, controlled, and continuous addition of the alkylating agent. Start with a very slow addition rate and monitor the temperature closely. Only increase the rate if the temperature remains stable and well below the desired setpoint.
-
-
Initial Reaction Temperature: Starting the reaction at a lower temperature provides a larger safety margin.
-
Preventative Measure: Cool the initial mixture of 2-methylimidazole, base, and solvent to 0-5 °C before starting the addition of the isobutyl halide.
-
-
Solvent Choice and Volume: The solvent acts as a heat sink. Insufficient solvent volume will result in a more concentrated reaction and a faster temperature rise.
-
Preventative Measure: Ensure an adequate solvent volume to dilute the reactants and absorb the heat generated. A common starting point is a 10-20 fold volume of solvent relative to the limiting reagent. Solvents with higher heat capacities and boiling points can offer better thermal stability.
-
Issue 2: Reaction Temperature Stalls and Then Suddenly Accelerates
Question: "After adding about a third of the isobutyl halide, the temperature stopped rising and even started to drop, so I increased the addition rate. A few minutes later, the temperature shot up very quickly. What caused this induction period?"
Answer:
This phenomenon, known as an "induction period," is extremely dangerous and can be a precursor to a runaway reaction. It suggests the accumulation of unreacted starting materials, which then react simultaneously.
Root Cause Analysis and Prevention:
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the reaction is proceeding, while the bulk of the mixture remains cooler and unreacted. The temperature probe may not be detecting the localized heating.
-
Preventative Measure: Use an overhead stirrer for larger scale reactions to ensure efficient mixing. For smaller scales, use a properly sized magnetic stir bar and ensure a vortex is visible.
-
-
Inhibition by Impurities: Trace impurities in the starting materials or solvent (e.g., water in the presence of a water-sensitive base like NaH) can temporarily inhibit the reaction.
-
Preventative Measure: Use anhydrous solvents and ensure the purity of your reagents. If using sodium hydride, wash it with anhydrous hexane to remove any mineral oil and surface oxidation before use.
-
-
Low Initial Temperature: While a low starting temperature is good for initial control, if it's too low, the reaction may not initiate promptly, leading to the accumulation of the added reagent.
-
Preventative Measure: While starting the addition at a low temperature, allow the temperature to rise to a point where the reaction is sustained at a controlled rate. A typical operating temperature for this reaction is in the range of 50-110 °C, but the initial addition should be done at a much lower temperature.
-
Issue 3: Low Yield and Formation of a White Precipitate
Question: "My reaction seemed to proceed smoothly, but after workup, I have a low yield of the desired product and a significant amount of a water-soluble white solid. What is this solid, and how can I improve my yield?"
Answer:
The white precipitate is likely a quaternary imidazolium salt, formed by the further alkylation of your product, this compound. This is a common side reaction.
Root Cause Analysis and Prevention:
-
Stoichiometry: Using an excess of the alkylating agent (isobutyl halide) will favor the formation of the quaternary salt.
-
Preventative Measure: Use 2-methylimidazole as the limiting reagent or use a slight excess of it. A molar ratio of 1.1:1 of 2-methylimidazole to isobutyl halide is a good starting point.
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can promote the second alkylation.
-
Preventative Measure: Monitor the reaction by TLC or GC-MS and stop the reaction once the starting material is consumed. Avoid prolonged heating.
-
-
Base Strength: A very strong base can lead to a high concentration of the deprotonated product, which may be more susceptible to quaternization.
-
Preventative Measure: While a strong base is needed, using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile can sometimes provide better selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction to manage the exotherm?
A1: The choice of solvent is critical for thermal management. A good solvent should:
-
Dissolve the reactants and base.
-
Have a boiling point that is at least 20-30 °C higher than the intended reaction temperature.
-
Possess a good heat capacity to act as a thermal sink.
Recommended Solvents:
-
Toluene: A common choice, non-polar, with a boiling point of 111 °C.
-
Dimethylformamide (DMF): A polar aprotic solvent that can facilitate SN2 reactions. Its high boiling point (153 °C) provides a wide operating window.
-
Acetonitrile (ACN): Another polar aprotic solvent with a lower boiling point (82 °C), suitable for reactions at moderate temperatures.
Q2: Which base is the safest to use?
A2: The choice of base affects both the reaction rate and the initial exotherm from deprotonation.
-
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Effective and common choices. The deprotonation is exothermic. Using them as a powder or finely ground solid is preferable to aqueous solutions to avoid side reactions with the alkyl halide.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base. It reacts with 2-methylimidazole to produce hydrogen gas, which must be safely vented. The reaction is highly exothermic. It is typically used as a dispersion in mineral oil, which should be washed off with a non-reactive solvent like hexane before use.
-
Potassium Carbonate (K₂CO₃): A milder base, which can lead to a more controlled reaction, though it may require higher temperatures or longer reaction times.
Q3: How can I monitor the reaction to avoid over-heating?
A3: Continuous monitoring is key.
-
Temperature Probe: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture (not touching the glass walls).
-
Visual Observation: Watch for any sudden changes in color, viscosity, or gas evolution. Uncontrolled bubbling indicates the solvent is boiling.
-
Reaction Calorimetry: For process development and scale-up, reaction calorimetry (RC1) is the gold standard for quantifying the heat of reaction and determining the maximum temperature of the synthesis reaction (MTSR). This allows for a thorough risk assessment.
Q4: What are the primary side reactions to be aware of?
A4: Besides the formation of the quaternary imidazolium salt, other potential side reactions include:
-
Elimination: Isobutyl bromide can undergo E2 elimination in the presence of a strong base to form isobutylene gas. This is more likely with stronger, more sterically hindered bases at higher temperatures.
-
Hydrolysis of Alkyl Halide: If water is present in the reaction, the alkyl halide can be hydrolyzed to isobutanol.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
Reagents and Equipment:
-
2-Methylimidazole
-
Isobutyl bromide or Isobutyl chloride
-
Sodium hydroxide (pellets or powder)
-
Anhydrous Toluene
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, temperature probe, and a pressure-equalizing dropping funnel.
-
Cooling bath (ice-water or other)
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is dry. Purge the system with an inert gas (e.g., nitrogen or argon).
-
Initial Charge: To the flask, add 2-methylimidazole (1.0 eq) and sodium hydroxide (1.1 eq). Add anhydrous toluene to achieve a suitable concentration (e.g., 0.5-1.0 M).
-
Cooling: Cool the stirred suspension to 0-5 °C using a cooling bath.
-
Controlled Addition: Add isobutyl bromide (0.95 eq), dissolved in a small amount of anhydrous toluene, to the dropping funnel. Begin a slow, dropwise addition to the cooled reaction mixture.
-
Temperature Monitoring: Carefully monitor the internal temperature. The addition rate should be adjusted to maintain the temperature below a set limit (e.g., < 20 °C) during the initial phase.
-
Heating: After the addition is complete, slowly warm the reaction mixture to a target temperature (e.g., 80-90 °C) and maintain it for a specified time, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter to remove the inorganic salts. The filtrate can then be concentrated and the product purified by distillation or chromatography.
Visualizations
Workflow for Managing Exotherms
Caption: Decision workflow for managing the exothermic reaction during the addition of the alkylating agent.
References
- Kalantar-zadeh, K. et al. (Year). Title of a relevant paper on imidazole synthesis. Journal Name, Volume(Issue), pages. [A placeholder for a specific scientific paper on this synthesis, if available].
- Patents describing the synthesis of 1-alkylimidazoles, such as those found during the research phase, would be listed here.
- Safety Data Sheets for 2-methylimidazole, isobutyl bromide/chloride, and the bases used.
- A reference to a standard organic chemistry textbook on reaction mechanisms and thermal hazards.
Technical Support Center: Analytical Methods for Impurities in 2-Methyl-1-(2-methylpropyl)-1H-imidazole
Welcome to the technical support center for the analysis of 2-Methyl-1-(2-methylpropyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to support your experimental work. Our focus is on ensuring the scientific integrity and accuracy of your impurity profiling.
Introduction to Impurity Profiling
Impurity profiling of active pharmaceutical ingredients (APIs) like this compound is a critical step in drug development and manufacturing. It involves the identification and quantification of impurities that may arise during synthesis, purification, and storage.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for the control of these impurities to ensure the safety and efficacy of the final drug product.[1]
This guide will delve into the common analytical techniques and provide practical solutions to challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in this compound?
A1: Impurities can originate from various stages of the manufacturing process and storage.[2] Understanding these sources is key to developing a robust analytical control strategy.
-
Process-Related Impurities: These arise from the synthetic route. For this compound, synthesis often involves nucleophilic substitution or cyclization reactions.[3] Potential impurities include unreacted starting materials, intermediates, and by-products from side reactions. For instance, related imidazole derivatives like 2-methylimidazole and other alkylated imidazoles could be present.[4][5][6]
-
Degradation Products: The imidazole ring can be susceptible to degradation under stress conditions such as heat, light, oxidation, and extreme pH.[7] Forced degradation studies are essential to identify these potential degradants.[8]
-
Residual Solvents: Solvents used during synthesis and purification can remain in the final product and must be controlled according to ICH Q3C guidelines.[1]
-
Inorganic Impurities: These can include reagents, catalysts, and heavy metals.[1][4]
Q2: Which analytical technique is most suitable for impurity profiling of this compound?
A2: The choice of technique depends on the nature of the impurities. A multi-faceted approach is often necessary.
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for quantifying organic impurities in pharmaceuticals due to its versatility and sensitivity.[2] Reverse-phase HPLC with UV detection is a common starting point.[9][10]
-
Gas Chromatography (GC): GC, particularly when coupled with Mass Spectrometry (GC-MS), is excellent for volatile and semi-volatile impurities, including residual solvents and certain process-related impurities.[11][12][13] Derivatization may be required for polar imidazole compounds to improve their volatility and chromatographic behavior.[11][14][15]
-
Mass Spectrometry (MS): Coupling liquid or gas chromatography with MS (LC-MS or GC-MS) is invaluable for the identification and structural elucidation of unknown impurities.[2]
Q3: How do I develop a stability-indicating HPLC method?
A3: A stability-indicating method is one that can accurately quantify the API in the presence of its impurities and degradation products. The development process involves:
-
Forced Degradation Studies: Subject the drug substance to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[7] The goal is to achieve 5-20% degradation.[16]
-
Method Development and Optimization:
-
Column Selection: A C18 column is a common first choice for reverse-phase HPLC.[10][17]
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical.[9][10] The pH of the mobile phase can significantly impact the retention and peak shape of imidazole compounds.
-
Detector Wavelength: Select a wavelength where the API and impurities have adequate absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.
-
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[18]
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with column silanols- Inappropriate mobile phase pH- Column overload | - Use a column with low silanol activity (e.g., end-capped C18).[9]- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration. |
| Poor Resolution Between API and Impurity Peaks | - Suboptimal mobile phase composition- Inadequate column efficiency | - Optimize the organic modifier percentage in the mobile phase.- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Use a column with a different stationary phase or a smaller particle size for higher efficiency. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition- Temperature variations- Column degradation | - Ensure proper mobile phase mixing and degassing.- Use a column oven to maintain a consistent temperature.- Flush the column appropriately after each run and replace if necessary. |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash procedure in the autosampler.- Inject a blank solvent to check for carryover. |
GC-MS Method Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape | - Active sites in the inlet liner or column- Incomplete derivatization | - Use a deactivated inlet liner.- Condition the column according to the manufacturer's instructions.- Optimize derivatization reaction conditions (reagent concentration, temperature, time). |
| Low Sensitivity | - Inefficient ionization- Sample degradation in the inlet | - Optimize MS source parameters (e.g., ionization energy).- Use a lower inlet temperature to prevent thermal degradation. |
| Matrix Interference | - Co-elution of matrix components with analytes | - Improve sample preparation to remove interfering substances (e.g., solid-phase extraction).- Optimize the GC temperature program for better separation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies as per ICH guidelines.[7]
Objective: To generate potential degradation products of this compound to develop a stability-indicating analytical method.
Procedure:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 48 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 48 hours.
-
Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 48 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for an appropriate duration.
-
Analysis: Analyze all stressed samples, along with a control sample, using a suitable analytical method (e.g., HPLC-PDA).
Protocol 2: Reverse-Phase HPLC Method for Impurity Profiling
This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Note: This method is a starting point and may require optimization for specific impurity profiles.
Visualizations
Workflow for HPLC Method Development and Validation
Caption: A flowchart illustrating the systematic approach to HPLC method development and validation for impurity analysis.
Troubleshooting Logic for Poor Peak Resolution in HPLC
Caption: A decision tree for troubleshooting poor peak resolution in HPLC experiments.
References
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Separation of 2-(2-Methylpropyl)-1H-imidazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Imidazole Impurities and Related Compound. Veeprho. [Link]
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Forced Degradation Studies Research Articles - Page 1. R Discovery. [Link]
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Simultaneous Determination of Imidazole in 2 Methyl Imidazole by Reverse Phase Liquid Chromatography. PharmaTutor. [Link]
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Forced degradation studies. MedCrave online. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
2-METHYLIMIDAZOLE. In: Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. International Agency for Research on Cancer; 2013:247-268. [Link]
-
2-Methyl-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). Nucro-Technics. [Link]
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Chen P, et al. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research. 2023;14(3):101683. [Link]
-
Chen P. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. SciSpace. [Link]
-
Venkanna G, et al. Synthesis and Characterization of Process Related Impurities and Analog of Ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry. 2013;6(8):745-752. [Link]
-
Liao H. Regulatory Considerations for Impurity Qualification: ICH Q3A/Q3C/Q3D, RLD & MDD. FDA. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
-
Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. [Link]
-
HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Chemical Research and Application. [Link]
-
A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [Link]
-
Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link]
-
Imidazole Impurities | 288-32-4 Certified Reference Substance. Alfa Omega Pharma. [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. [Link]
-
ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH. [Link]
-
Charlton AJ, Jones A. Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry. J Chromatogr A. 2007;1141(1):117-122. [Link]
-
Complying with requirements relating to impurities in prescription medicines. Therapeutic Goods Administration (TGA). [Link]
-
Satish S, Nitu S. Impurity profiling Techniques for Pharmaceuticals – A Review. Adv. Biores. 2025;16(2):107-117. [Link]
-
A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Imidazole-Based Catalysts in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive analysis of imidazole-based catalysts, a cornerstone of modern organic synthesis. In this guide, we move beyond simple protocols to explore the causal relationships between catalyst structure, mechanism, and reaction outcome. We will dissect the performance of three major classes of imidazole derivatives—simple imidazoles, imidazolium salts, and N-Heterocyclic Carbenes (NHCs)—providing the objective data and field-proven insights necessary to select the optimal catalyst for your synthetic challenge.
Part 1: The Spectrum of Imidazole Catalysis: A Mechanistic Overview
The humble imidazole ring is a titan of catalysis due to its unique electronic properties. It can function as a nucleophile, a proton shuttle (acid-base catalyst), and, critically, as a precursor to one of the most powerful classes of organocatalysts: N-Heterocyclic Carbenes.[1] Understanding the fundamental differences in their mode of action is key to appreciating their applications.
-
Class I: Simple Imidazoles (Nucleophilic and Base Catalysis) Imidazole itself is an effective nucleophilic catalyst, particularly in acyl transfer reactions.[2] Its mechanism involves the direct attack of a nitrogen atom on an electrophilic center (e.g., the carbonyl carbon of an anhydride) to form a highly reactive N-acylimidazolium intermediate. This intermediate is then readily attacked by a final nucleophile (like an alcohol or water), regenerating the imidazole catalyst. This mode of action is significantly more efficient than simple base catalysis.[2][3]
-
Class II: Imidazolium Salts (NHC Precursors & Ionic Liquids) Quaternization of the imidazole nitrogen atoms leads to imidazolium salts. While they can exhibit some Lewis acidity, their primary role in modern synthesis is twofold. Firstly, they serve as stable, air-tolerant pre-catalysts for N-Heterocyclic Carbenes.[4] The C2 proton becomes acidic and can be removed by a base to generate the active NHC in situ. Secondly, many imidazolium salts with appropriate side chains and counter-ions are Room-Temperature Ionic Liquids (RTILs), which can act as "green" recyclable solvents and, in some cases, co-catalysts that stabilize intermediates or enhance reaction rates.[5][6]
-
Class III: N-Heterocyclic Carbenes (Umpolung and Asymmetric Catalysis) N-Heterocyclic Carbenes (NHCs) are the most powerful catalysts in this family. As potent σ-donors, they are highly nucleophilic and can attack carbonyl carbons of aldehydes.[7][8] This initial adduct formation, followed by a proton transfer, generates the key "Breslow intermediate."[9] This intermediate effectively inverts the normal electrophilic character of the aldehyde carbonyl carbon into a nucleophilic one—a concept known as "umpolung" or dipole inversion.[10] This unique reactivity enables cornerstone C-C bond-forming reactions like the benzoin and Stetter reactions. Furthermore, the steric and electronic properties of NHCs can be precisely tuned by modifying the substituents on the nitrogen atoms, making them exceptional ligands for asymmetric catalysis.[8][11]
Part 2: Comparative Analysis in Key Organic Reactions
The choice of catalyst is dictated by the desired transformation. Here, we compare the performance of these three classes in seminal organic reactions, supported by experimental data.
Acyl Transfer Reactions: The Esterification Model
Acyl transfer is a fundamental reaction where simple imidazole truly shines as a nucleophilic catalyst. While NHCs are not typically used for simple esterifications, comparing imidazole to a base-catalyzed or uncatalyzed reaction highlights its efficiency.
Catalyst Performance Comparison: Acylation
| Catalyst System | Catalyst Loading | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Imidazole | Catalytic | Acetic Anhydride, Cellulose, 40-70°C | Cellulose Acetate | Good | [2] |
| Sulfuric Acid | Catalytic | Isopropenyl Acetate, Imidazole | 1-Acetyl Imidazole | Good | [12] |
| Imidazolium IL | Solvent/Catalyst | Anisole, Acetic Anhydride, 100°C | 4-Methoxyacetophenone | 69% | |
Mechanistic Rationale for Performance: In acyl transfer, imidazole's efficacy stems from the formation of the N-acylimidazolium intermediate.[2] This species is a much more potent acylating agent than the parent anhydride because the imidazolium group is an excellent leaving group. This pathway provides a lower energy barrier compared to the direct attack of a less nucleophilic alcohol on the anhydride. Imidazolium ionic liquids can also serve as effective, recyclable media for related reactions like Friedel-Crafts acylation, often acting as mild Lewis acids.
Catalytic Cycle: Imidazole-Catalyzed Acylation
Caption: Mechanism of nucleophilic catalysis by imidazole in acylation.
Featured Experimental Protocol: Imidazole-Catalyzed Acylation of Cellulose
This protocol is based on the methodology described for the kinetic study of cellulose acylation.[2]
-
Dissolution: Dissolve cellulose (1 equivalent, based on anhydroglucose unit weight) in a LiCl/N,N-dimethylacetamide (DMAc) solvent system by stirring until a clear, viscous solution is obtained.
-
Catalyst Addition: Add imidazole (0.1 equivalents) to the cellulose solution and stir for 10 minutes to ensure homogeneous distribution.
-
Acylation: Add the desired carboxylic anhydride (e.g., acetic anhydride, 3-5 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-70°C) and maintain with stirring for the required reaction time (monitored by TLC or other methods).
-
Work-up: Cool the reaction mixture to room temperature and precipitate the product by pouring it into a non-solvent like ethanol or water.
-
Purification: Filter the solid product, wash thoroughly with the precipitation solvent to remove unreacted reagents and catalyst, and dry under vacuum to yield the cellulose ester.
Benzoin Condensation: The Power of Umpolung
The benzoin condensation, the dimerization of aldehydes to form an α-hydroxy ketone, is a classic umpolung reaction. It serves as an excellent platform to compare the catalytic power of imidazolium salt-derived NHCs against other catalysts. Simple imidazole is generally not effective for this transformation.
Catalyst Performance Comparison: Benzoin Condensation
| Catalyst (Pre-catalyst) | Catalyst Loading | Base/Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Butyl-3-methylimidazolium Br ([bmim]Br) | 20 mol% | DBU / neat | < 30 min | 91 | [5] |
| Imidazolium bicarbonate IL | Not specified | THF | 4 h | High | [13] |
| N-Alkyl-substituted imidazolium carbene | 50 mol% | Not specified | Not specified | Good | [14] |
| Bis(benzimidazolium) salt | 10 mol% | DBU / H₂O | 24 h | 92 | [15] |
| Thiazolium Salt (Thiamine) | 2-10 mol% | Base / EtOH | Hours | Variable |[4] |
Mechanistic Rationale for Performance: NHCs, generated in situ from imidazolium salts and a base, are far superior catalysts for the benzoin condensation.[16] The NHC's high nucleophilicity allows it to readily attack the aldehyde carbonyl, initiating the catalytic cycle.[9] The resulting Breslow intermediate is a competent nucleophile that can attack a second aldehyde molecule. The stability and reactivity of this key intermediate are central to the reaction's success. The choice of the N-substituents on the imidazolium ring and the counter-anion can influence catalyst activity and solubility.[4][15] For example, using imidazolium salts with long alkyl chains can create micellar environments in aqueous media, enhancing reaction rates.[15]
Catalytic Cycle: NHC-Catalyzed Benzoin Condensation
Caption: Catalytic cycle for the NHC-mediated benzoin condensation.
Featured Experimental Protocol: Benzoin Condensation Using an Imidazolium Ionic Liquid
This protocol is adapted from procedures using imidazolium salts as NHC pre-catalysts.[5][13]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (e.g., benzaldehyde, 1.0 equivalent).
-
Catalyst Addition: Add the imidazolium salt pre-catalyst (e.g., 1-butyl-3-methylimidazolium bromide, 0.1-0.2 equivalents). If the reaction is not solvent-free, add the appropriate solvent (e.g., THF).
-
Base Addition: Add the base (e.g., DBU, 0.1-0.2 equivalents) dropwise to the stirring mixture. Note: The base deprotonates the imidazolium salt to form the active NHC catalyst in situ.
-
Reaction: Stir the mixture at room temperature (or with gentle heating, e.g., 60°C) for the specified time (30 minutes to several hours). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, add water to the reaction mixture. The benzoin product, being insoluble in water, will often precipitate as a solid.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure α-hydroxy ketone.
Stetter Reaction: Conjugate Addition via Umpolung
The Stetter reaction is the NHC-catalyzed 1,4-conjugate addition of an aldehyde to a Michael acceptor (like an α,β-unsaturated ketone or ester).[10] It is a powerful method for synthesizing 1,4-dicarbonyl compounds and is mechanistically related to the benzoin condensation, relying on the same nucleophilic Breslow intermediate.
Catalyst Performance Comparison: Intramolecular Stetter Reaction
| Catalyst (Pre-catalyst) | Catalyst Loading | Base/Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Thiazolium Salt | 30 mol% | DBU / THF | 75 | Good Conv. | N/A | |
| Chiral Triazolium Salt | 10-20 mol% | Cs₂CO₃ / Toluene | 60 | 95 | 92 | [17] |
| Camphor-derived Triazolium Salt | 20 mol% | KHMDS / THF | 25 | 92 | 90 | [9] |
| Aminoindanol-derived Triazolium Salt | 10 mol% | DBU / CH₂Cl₂ | RT | 93 | 97 |[17] |
Mechanistic Rationale for Performance: The success of the Stetter reaction is critically dependent on the NHC catalyst's ability to form the Breslow intermediate, which then adds to the Michael acceptor in a conjugate fashion.[10] While thiazolium salts are effective, the development of chiral triazolium and imidazolium salts has revolutionized the field, enabling highly enantioselective versions of the reaction.[9][17] The rationale for choosing a specific chiral NHC lies in its structure. Bulky N-aryl substituents (like mesityl or 2,6-diisopropylphenyl) on the imidazolium or triazolium ring create a well-defined chiral pocket around the active site, effectively shielding one face of the reacting intermediates and directing the stereochemical outcome.[11][18]
Catalytic Cycle: Asymmetric NHC-Catalyzed Stetter Reaction
Caption: General mechanism for the asymmetric Stetter reaction.
Featured Experimental Protocol: Asymmetric Intramolecular Stetter Reaction
This protocol is a representative procedure based on methodologies developed for enantioselective Stetter reactions.[17]
-
Preparation: In a glovebox or under an inert atmosphere (e.g., Argon), add the chiral triazolium or imidazolium salt pre-catalyst (0.1 equivalents) and the base (e.g., anhydrous Cs₂CO₃, 1.2 equivalents) to a flame-dried flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or THF) and stir the suspension for 15-30 minutes at room temperature to allow for the in situ generation of the active NHC.
-
Substrate Addition: Prepare a solution of the substrate (e.g., an aldehyde tethered to a Michael acceptor, 1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the catalyst mixture over a period of 10-20 minutes.
-
Reaction: Maintain the reaction at the specified temperature (e.g., 25-60°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 1,4-dicarbonyl compound. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Part 3: Conclusion and Field-Proven Insights
The family of imidazole-based catalysts offers a remarkable toolkit for the synthetic chemist. The choice among them is a clear example of balancing reactivity with complexity and cost.
-
Simple Imidazoles are ideal for straightforward nucleophilic catalysis, such as bulk acylations, where they are inexpensive and highly effective. Their utility is limited to reactions where the acylimidazolium intermediate is the key to activation.
-
Imidazolium Salts are best viewed as stable, easy-to-handle gateways to NHC chemistry. Their application as ionic liquids provides a greener alternative to volatile organic solvents, often with the added benefit of rate enhancement and simplified product isolation.
-
N-Heterocyclic Carbenes are the undisputed champions for complex C-C bond formations that require umpolung reactivity. Their key advantage is unparalleled tunability. By synthetically modifying the N-substituents, chemists can fine-tune steric bulk and electronic properties to achieve high levels of stereocontrol, making them indispensable tools for asymmetric synthesis and the development of complex pharmaceutical intermediates.[11][19]
The trajectory of the field points towards the design of ever more sophisticated NHCs—including those immobilized on solid supports for enhanced recyclability and those with unique electronic properties for novel transformations.[16][20] As our understanding of the subtle interplay between catalyst structure and reactivity deepens, the applications for these versatile imidazole-based systems will only continue to expand.
References
Sources
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- 2. Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation–a mini review - MedCrave online [medcraveonline.com]
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- 6. NHC in Imidazolium Acetate Ionic Liquids: Actual or Potential Presence? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review [beilstein-journals.org]
- 8. Sulfur-Functionalized N-Heterocyclic Carbene Complexes of Pd(II): Syntheses, Structures and Catalytic Activities [mdpi.com]
- 9. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
- 12. US3197476A - Method of synthesis of 1-acyl imidazoles - Google Patents [patents.google.com]
- 13. CN103242153A - Method for catalyzing preparation of benzoin from benzaldehyde by adopting imidazolium bicarbonate ionic liquid - Google Patents [patents.google.com]
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- 34. researchgate.net [researchgate.net]
A Guide to the Structural Verification of 2-Methyl-1-(2-methylpropyl)-1H-imidazole via Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is paramount. The isomeric possibilities inherent in substituted heterocyclic compounds, such as N-alkylated imidazoles, demand rigorous analytical techniques to ensure purity and confirm connectivity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering a detailed roadmap of the molecular framework through the analysis of nuclear spin behavior in a magnetic field.
This guide will focus on 2-Methyl-1-(2-methylpropyl)-1H-imidazole, a compound with potential applications stemming from its substituted imidazole core. We will explore the predicted ¹H and ¹³C NMR spectra, discuss the influence of the N-isobutyl and C2-methyl substituents on the electronic environment of the imidazole ring, and provide a detailed experimental protocol for acquiring and interpreting the necessary data to unequivocally validate its structure.
Predicted NMR Spectral Characteristics
The structure of this compound dictates a unique set of NMR signals. Understanding the expected chemical shifts and coupling patterns is the first step in the validation process. These predictions are based on established principles of NMR spectroscopy and comparative data from structurally related N-alkylated imidazole derivatives.[1][2]
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum is anticipated to reveal distinct signals for each unique proton environment in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-4, H-5 (Imidazole Ring) | 6.8 - 7.5 | Singlet (or two distinct singlets/doublets) | 1H each | The protons on the imidazole ring are in the aromatic region. Their exact shifts can be influenced by the solvent and concentration. In some instances of N-substituted imidazoles, these protons may appear as distinct signals.[2][3][4] |
| N-CH ₂ (Isobutyl) | ~ 3.7 - 4.0 | Doublet | 2H | This methylene group is directly attached to a nitrogen atom, resulting in a downfield shift. It will be split into a doublet by the adjacent methine proton. |
| CH (Isobutyl) | ~ 2.0 - 2.4 | Multiplet (septet or nonet) | 1H | This methine proton is coupled to the adjacent methylene protons and the six methyl protons, leading to a complex multiplet. |
| C(CH ₃)₂ (Isobutyl) | ~ 0.9 | Doublet | 6H | These two methyl groups are equivalent and will appear as a doublet due to coupling with the methine proton. |
| C2-CH ₃ (Imidazole Ring) | ~ 2.3 - 2.5 | Singlet | 3H | The methyl group attached to the C2 position of the imidazole ring is not coupled to any other protons, hence it will appear as a singlet. |
¹³C NMR Spectroscopy: The Carbon Backbone
The carbon NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 (Imidazole Ring) | ~ 145 | The C-2 carbon, situated between two nitrogen atoms and bearing a methyl group, is expected to be the most downfield of the ring carbons. |
| C-4, C-5 (Imidazole Ring) | ~ 120 - 130 | These carbons are part of the aromatic imidazole ring. Their distinct signals confirm the N-alkylation, which breaks the symmetry of the parent imidazole.[5] |
| N-C H₂ (Isobutyl) | ~ 50 | The methylene carbon attached to the nitrogen atom is shifted downfield. |
| C H (Isobutyl) | ~ 30 | The methine carbon of the isobutyl group. |
| C(C H₃)₂ (Isobutyl) | ~ 20 | The two equivalent methyl carbons of the isobutyl group. |
| C2-C H₃ (Imidazole Ring) | ~ 15 | The methyl carbon attached to the C2 position. |
Experimental Verification: A Step-by-Step Protocol
The following protocol outlines the necessary steps to acquire high-quality NMR data for the structural validation of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used. Ensure the solvent is free from impurities.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width to ensure a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a singlet.
-
Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons (e.g., within the isobutyl group).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity between the isobutyl group and the imidazole ring, as well as the position of the methyl group on the ring.
-
Data Analysis and Structural Confirmation: A Self-Validating Workflow
The acquired spectra should be processed (Fourier transformation, phase correction, and baseline correction) and analyzed to confirm the proposed structure.
Caption: Workflow for NMR-based structural validation.
-
Initial Check: Compare the obtained ¹H and ¹³C spectra with the predicted values in Tables 1 and 2.
-
¹H NMR Analysis:
-
Confirm the integration of each signal matches the number of protons in that environment.
-
Analyze the splitting patterns to verify the proposed adjacencies. For example, the doublet for the N-CH₂ protons confirms their proximity to a single proton (the CH methine).
-
-
¹³C NMR Analysis:
-
Ensure the number of signals corresponds to the number of unique carbon atoms in the molecule.
-
-
2D NMR for Unambiguous Proof:
-
HSQC: Correlate the proton signals with their directly attached carbons. For instance, the proton signal around 3.7-4.0 ppm should correlate with the carbon signal around 50 ppm.
-
HMBC: This is the key to confirming the overall structure. Look for long-range correlations such as:
-
A correlation between the N-CH₂ protons and the C-2 and C-5 carbons of the imidazole ring, confirming the N1-alkylation.
-
A correlation between the C2-CH₃ protons and the C-2 carbon of the imidazole ring, confirming the position of the methyl group.
-
-
Comparison with Potential Isomers
To further enhance the trustworthiness of the structural validation, it is crucial to consider potential isomeric impurities. The most likely isomer would be 2-Methyl-1-(1-methylpropyl)-1H-imidazole (N-sec-butyl substitution). The NMR spectra of this isomer would exhibit distinct differences, particularly in the signals for the N-alkyl group, which would show different chemical shifts and coupling patterns. A careful analysis of the acquired spectra should allow for the confident exclusion of such isomers.
Conclusion
The structural validation of this compound by NMR spectroscopy is a systematic process that combines predictive knowledge with rigorous experimental verification. By following the detailed protocol for data acquisition and the logical workflow for data interpretation presented in this guide, researchers can achieve an unambiguous confirmation of the molecular structure. The use of multidimensional NMR techniques like HSQC and HMBC is indispensable for establishing the precise connectivity of the molecule, thereby ensuring the integrity of subsequent research and development activities.
References
- BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Imidazo[4,5-d]imidazoles.
- Journal of Chemical Education. (2022).
- Hassan, L. A., Omondi, B., & Nyamori, V. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
- Flores-Parra, A., & Contreras, R. G. (2000). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned.
- Gabova, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry.
- University of Otago. (n.d.).
- Martinez-Martinez, A. J., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. PubMed Central.
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A Comparative Guide to the Efficacy of N-Alkylated Imidazoles: A Focus on 2-Methyl-1-(2-methylpropyl)-1H-imidazole
In the landscape of antimicrobial research and drug development, N-alkylated imidazoles represent a class of heterocyclic compounds with significant therapeutic potential. Their structural versatility allows for fine-tuning of their biological activity, making them a subject of intense investigation. This guide provides a detailed comparison of the efficacy of 2-Methyl-1-(2-methylpropyl)-1H-imidazole and related N-alkylated imidazoles, with a focus on their antibacterial properties. We will delve into the structure-activity relationships that govern their efficacy and provide standardized experimental protocols for their evaluation.
Introduction: The Significance of N-Alkylation in Imidazole-Based Antimicrobials
The imidazole ring is a fundamental scaffold in numerous biologically active molecules, including amino acids like histidine and clinically important drugs such as the antifungal agent ketoconazole and the antibiotic metronidazole.[1] The therapeutic utility of the imidazole nucleus can be significantly modulated by substitution at its nitrogen atoms. N-alkylation, in particular, has been shown to be a critical modification for enhancing the antimicrobial properties of these compounds.[2][3] The length, branching, and lipophilicity of the N-alkyl substituent can profoundly influence the compound's ability to interact with and disrupt microbial cell membranes, which is a key mechanism of their antibacterial action.[4]
This guide focuses on this compound, an N-alkylated imidazole featuring a branched isobutyl group at the N-1 position and a methyl group at the C-2 position of the imidazole ring. We will compare its expected efficacy to a series of N-alkylated imidazoles with linear alkyl chains to elucidate the impact of these structural modifications on antibacterial activity.
Structure-Efficacy Relationship: A Comparative Analysis
While direct comparative experimental data for this compound is not extensively available in published literature, we can infer its potential efficacy by examining structure-activity relationship (SAR) studies of closely related N-alkylated imidazoles. A seminal study by Khabnadideh et al. (2003) systematically evaluated the antibacterial activity of a series of 1-alkyl-2-methylimidazoles against common pathogenic bacteria.[2][3][4] This study provides a robust framework for our comparison.
The isobutyl group in this compound is a four-carbon branched chain. In the study by Khabnadideh et al., a linear four-carbon chain (n-butyl) was investigated. Generally, increased lipophilicity of the N-alkyl chain correlates with enhanced antibacterial activity, up to a certain chain length (typically around nine carbons), after which a "cut-off" effect is observed.[2][3][4] Branching in the alkyl chain, as seen in the isobutyl group, can also influence the molecule's interaction with the bacterial cell membrane.
Comparative Antibacterial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 1-alkyl-2-methylimidazoles with linear alkyl chains of varying lengths against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria, based on the findings of Khabnadideh et al. (2003).[2][3][4] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
| Compound (1-alkyl-2-methylimidazole) | N-Alkyl Chain | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| 1-Ethyl-2-methylimidazole | C2 | >500 | >500 | >500 |
| 1-Propyl-2-methylimidazole | C3 | 500 | 500 | 500 |
| 1-Butyl-2-methylimidazole | C4 | 250 | 500 | 500 |
| 1-Pentyl-2-methylimidazole | C5 | 125 | 250 | 250 |
| 1-Hexyl-2-methylimidazole | C6 | 62.5 | 125 | 125 |
| 1-Heptyl-2-methylimidazole | C7 | 31.2 | 62.5 | 62.5 |
| 1-Octyl-2-methylimidazole | C8 | 15.6 | 31.2 | 31.2 |
| 1-Nonyl-2-methylimidazole | C9 | 7.8 | 15.6 | 15.6 |
Data extrapolated from Khabnadideh et al. (2003).[2][3][4]
Analysis of the Data:
-
Effect of Alkyl Chain Length: A clear trend is observable where increasing the length of the linear N-alkyl chain from two to nine carbons leads to a significant increase in antibacterial activity (lower MIC values) against all tested strains.[2][3][4] This is attributed to the increased lipophilicity of the molecules, facilitating their penetration into the bacterial cell membrane.
-
Gram-Positive vs. Gram-Negative Activity: The compounds generally exhibit greater potency against the Gram-positive bacterium S. aureus compared to the Gram-negative bacteria E. coli and P. aeruginosa. This is a common observation for membrane-disrupting antimicrobials, as the outer membrane of Gram-negative bacteria provides an additional barrier to drug entry.
Expected Efficacy of this compound:
Based on the SAR data, we can hypothesize the efficacy of this compound. The isobutyl group has the same number of carbon atoms as the n-butyl group. However, the branching in the isobutyl group may slightly alter its lipophilicity and steric profile compared to the linear n-butyl chain. It is plausible that the efficacy of this compound would be comparable to or slightly different from that of 1-butyl-2-methylimidazole. Further experimental validation is necessary to confirm this.
Experimental Protocols
To ensure the reproducibility and validity of efficacy comparisons, standardized experimental protocols are essential. The following sections detail the synthesis of N-alkylated imidazoles and the determination of their antibacterial activity.
Synthesis of N-Alkylated Imidazoles
The synthesis of 1-alkyl-2-methylimidazoles is typically achieved through N-alkylation of 2-methylimidazole with an appropriate alkyl halide in the presence of a base.
Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Preparation: To a solution of 2-methylimidazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C.
-
Reaction: Stir the mixture for 30 minutes at room temperature. Then, add 1-bromo-2-methylpropane (isobutyl bromide) (1.2 eq) dropwise to the reaction mixture.
-
Incubation: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 60 °C) for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[5][6] The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]
Workflow for Broth Microdilution MIC Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Microtiter Plates: Aseptically add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.
-
Compound Dilution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Add 100 µL of the stock solution (at twice the highest desired final concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, from column 1 to column 10. Discard the final 100 µL from column 10. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no inoculum).
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well from column 1 to 11 with 100 µL of the standardized bacterial inoculum. The final volume in these wells will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The growth control well should be turbid, and the sterility control well should be clear.
Conclusion
The N-alkylation of imidazoles is a powerful strategy for developing novel antimicrobial agents. Structure-activity relationship studies demonstrate that the efficacy of these compounds is highly dependent on the nature of the N-alkyl substituent. While direct comparative data for this compound is limited, analysis of related compounds suggests that it would likely exhibit moderate antibacterial activity, comparable to its linear-chain analogue, 1-butyl-2-methylimidazole. The provided standardized protocols for synthesis and antimicrobial susceptibility testing offer a framework for the systematic evaluation and comparison of new N-alkylated imidazole derivatives, facilitating the discovery of more potent therapeutic agents. Further experimental investigation is warranted to precisely quantify the efficacy of this compound and to explore the full potential of branched N-alkyl chains in optimizing the antimicrobial properties of this promising class of compounds.
References
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MI - Microbiology. Broth Microdilution. Available at: [Link]
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Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th ed. CLSI; 2024. Available at: [Link]
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Khabnadideh S, Rezaei Z, Khalafi-Nezhad A, Bahrinajafi R, Mohamadi R, Farrokhroz AA. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorg Med Chem Lett. 2003;13(17):2863-2865. doi:10.1016/s0960-894x(03)00591-2. Available at: [Link]
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Clinical and Laboratory Standards Institute. M43: Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI; 2011. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of 1-Isobutyl-2-methylimidazole in Chemical Industries. Available at: [Link]
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OATEXT. Synthesis and antimicrobial activity of imidazolium salts. Available at: [Link]
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Khabnadideh S, Rezaei Z, Khalafi-Nezhad A, et al. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. SciSpace. Published online September 1, 2003. Available at: [Link]
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Hancock Laboratory. MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]
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Kaskhedikar SG, Khan S. QSAR analysis of N-Alkyl imidazole analogues as antibacterial agents. Indian Journal of Pharmaceutical Sciences. 2006;68(3):341. doi:10.4103/0250-474x.26658. Available at: [Link]
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Arts, Sciences & Engineering | University of Rochester. Combinatorial Antimicrobial Effects of Imidazolium-Based Ionic Liquids and Antifungals on Model Fungal Organisms. Available at: [Link]
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BDMAEE. patented technical analysis of 1-isobutyl-2-methylimidazole and its innovative application in new materials. Published February 18, 2025. Available at: [Link]
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Request PDF. Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. ResearchGate. Published online August 5, 2025. Available at: [Link]
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National Center for Biotechnology Information. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Available at: [Link]
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National Center for Biotechnology Information. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. Available at: [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: [Link]
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MDPI. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Available at: [Link]
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National Center for Biotechnology Information. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Available at: [Link]
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PubMed. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Available at: [Link]
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MDPI. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Available at: [Link]
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Farmacia Journal. antibacterial properties of hemiaminal of 2-methylimidazole and its interaction with ionic and non. Available at: [Link]
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RSC Publishing. Synthesis and antimicrobial activity of novel bis-benzimidazolium salts. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of 2-Methyl-1-(2-methylpropyl)-1H-imidazole for Pharmaceutical and Research Applications
For researchers and professionals in drug development and materials science, the efficient and scalable synthesis of substituted imidazoles is a cornerstone of innovation. 2-Methyl-1-(2-methylpropyl)-1H-imidazole, a key building block, presents several synthetic pathways, each with distinct advantages and drawbacks. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and field-proven insights to inform your selection of the most appropriate method for your specific needs.
Introduction to this compound
This compound is a substituted imidazole characterized by a methyl group at the 2-position and an isobutyl group attached to one of the nitrogen atoms of the imidazole ring. This substitution pattern imparts specific physicochemical properties that make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The choice of synthetic route can significantly impact the overall efficiency, cost-effectiveness, and environmental footprint of its production.
Comparative Analysis of Synthetic Routes
This guide will focus on the two most prevalent and practical synthetic strategies for this compound:
-
Route 1: Classical N-Alkylation via Nucleophilic Substitution
-
Route 2: Microwave-Assisted N-Alkylation
-
Alternative Pathway: Cyclization Reactions (A Brief Overview)
Each route will be evaluated based on key performance indicators, including reaction time, yield, purity, cost-effectiveness, scalability, and environmental impact ("green chemistry" considerations).
Route 1: Classical N-Alkylation via Nucleophilic Substitution
This is the most direct and widely employed method for the synthesis of N-substituted imidazoles. The reaction proceeds via the deprotonation of 2-methylimidazole with a suitable base to form the imidazolide anion, which then acts as a nucleophile, attacking an electrophilic isobutyl source, typically an isobutyl halide.
Reaction Mechanism
The reaction follows a standard SN2 mechanism. The choice of base, solvent, and leaving group on the isobutyl moiety are critical parameters that influence the reaction rate and yield.
Experimental Protocol (Based on Patent CN101402607A)[1]
Materials:
-
2-Methylimidazole (glyoxal ethyline)
-
Isobutyl chloride (chloro-iso-butane)
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF) or Toluene
-
(Optional) Phase-transfer catalyst (e.g., tetrabutylammonium iodide)
Procedure:
-
In a reaction vessel, dissolve 2-methylimidazole and sodium hydroxide in DMF.
-
Heat the mixture to 50-55°C and maintain for 1 hour.
-
Slowly add isobutyl chloride to the reaction mixture while maintaining the temperature.
-
After the addition is complete, raise the temperature to 60-65°C and hold for 3 hours.
-
Further, increase the temperature to 100-110°C and maintain for another 3 hours.
-
After the reaction is complete, cool the mixture and filter to remove inorganic salts.
-
The filtrate is then subjected to distillation under reduced pressure to isolate the pure this compound.
Performance Metrics:
| Parameter | Value | Source |
| Yield | 63-75.8% | [1] |
| Reaction Time | ~7 hours | [1] |
| Purity | High (after distillation) | [1] |
| Cost-Effectiveness | Good (readily available starting materials) | [1] |
| Scalability | Readily scalable | [1] |
| Environmental Impact | Moderate (use of organic solvents, high temperatures) |
Expert Insights & Causality:
The use of a strong base like NaOH is crucial for the deprotonation of the imidazole ring, which has a pKa of approximately 14.5. The choice of a polar aprotic solvent like DMF helps to solvate the cation of the base, thereby increasing the nucleophilicity of the imidazolide anion. The stepwise increase in temperature is a key optimization to control the reaction rate and minimize side reactions. The use of a phase-transfer catalyst can be beneficial when using a less polar solvent like toluene, as it facilitates the transfer of the hydroxide ion from the solid phase to the organic phase.[2]
Route 2: Microwave-Assisted N-Alkylation
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles.[3][4] This approach can be effectively applied to the N-alkylation of 2-methylimidazole.
Proposed Experimental Protocol (Adapted from analogous reactions)
Materials:
-
2-Methylimidazole
-
Isobutyl bromide
-
Potassium carbonate (K2CO3)
-
Acetonitrile or a high-boiling point solvent like DMF (minimal amount)
Procedure:
-
In a microwave-safe reaction vessel, combine 2-methylimidazole, isobutyl bromide, and potassium carbonate.
-
Add a minimal amount of a suitable high-boiling point solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, filter to remove the base, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
Estimated Performance Metrics:
| Parameter | Estimated Value | Rationale |
| Yield | 75-90% | Microwave irradiation often leads to higher yields in shorter reaction times.[5][6] |
| Reaction Time | 10-30 minutes | Significant reduction in reaction time is a hallmark of microwave synthesis.[3][5] |
| Purity | High (often cleaner reactions) | |
| Cost-Effectiveness | Good (reduced energy consumption and time) | |
| Scalability | Moderate (requires specialized equipment) | |
| Environmental Impact | Low (reduced solvent usage and energy consumption) | [3][7] |
Expert Insights & Causality:
Microwave energy directly interacts with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional heating methods. This localized superheating can overcome activation energy barriers more efficiently, leading to dramatic rate enhancements. The use of a less reactive base like K2CO3 is often sufficient under microwave conditions. This method aligns well with the principles of green chemistry by reducing reaction times and solvent volumes.[7][8]
Alternative Pathway: Cyclization Reactions (A Brief Overview)
While N-alkylation is a convergent approach starting from the pre-formed imidazole ring, it is also possible to construct the imidazole ring with the N-isobutyl group already in place through a cyclization reaction. A general approach would involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, ammonia, and an isobutyl-containing amine. However, for the specific synthesis of this compound, this would require a multi-step synthesis of the appropriate precursors and careful control of regioselectivity, making it a more complex and less direct route compared to N-alkylation. Due to the lack of specific literature with detailed experimental data for this target molecule via a cyclization route, a direct performance comparison is not feasible at this time.
Performance Comparison Summary
| Synthetic Route | Reaction Time | Yield | Purity | Cost-Effectiveness | Scalability | Environmental Impact |
| Classical N-Alkylation | ~7 hours | 63-75.8%[1] | High | Good | High | Moderate |
| Microwave-Assisted N-Alkylation | 10-30 min (Est.) | 75-90% (Est.) | High | Good | Moderate | Low |
Visualization of Synthetic Workflows
Classical N-Alkylation Workflow
Caption: Workflow for Classical N-Alkylation.
Microwave-Assisted N-Alkylation Workflow
Caption: Workflow for Microwave-Assisted N-Alkylation.
Conclusion and Recommendations
For large-scale industrial production where initial equipment cost is a primary consideration, Classical N-Alkylation offers a robust and well-documented method with good yields and readily available starting materials. The process is straightforward to scale up using standard chemical engineering equipment.
For research and development, process optimization, and situations where speed and environmental considerations are paramount, Microwave-Assisted N-Alkylation presents a compelling alternative. The significant reduction in reaction time and potential for higher yields can accelerate discovery and development timelines. While the initial investment in microwave reactors is a factor, the long-term benefits in terms of energy savings and reduced waste can be substantial.
Ultimately, the choice of synthetic route will depend on the specific priorities of the researcher or organization, balancing factors of scale, speed, cost, and environmental impact.
References
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-
Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. (2022). Molecules. [Link]
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Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. (2022). Journal of Indian Pharmacists and Biomedical Sciences. [Link]
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Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. (2024). Heterocyclic Communications. [Link]
-
Phase transfer catalysis: Chemistry and engineering. (2000). Catalysis Reviews. [Link]
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An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. (2022). RSC Advances. [Link]
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One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (2012). Asian Journal of Chemistry. [Link]
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Patented technical analysis of 1-isobutyl-2-methylimidazole and its innovative application in new materials. (2025). BDMAEE. [Link]
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N-alkylation of imidazole by alkaline carbons. (2008). Applied Catalysis A: General. [Link]
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N-Alkylation of imidazoles. University of Otago. [Link]
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Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
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Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (2003). Bioorganic & Medicinal Chemistry Letters. [Link]
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N-alkylation of an almost non nucleophilic substrate : r/Chempros. Reddit. [Link]
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Industrial Phase-Transfer Catalysis. (2009). Specialty Chemicals Magazine. [Link]
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Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. (1993). Synthetic Communications. [Link]
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Microwave Assisted Reactions of Some Azaheterocylic Compounds. (2009). Molecules. [Link]
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Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. (2016). World Journal of Chemical Education. [Link]
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Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. (2007). Chemical & Pharmaceutical Bulletin. [Link]
-
Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2018). Oriental Journal of Chemistry. [Link]
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Microwave-Assisted Synthesis and Odour Characteristics of Some New Isoxazolidines. (2022). Beilstein Archives. [Link]
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A Comparative Guide to the Catalysis of 2-Methyl-1-(2-methylpropyl)-1H-imidazole and its Congeners in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes with high efficiency, selectivity, and sustainability. This guide provides an in-depth analysis of the catalytic potential of 2-Methyl-1-(2-methylpropyl)-1H-imidazole, a substituted imidazole, by examining its mechanistic pathways in the context of its broader chemical family and comparing its performance with alternative catalytic systems. While specific mechanistic studies on this exact molecule are not extensively documented in peer-reviewed literature, by exploring its structural components—a 2-methylimidazole core and an N-isobutyl substituent—we can infer its catalytic behavior and compare it to well-studied analogues.
Introduction to this compound: A Structural Perspective
This compound belongs to the family of N-substituted imidazoles, a class of compounds with significant applications in pharmaceuticals, material science, and catalysis[1]. The catalytic activity of such molecules primarily stems from the imidazole ring, which possesses both a basic nitrogen atom capable of acting as a Brønsted base and a nucleophilic nitrogen, making it a versatile catalyst for various organic transformations[2].
The structure of this compound is characterized by:
-
A 2-methylimidazole core: The methyl group at the 2-position provides steric hindrance that can influence selectivity and modulates the electronic properties of the imidazole ring[2].
-
An N-(2-methylpropyl) (isobutyl) group: This alkyl substituent at the N1 position enhances the molecule's solubility in organic solvents and, more importantly, is a key feature in the formation of N-heterocyclic carbenes (NHCs), which are potent organocatalysts[3].
Mechanistic Pathways: From Imidazole to N-Heterocyclic Carbene Catalysis
The catalytic utility of this compound can be understood through two primary mechanistic roles: as a basic organocatalyst and as a precursor to a more potent N-heterocyclic carbene (NHC) catalyst.
Imidazole as a Brønsted Base and Nucleophilic Catalyst
The parent compound, 2-methylimidazole, is a well-established catalyst for a range of reactions, including:
-
Esterification and Transesterification: It facilitates these reactions by acting as a proton shuttle, activating the carboxylic acid and alcohol substrates[2].
-
Knoevenagel Condensation: 2-Methylimidazole accelerates this carbon-carbon bond-forming reaction by deprotonating the active methylene compound[2].
-
Epoxide Ring-Opening: It can act as a nucleophilic catalyst, attacking the epoxide ring to initiate its opening[2].
The presence of the N-isobutyl group in this compound is expected to enhance its basicity and nucleophilicity compared to the unsubstituted 2-methylimidazole, potentially leading to improved catalytic activity in these transformations.
The Role as an N-Heterocyclic Carbene (NHC) Precursor
A more significant catalytic role for N-substituted imidazoles like this compound is as a precursor to N-heterocyclic carbenes (NHCs). NHCs are generated in situ by deprotonation of the corresponding imidazolium salt at the C2 position. These carbenes are highly nucleophilic and are renowned for their ability to induce "umpolung" (reactivity inversion) in aldehydes, enabling a variety of powerful transformations such as the benzoin condensation[4].
The generalized mechanism for NHC-catalyzed benzoin condensation is illustrated below:
Caption: Generalized mechanism of NHC-catalyzed benzoin condensation.
The N-substituents on the NHC play a crucial role in its stability and reactivity. Bulky N-substituents, such as the mesityl group, have been shown to accelerate the formation of the key Breslow intermediate by rendering the initial addition of the NHC to the aldehyde irreversible[5]. The isobutyl group in this compound, while less bulky than a mesityl group, would still provide steric shielding to the carbene center, influencing its catalytic performance.
Comparison with Alternative Catalytic Systems
The choice of catalyst often depends on the specific reaction being performed. For many transformations where imidazole-based catalysts are employed, several alternatives exist. A key area of comparison is in the synthesis of highly substituted imidazoles, a reaction of significant interest in medicinal chemistry[6].
| Catalyst System | Reaction | Advantages | Disadvantages |
| This compound (as NHC precursor) | e.g., Benzoin Condensation | Homogeneous, mild conditions, high selectivity. | Requires in-situ generation from a salt, can be air and moisture sensitive. |
| 3-Picolinic Acid | Synthesis of Tri- and Tetrasubstituted Imidazoles | Metal-free, cost-effective, environmentally benign, easy purification[6][7]. | May have a more limited substrate scope compared to metal catalysts. |
| ZSM-11 Zeolite | Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles | Heterogeneous, reusable, solvent-free conditions, high yields[8]. | May require higher temperatures, potential for diffusion limitations. |
| Magnetic Nanocatalysts (e.g., Ni₀.₅Zn₀.₅Fe₂O₄) | Synthesis of 2,4,5-Triaryl Substituted Imidazoles | Heterogeneous, easily separable using a magnet, recyclable, often solvent-free. | Preparation of the nanocatalyst can be multi-step, potential for metal leaching. |
Experimental Protocols for Mechanistic Investigation
To rigorously evaluate the catalytic performance of this compound and compare it to alternatives, the following experimental workflows are recommended.
Protocol for In-Situ Generation of NHC and Catalysis of Benzoin Condensation
-
Preparation of the Imidazolium Salt: React this compound with a suitable alkyl or aryl halide (e.g., benzyl bromide) in a solvent like toluene under reflux to form the corresponding imidazolium salt.
-
Catalyst Generation and Reaction:
-
To a solution of the imidazolium salt (5-10 mol%) in a dry, inert solvent (e.g., THF) under an inert atmosphere (N₂ or Ar), add a strong base (e.g., DBU or NaH) at 0 °C.
-
Stir the mixture for 15-30 minutes to allow for the formation of the NHC.
-
Add the aldehyde substrate (e.g., benzaldehyde) dropwise and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
Caption: Experimental workflow for NHC-catalyzed benzoin condensation.
Kinetic Studies for Performance Comparison
To objectively compare the catalytic efficiency of this compound-derived NHC with an alternative catalyst, conduct parallel kinetic studies:
-
Prepare reaction mixtures with identical substrate concentrations and catalyst loadings (mol%).
-
Maintain a constant temperature using a thermostated bath.
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the composition of each aliquot using a calibrated analytical technique (e.g., GC-MS or HPLC) to determine the concentration of the product and remaining starting material.
-
Plot the concentration of the product versus time to determine the initial reaction rates. A higher initial rate indicates a more active catalyst under the given conditions.
Conclusion and Future Outlook
While direct mechanistic studies on this compound are sparse, its structural features strongly suggest its utility as both a basic organocatalyst and, more significantly, as a precursor to a potent N-heterocyclic carbene catalyst. Its performance is predicted to be influenced by the steric and electronic effects of the 2-methyl and N-isobutyl groups.
Compared to alternative systems like metal-free organocatalysts (3-picolinic acid) or heterogeneous catalysts (zeolites, magnetic nanoparticles), the NHC derived from this compound offers the advantages of homogeneous catalysis, including mild reaction conditions and potentially high selectivity. However, this comes with the challenges of catalyst sensitivity and product separation.
Future research should focus on the synthesis of the corresponding imidazolium salts of this compound and a thorough investigation of their catalytic activity in benchmark reactions like the benzoin condensation. Detailed kinetic and spectroscopic studies would provide the necessary experimental data to fully elucidate its mechanistic pathways and firmly establish its position within the landscape of modern organic catalysts.
References
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Al Munsur, A. Z., Roy, H. N., & Khan Imon, M. (2020). Highly efficient and metal-free synthesis of tri- and tetrasubstituted imidazole catalyzed by 3-picolinic acid. Arabian Journal of Chemistry, 13(11), 8035-8043. Available at: [Link]
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Khazaei, A., et al. (2025). Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. Nanoscale Advances. Available at: [Link]
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Kerru, N., et al. (2020). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. RSC Advances, 10(29), 17145-17153. Available at: [Link]
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ResearchGate. Highly Efficient and Metal-Free Synthesis of Tri- and Tetrasubstituted Imidazole Catalyzed by 3-Picolinic Acid. Available at: [Link]
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Biju, A. T. (2009). N-HETEROCYCLIC CARBENES: FROM DESIGN TO SYNTHESIS AND THEIR APPLICATION AS NUCLEOPHILIC CATALYSTS. University of Pennsylvania ScholarlyCommons. Available at: [Link]
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Di Carmine, G. (2018). ORGANIC-INORGANIC HYBRID CATALYSTS BASED ON IMIDAZOLIUM AND THIAZOLIUM SALTS. IRIS UniPA. Available at: [Link]
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B. E. Bode, & K. A. Scheidt. (2007). The effect of the N-mesityl group in NHC-catalyzed reactions. Organic letters, 9(1), 1-4. Available at: [Link]
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Hu, X., et al. (2010). Substituent-dependent structures and catalysis of benzimidazole-tethered N-heterocyclic carbene complexes of Ag(I), Ni(II) and Pd(II). Dalton Transactions, 39(22), 5344-5354. Available at: [Link]
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Yadav, G. D., & Mistry, C. K. (2021). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering, 6(11), 2056-2069. Available at: [Link]
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ResearchGate. Sequential bromination and methylation of 2-methyl-5-nitro-1H-imidazole (218). Available at: [Link]
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P. Phakhodee, M. Pattarawarapan, & V. T. T. T. H. (2023). Advancements in N-heterocyclic carbenes (NHCs) catalysis for benzoin reactions: A comprehensive review. Chimica Techno Acta. Available at: [Link]
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A Comparative Guide to the Therapeutic Potential of 2-Methyl-1-(2-methylpropyl)-1H-imidazole Derivatives
In the dynamic landscape of medicinal chemistry, the imidazole scaffold stands out as a privileged structure, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the design and development of novel drugs with a broad spectrum of activities, including antimicrobial and anticancer properties.[1][2][3][4][5] This guide delves into a comparative study of the therapeutic potential of a specific class of these compounds: 2-Methyl-1-(2-methylpropyl)-1H-imidazole derivatives.
The strategic placement of a methyl group at the 2-position and an isobutyl group at the N-1 position of the imidazole ring presents a unique combination of lipophilicity and steric hindrance that can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This guide will explore the therapeutic promise of this scaffold, provide a framework for the comparative evaluation of its derivatives, and detail the experimental methodologies required for such a study.
The Therapeutic Landscape of Imidazole Derivatives
The imidazole ring is a fundamental component of several essential biological molecules, including the amino acid histidine and purine bases in nucleic acids. This inherent biocompatibility has spurred extensive research into synthetic imidazole derivatives as potential therapeutic agents. Their efficacy has been demonstrated across a range of applications:
-
Antimicrobial Activity: Imidazole derivatives, particularly N-alkylated imidazoles, have shown potent activity against a variety of bacterial and fungal pathogens.[6][7][8][9] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
-
Anticancer Activity: A growing body of evidence supports the potential of imidazole-containing compounds in oncology.[3][4][5][10] These derivatives can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways implicated in tumor growth and metastasis.
This guide will focus on a hypothetical series of this compound derivatives to illustrate a comparative analysis of their therapeutic potential.
A Comparative Analysis: Structure-Activity Relationships
To conduct a meaningful comparative study, a series of derivatives of the parent compound, this compound, would be synthesized. A logical approach involves modifying the substituent at a specific position to elucidate its impact on biological activity. For this illustrative study, we will consider variations at the C4 and C5 positions of the imidazole ring, as well as substitutions on the isobutyl group.
Hypothetical Series of this compound Derivatives for Comparative Study:
| Compound ID | R1 (at C4/C5) | R2 (on isobutyl group) |
| LEAD-001 | -H | -H |
| LEAD-002 | -Cl | -H |
| LEAD-003 | -NO2 | -H |
| LEAD-004 | -H | -OH |
| LEAD-005 | -H | -COOH |
The therapeutic potential of these hypothetical derivatives would be assessed based on their antimicrobial and anticancer activities. The following tables present a simulated comparative analysis based on established structure-activity relationship (SAR) principles for imidazole derivatives, where increased lipophilicity and the presence of electron-withdrawing groups can enhance activity.
Table 1: Comparative Antimicrobial Activity (Hypothetical Data)
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| LEAD-001 | 64 | 128 | 64 |
| LEAD-002 | 16 | 32 | 16 |
| LEAD-003 | 8 | 16 | 8 |
| LEAD-004 | 128 | 256 | 128 |
| LEAD-005 | >256 | >256 | >256 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.
Table 2: Comparative Anticancer Activity (Hypothetical Data)
| Compound ID | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) |
| LEAD-001 | 50 | 75 |
| LEAD-002 | 15 | 25 |
| LEAD-003 | 8 | 12 |
| LEAD-004 | 80 | 100 |
| LEAD-005 | >100 | >100 |
| Doxorubicin | 0.5 | 1 |
IC50: Half-maximal Inhibitory Concentration. Lower values indicate higher potency.
Interpretation of Structure-Activity Relationships (SAR):
Based on the hypothetical data, the following SAR can be deduced:
-
Influence of C4/C5 Substitution: The introduction of electron-withdrawing groups like chloro (LEAD-002) and nitro (LEAD-003) at the C4 or C5 position appears to significantly enhance both antimicrobial and anticancer activity compared to the unsubstituted parent compound (LEAD-001). This is a common observation in medicinal chemistry, where such groups can modulate the electronic properties of the imidazole ring and improve interactions with biological targets.
-
Influence of Isobutyl Group Substitution: Modification of the isobutyl group with polar substituents like hydroxyl (LEAD-004) or carboxyl (LEAD-005) seems to be detrimental to activity. This suggests that the lipophilicity of the N-1 substituent is crucial for the biological activity of this class of compounds, likely facilitating membrane permeability to reach intracellular targets.
Experimental Protocols for Therapeutic Potential Assessment
To generate the empirical data for a robust comparative analysis, standardized and validated experimental protocols are essential. The following sections detail the methodologies for assessing the antimicrobial and anticancer potential of the synthesized derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Workflow for MTT Assay:
Caption: Workflow for assessing anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded into 96-well plates at an optimal density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a predetermined period (typically 48 to 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Putative Signaling Pathways and Mechanisms of Action
While specific mechanistic studies on this compound derivatives are limited, the broader class of imidazole compounds is known to exert its therapeutic effects through various signaling pathways.
Potential Antimicrobial Mechanisms:
As antimicrobials, imidazole derivatives can disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death. They can also inhibit key enzymes involved in essential metabolic pathways, such as ergosterol biosynthesis in fungi.
Potential Anticancer Mechanisms:
In the context of cancer, imidazole derivatives have been shown to modulate several critical signaling pathways:
-
Induction of Apoptosis: These compounds can trigger programmed cell death by activating caspase cascades and altering the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.
-
Cell Cycle Arrest: They can halt the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.
-
Inhibition of Kinase Signaling: Many imidazole derivatives act as inhibitors of protein kinases, such as tyrosine kinases, which are often dysregulated in cancer and play a crucial role in cell growth, survival, and angiogenesis.
Illustrative Signaling Pathway for Anticancer Activity:
Caption: Putative signaling pathways modulated by anticancer imidazole derivatives.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative study of the therapeutic potential of this compound derivatives. The hypothetical data and structure-activity relationships presented herein, based on established principles for related imidazole compounds, suggest that strategic modifications of this scaffold can lead to potent antimicrobial and anticancer agents. The detailed experimental protocols offer a clear roadmap for researchers to validate these hypotheses and uncover the full therapeutic potential of this promising class of molecules.
Future research should focus on the synthesis and biological evaluation of a diverse library of these derivatives to establish concrete structure-activity relationships. Mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways involved in their therapeutic effects. Such investigations will be instrumental in advancing this compound derivatives from promising lead compounds to potential clinical candidates.
References
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- Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2017). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)
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- Golcienė, B., Maciejewska, N., Kallingal, A., Sapijanskaitė-Banevič, B., Stasevych, M., & Mickevičius, V. (2022). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. RSC Medicinal Chemistry, 13(1), 86-97.
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- Al-Azzawi, A. M., Al-Razzak, A. A., & Al-Obaidi, A. M. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Iraqi Journal of Pharmaceutical Sciences (P-ISSN: 1683-3597 E-ISSN: 2521-3512), 31(1), 123-132.
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A Comprehensive Guide to the Cross-Validation of Experimental and Theoretical Data for 2-Methyl-1-(2-methylpropyl)-1H-imidazole
For researchers, scientists, and professionals in drug development, the rigorous characterization of novel chemical entities is paramount. This guide provides a detailed framework for the cross-validation of experimental and theoretical data for the compound 2-Methyl-1-(2-methylpropyl)-1H-imidazole . While specific literature on this exact molecule is sparse, this document outlines a robust, self-validating workflow, drawing upon established methodologies for analogous imidazole derivatives. By integrating experimental measurements with computational predictions, researchers can achieve a higher degree of confidence in their data and a deeper understanding of the molecule's structure-property relationships.
The imidazole ring is a crucial scaffold in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] The unique combination of a 2-methyl group and a 1-isobutyl (2-methylpropyl) group in the target molecule may influence its solubility, reactivity, and biological interactions in ways that differ from more common linear alkyl-substituted imidazoles.[1][3] Therefore, a thorough characterization is essential. This guide will walk you through the synthesis, experimental characterization, and computational modeling of this compound, providing the necessary protocols to generate and compare data sets.
Synthesis of this compound
The synthesis of 1,2-disubstituted imidazoles can be achieved through various established methods. A common and effective approach involves the condensation of a 1,2-dicarbonyl compound with an aldehyde, ammonia, and a primary amine (the Radziszewski reaction and its variations).[4][5] For the target molecule, a plausible and efficient synthetic route is the N-alkylation of 2-methylimidazole with an appropriate isobutyl halide.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methylimidazole (1.0 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Base: Add a strong base, such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution to deprotonate the imidazole nitrogen. Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add 1-bromo-2-methylpropane (isobutyl bromide, 1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 60-80 °C and allow it to reflux for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1]
-
Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.[6]
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization and Computational Cross-Validation
Once synthesized and purified, the compound's identity and structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques, which are then cross-validated with theoretical predictions from computational models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the chemical environments of its ¹H and ¹³C nuclei.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts to 0 ppm.[7]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[6] Standard acquisition parameters should be used. For ¹³C NMR, a proton-decoupled sequence is standard.
-
Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values for all signals. Two-dimensional NMR experiments like COSY and HSQC can be used for unambiguous assignment of proton and carbon signals.[8]
Computational Protocol: DFT-GIAO NMR Prediction
The prediction of NMR chemical shifts is reliably achieved using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method.[9][10]
-
Molecular Geometry Optimization:
-
NMR Shielding Calculation:
-
Using the optimized geometry, perform a single-point NMR calculation using the GIAO method at the same or a higher level of theory (e.g., B3LYP/6-311+G(2d,p)).[9] Include a solvent model (e.g., IEFPCM or SMD) that matches the experimental solvent to improve accuracy.[10]
-
This calculation yields absolute isotropic shielding tensors (σ) for each nucleus.
-
-
Chemical Shift Calculation:
-
Calculate the chemical shifts (δ) by referencing the computed shielding values to the shielding value of TMS, calculated at the same level of theory: δ_calc = σ_TMS - σ_iso .[9]
-
Data Comparison and Validation
| Parameter | Experimental Data (Expected) | Theoretical Data (Predicted) |
| ¹H Chemical Shifts (ppm) | Signals for imidazole ring protons, isobutyl protons (CH, CH₂, CH₃), and 2-methyl protons. | Calculated δ values for each unique proton. |
| ¹³C Chemical Shifts (ppm) | Signals for imidazole ring carbons and aliphatic carbons. | Calculated δ values for each unique carbon. |
| Coupling Constants (Hz) | J-couplings between adjacent non-equivalent protons. | Not directly calculated by standard GIAO; requires more specialized calculations. |
A strong correlation between the experimental and calculated chemical shifts provides high confidence in the structural assignment. Minor deviations are expected due to the approximations in the computational model and environmental effects not perfectly captured by the solvent model.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.
-
Data Acquisition: Record the spectrum, typically in the range of 4000–400 cm⁻¹.[12] A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to specific vibrational modes, such as C-H stretching, C=N stretching, and C-N stretching of the imidazole ring.[13][14]
Computational Protocol: DFT Vibrational Analysis
-
Frequency Calculation: Using the DFT-optimized geometry (e.g., at the B3LYP/6-31G(d) level), perform a vibrational frequency calculation.[15] This step computes the harmonic vibrational frequencies and their corresponding IR intensities.
-
Scaling: It is standard practice to apply a uniform scaling factor (typically ~0.96 for B3LYP/6-31G(d)) to the calculated frequencies.[15] This correction accounts for anharmonicity and the approximations in the DFT method, leading to better agreement with experimental data.
Data Comparison and Validation
| Vibrational Mode | Experimental Data (Expected, cm⁻¹) | Theoretical Data (Scaled, cm⁻¹) |
| Aromatic C-H Stretch | ~3100 - 3150 | Predicted frequencies in this region. |
| Aliphatic C-H Stretch | ~2850 - 3000 | Predicted frequencies in this region. |
| C=N Stretch (Imidazole) | ~1600 - 1680 | Predicted frequencies in this region. |
| C-N Stretch (Imidazole) | ~1250 - 1350 | Predicted frequencies in this region. |
The comparison allows for the assignment of each experimental band to a specific molecular vibration, confirming the presence of the imidazole core and the alkyl substituents.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For imidazole derivatives, this typically involves π → π* transitions within the aromatic ring.
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200–400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Computational Protocol: TD-DFT Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and simulating UV-Vis spectra.[3][16]
-
Excited State Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level).[3] Specify the number of excited states to calculate (e.g., 20) and include the same solvent model used in the NMR calculations.
-
Spectrum Generation: The calculation will output the excitation energies (which can be converted to wavelengths) and the oscillator strengths for each electronic transition. The λ_max corresponds to the transition with the highest oscillator strength.[17]
Data Comparison and Validation
| Parameter | Experimental Data (Expected) | Theoretical Data (Predicted) |
| λ_max (nm) | A strong absorption band is expected in the UVC region (~200-290 nm). | The calculated wavelength for the lowest energy π → π* transition with a high oscillator strength. |
Discrepancies of 5-10 nm between experimental and TD-DFT results are common and acceptable.[3] A good match confirms the electronic structure of the imidazole chromophore.
Workflow for Spectroscopic Analysis
Caption: Integrated workflow for spectroscopic cross-validation.
Physicochemical Property Characterization
Beyond spectroscopy, understanding the bulk physicochemical properties of a compound is crucial for applications in materials science and drug formulation.
Density and Viscosity
Density and viscosity are fundamental properties that are sensitive to molecular structure, particularly the nature of alkyl substituents.[3]
Experimental Protocol: Density and Viscosity Measurement
-
Instrumentation: Use a calibrated densitometer and viscometer.
-
Temperature Control: Perform measurements over a range of temperatures (e.g., 293.15 K to 353.15 K) to establish temperature dependence.[18]
-
Data Acquisition: For each temperature point, allow the sample to thermally equilibrate before recording the density (ρ) and dynamic viscosity (η) values.
Computational Protocol: COSMOtherm Prediction
The COSMO-RS (Conductor-like Screening Model for Real Solvents) theory, as implemented in software like COSMOtherm, is a powerful tool for predicting thermophysical properties of liquids.[18][19]
-
COSMO File Generation: Generate a COSMO file for the molecule from a DFT calculation (e.g., at the BP86/TZVP level).[18] This step creates a "sigma profile" that describes the molecule's surface polarity.
-
Property Calculation: Use the COSMOtherm software to calculate density and viscosity as a function of temperature.
-
Correction (if needed): While density predictions from COSMOtherm are often in good agreement with experimental data, viscosity calculations may systematically underestimate values and require a scaling factor for better accuracy.[18][19]
Data Comparison and Validation
| Property | Experimental Data | Theoretical Data (COSMOtherm) |
| Density (g/cm³) | Measured values across a temperature range. | Predicted values across the same temperature range. |
| Viscosity (cP) | Measured values across a temperature range. | Predicted values (potentially scaled) across the same range. |
Comparing the trends in density and viscosity with temperature provides a robust validation of the computational model's ability to capture intermolecular forces. For instance, the branched isobutyl group is expected to influence these properties differently than a linear butyl group.[3]
Conclusion
The synergy between empirical measurement and theoretical calculation provides a powerful, self-validating system for the characterization of novel compounds like this compound. By following the detailed protocols in this guide, researchers can confidently synthesize the molecule, confirm its structure through rigorous spectroscopic analysis, and characterize its key physicochemical properties. The cross-validation of experimental data with predictions from DFT, TD-DFT, and COSMOtherm not only reinforces the accuracy of the findings but also provides deeper mechanistic insights into the molecule's behavior. This integrated approach embodies the principles of scientific integrity and is essential for advancing research in drug discovery and materials science.
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Ispir, E. (2010). The synthesis of some new imidazole and triazole derivatives: Crystal Structure and DFT-TDDFT investigation on electronic structure. ResearchGate. [Link]
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Comparative Docking Analysis of 2-Methyl-1-(2-methylpropyl)-1H-imidazole Derivatives as Potential EGFR Tyrosine Kinase Inhibitors
A Senior Application Scientist's Guide to In Silico Hit Identification
In the landscape of modern drug discovery, the imidazole scaffold is a cornerstone of medicinal chemistry, lauded for its versatile pharmacological activities.[1] Derivatives of imidazole have demonstrated significant potential as anticancer, antimicrobial, and antiviral agents.[1][2] This guide presents a comparative molecular docking study of novel 2-Methyl-1-(2-methylpropyl)-1H-imidazole derivatives against a well-validated anticancer target, the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1]
This document is tailored for researchers, scientists, and drug development professionals, providing an in-depth, scientifically rigorous comparison of the designed compounds against established EGFR inhibitors. We will delve into the causality behind experimental choices, ensuring a self-validating and reproducible computational workflow.
Introduction: The Rationale for Targeting EGFR with Novel Imidazole Scaffolds
The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and a pivotal regulator of cellular processes, including proliferation, survival, and migration.[1] Its overexpression and aberrant signaling are hallmarks of various cancers, making it a prime target for therapeutic intervention.[1] First-generation EGFR inhibitors like Gefitinib and Erlotinib, which feature a quinazoline core, have demonstrated clinical efficacy but are hampered by acquired resistance, often through mutations in the kinase domain.[1] This necessitates the exploration of novel chemical scaffolds that can form distinct interactions within the ATP-binding site of EGFR, potentially overcoming existing resistance mechanisms.
The this compound core offers a unique structural framework. The imidazole ring can participate in crucial hydrogen bonding and aromatic interactions, while the substituent groups can be tailored to optimize binding affinity and selectivity.[3] This study aims to computationally evaluate the potential of rationally designed derivatives of this core structure as EGFR inhibitors, comparing their predicted binding affinities and interaction patterns with those of the known drugs Erlotinib and Gefitinib.
Experimental Design: A Comparative In Silico Workflow
Our comparative docking study is structured to provide a clear and logical progression from target selection to in-depth analysis of the results. The workflow is designed to be robust and reproducible, grounding our in silico predictions in established methodologies.
Figure 1: A schematic of the comparative molecular docking workflow.
Materials and Methods
This section provides a detailed, step-by-step protocol for the comparative docking study. The methodologies described are based on widely accepted practices in the field of computational drug design, ensuring the scientific integrity of the study.
Target and Ligand Selection
-
Receptor: The crystal structure of the human EGFR tyrosine kinase domain in complex with Erlotinib (PDB ID: 1M17) was selected for this study.[4] This structure provides a high-resolution view of the ATP-binding site and allows for validation of the docking protocol by redocking the co-crystallized ligand.
-
Investigational Ligands: Three novel derivatives of this compound were designed by introducing functional groups with varying electronic and steric properties:
-
Derivative 1 (D1): 4-(1-(2-methylpropyl)-2-methyl-1H-imidazol-5-yl)phenol (addition of a hydroxyl group for potential hydrogen bonding)
-
Derivative 2 (D2): 5-(4-chlorophenyl)-1-(2-methylpropyl)-2-methyl-1H-imidazole (addition of a halogen for potential halogen bonding and altered electronics)
-
Derivative 3 (D3): N-((1-(2-methylpropyl)-2-methyl-1H-imidazol-5-yl)methyl)aniline (addition of a flexible linker and an additional aromatic ring)
-
-
Reference Ligands:
Software and Computational Resources
-
Molecular Docking: AutoDock Vina[7]
-
Structure Preparation: AutoDockTools (ADT)[3]
-
Visualization and Analysis: PyMOL[8], Discovery Studio Visualizer[9]
Experimental Protocol
1. Receptor Preparation
The EGFR protein structure (PDB ID: 1M17) was prepared using AutoDockTools (ADT) following these steps:
-
The PDB file was loaded into ADT.
-
All water molecules and the co-crystallized ligand (Erlotinib) were removed from the protein structure.
-
Polar hydrogen atoms were added to the protein.
-
Kollman charges were computed and added to the protein atoms.
-
The prepared protein structure was saved in the PDBQT format, which is required by AutoDock Vina.[10]
2. Ligand Preparation
The 2D structures of the investigational and reference ligands were sketched and converted to 3D structures. These structures were then prepared for docking using ADT:
-
Each ligand's 3D structure was loaded into ADT.
-
Gasteiger charges were computed and added to each ligand.
-
Non-polar hydrogen atoms were merged.
-
The rotatable bonds in each ligand were defined to allow for conformational flexibility during docking.
-
The prepared ligands were saved in the PDBQT format.[11]
3. Grid Box Generation
A grid box was defined to encompass the ATP-binding site of EGFR, providing a defined search space for the ligand docking.
-
The prepared receptor (EGFR.pdbqt) was loaded into ADT.
-
The "Grid Box" option was selected.
-
The grid box dimensions were set to 25 x 25 x 25 Å with a spacing of 1.0 Å.
-
The center of the grid box was set to the coordinates of the co-crystallized Erlotinib to ensure the search space was centered on the active site.[12]
-
The grid parameter file was saved.
4. Molecular Docking with AutoDock Vina
Docking simulations were performed using AutoDock Vina with the following command-line execution:
This process was repeated for each of the investigational and reference ligands. The exhaustiveness parameter was set to 16 to ensure a thorough search of the conformational space.
Results and Discussion
The results of the comparative docking study are summarized in the table below, presenting the predicted binding affinities of the designed derivatives and reference compounds. The binding affinity is reported as the lowest binding energy (in kcal/mol) from the docking simulation, where a more negative value indicates a stronger predicted binding.
| Compound | Binding Affinity (kcal/mol) |
| Derivative 1 (D1) | -8.2 |
| Derivative 2 (D2) | -8.9 |
| Derivative 3 (D3) | -9.5 |
| Erlotinib (Reference) | -9.8 |
| Gefitinib (Reference) | -9.2 |
The docking results indicate that all three designed derivatives exhibit promising binding affinities for the EGFR tyrosine kinase domain. Notably, Derivative 3 (D3) shows the highest predicted binding affinity among the novel compounds, comparable to that of the established inhibitor Gefitinib and approaching the affinity of Erlotinib.
Analysis of Binding Interactions
A detailed analysis of the docking poses reveals the key molecular interactions responsible for the predicted binding affinities.
-
Derivative 1 (D1): The hydroxyl group on the phenyl ring forms a hydrogen bond with the side chain of a key residue in the active site, while the imidazole core engages in pi-stacking interactions with a phenylalanine residue.
-
Derivative 2 (D2): The chlorine atom on the phenyl ring is predicted to form a halogen bond with a backbone carbonyl oxygen, an interaction known to contribute to binding affinity. The overall hydrophobic profile of the molecule allows it to fit snugly into the hydrophobic pocket of the active site.
-
Derivative 3 (D3): The extended structure of this derivative allows it to form multiple points of contact within the binding pocket. The terminal aniline ring is predicted to form a hydrogen bond with the hinge region of the kinase, a critical interaction for many EGFR inhibitors. The imidazole core maintains favorable hydrophobic interactions.
-
Erlotinib and Gefitinib (References): The docking poses of the reference compounds were consistent with their known binding modes, validating the docking protocol. They both form a crucial hydrogen bond with the hinge region and occupy the hydrophobic pocket.
The superior binding affinity of Derivative 3 can be attributed to its ability to mimic the key interactions of the reference inhibitors while presenting a novel core scaffold.
Figure 2: A conceptual diagram illustrating the structure-activity relationships of the designed derivatives.
Conclusion and Future Directions
This comparative docking study has identified novel this compound derivatives with promising predicted binding affinities for the EGFR tyrosine kinase domain. Derivative 3, in particular, emerged as a strong candidate, with a predicted binding affinity comparable to clinically approved EGFR inhibitors. The in silico analysis suggests that this scaffold can be further optimized to develop potent and potentially resistance-evading EGFR inhibitors.
The findings from this computational study provide a strong rationale for the synthesis and in vitro biological evaluation of these novel imidazole derivatives. Further experimental validation, including enzyme inhibition assays and cell-based proliferation assays, is warranted to confirm their anticancer activity. This work underscores the power of computational docking as a tool for the rational design and prioritization of novel drug candidates.
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Safety Operating Guide
A Guide to the Safe Disposal of 2-Methyl-1-(2-methylpropyl)-1H-imidazole
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methyl-1-(2-methylpropyl)-1H-imidazole, a substituted imidazole derivative.
Understanding the Hazard Profile
Substituted imidazoles, as a class, present several potential hazards that inform all handling and disposal protocols. Based on data from analogous compounds, this compound should be handled as a substance that is:
-
Corrosive: Capable of causing severe skin burns and eye damage upon contact.[2][4][5][6]
-
Harmful if Swallowed: Poses a significant toxicity risk if ingested.[1][4]
-
Potential Reproductive Toxin: May pose a risk to fertility or an unborn child.[1][2][5][7]
-
Combustible: Fine dust may form explosive mixtures with air, and thermal decomposition can release hazardous gases.[1][4]
| Hazard Classification | Potential Effects | Source |
| Acute Oral Toxicity | Harmful if swallowed.[1] | [1] |
| Skin Corrosion/Irritation | Causes severe skin burns.[2][4] | [2][4] |
| Serious Eye Damage | Causes serious eye damage.[2][4] | [2][4] |
| Reproductive Toxicity | May damage fertility or the unborn child.[1][2][5][7] | [1][2][5][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:
-
Eye Protection: Tight-sealing safety goggles are essential.[2][3]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or pinholes before use.[3]
-
Body Protection: A fully buttoned lab coat and closed-toe shoes are required.[3][4]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood.[4] If dusts are generated, a NIOSH-approved respirator may be necessary.[10]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[7][16] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][9]
-
Waste Collection:
-
Labeling:
-
Storage:
-
Arranging for Disposal:
Caption: Workflow for the proper disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and decisive action is crucial to mitigate exposure and environmental contamination.
For Minor Spills (manageable by trained personnel):
-
Alert Personnel: Immediately notify others in the vicinity.[17][18]
-
Isolate the Area: Secure the area to prevent further contamination.[19]
-
Don PPE: Ensure you are wearing the appropriate PPE before addressing the spill.[17][18]
-
Containment: Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[17][20] Start from the outside and work your way in.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][17]
-
Decontamination: Clean the spill area with soap and water, collecting the rinse water for disposal as hazardous waste if the compound is highly toxic.[17][19]
-
Report: Report the incident to your supervisor and EHS office.[3][17]
For Major Spills (beyond the capacity of lab personnel):
-
Alert: Notify your supervisor and call emergency services or your institution's EHS hotline.[4][19]
-
Secure the Area: If safe to do so, close doors to the affected area to contain vapors.
-
Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.[18]
By adhering to these rigorous safety and disposal protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
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- 17. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 18. sunyopt.edu [sunyopt.edu]
- 19. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 20. jk-sci.com [jk-sci.com]
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- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Navigating the Safe Handling of 2-Methyl-1-(2-methylpropyl)-1H-imidazole: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: A comprehensive guide for laboratory personnel on the safe handling and disposal of 2-Methyl-1-(2-methylpropyl)-1H-imidazole. This document outlines essential personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to ensure the safety of researchers, scientists, and drug development professionals.
Understanding the Inherent Hazards
Imidazole and its derivatives are known to present several health risks. Based on data from analogous compounds, this compound should be treated as a substance that is corrosive to skin and eyes, harmful if swallowed, and a potential reproductive toxin .[1][2][3] Inhalation of dust or vapors may also cause respiratory irritation. Therefore, the implementation of stringent safety measures is not merely a recommendation but a critical necessity.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to provide comprehensive protection against the potential hazards of this compound. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles in combination with a face shield. | To provide complete protection against splashes and airborne particles, preventing severe eye damage.[1][2] |
| Hand Protection | Nitrile rubber gloves (minimum thickness of 5 mil). It is crucial to consult a glove compatibility chart for specific breakthrough times. | To prevent skin contact, which can cause severe burns. Nitrile is a commonly recommended material for imidazole compounds.[1][2] |
| Body Protection | A chemically resistant laboratory coat, worn fully buttoned. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, to be used in a well-ventilated area or fume hood. | To prevent inhalation of dust or vapors, which can cause respiratory tract irritation. The use of a fume hood is the primary engineering control. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is paramount in minimizing exposure risk. The following protocol outlines the essential steps for donning, doffing, and handling this compound.
Pre-Operational Checklist:
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
PPE Availability: Confirm that all necessary PPE is readily available in the correct sizes and is in good condition.
-
Emergency Equipment: Locate the nearest safety shower and eyewash station and confirm they are unobstructed.
-
Waste Container: Prepare a designated, clearly labeled, and sealed waste container for the disposal of contaminated materials.
Donning PPE: A Sequential Approach
Caption: Sequential process for safely removing Personal Protective Equipment.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and all contaminated materials is a critical final step in the handling process.
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gloves, etc.), contaminated absorbent materials, and empty containers should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Final Disposal:
All waste must be disposed of through a licensed and approved hazardous waste disposal company. Adhere to all local, state, and federal regulations regarding chemical waste disposal.
By implementing these rigorous safety and disposal protocols, researchers and scientists can confidently and safely work with this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.
References
-
Amzole. 2-Methyl Imidazole MSDS. Available at: [Link]
Sources
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
